Proglumide
Description
This compound is an orally bioavailable cholecystokinin (CCK) receptor antagonist, with gastric acid reducing and potential antineoplastic activities. Upon oral administration, this compound binds to and blocks both cholecystokinin receptor type A (CCK-AR; CCK1-R) and gastrin/cholecystokinin type B receptor (CCK-BR; CCK2-R). This prevents the binding of cholecystokinin and gastrin to the CCK receptors, and inhibits both gastrointestinal (GI) motility and gastric secretions. This may also decrease fibrosis in the tumor microenvironment (TME), increase both the infiltration of T-cells and the penetration of chemotherapeutic agents, and inhibit tumor growth and metastasis. CCK receptors, normally expressed in the GI tract and the nervous system, are overexpressed on fibroblasts and certain cancers.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and is indicated for gastroesophageal reflux disease and peptic ulcer and has 3 investigational indications. It was withdrawn in at least one region.
A drug that exerts an inhibitory effect on gastric secretion and reduces gastrointestinal motility. It is used clinically in the drug therapy of gastrointestinal ulcers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-60-6 | |
| Record name | Proglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proglumide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | proglumide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proglumide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Proglumide's Mechanism of Action as a Cholecystokinin (CCK) Antagonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide, a derivative of glutaramic acid, is a non-selective, competitive antagonist of cholecystokinin (CCK) receptors, exhibiting a low affinity for both CCK-A (CCK1) and CCK-B (CCK2) subtypes.[1][2][3] Historically utilized for its anti-ulcer properties due to its ability to reduce gastric acid secretion and motility, this compound has garnered renewed interest for its potential applications in oncology and as an adjunct in pain management. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action as a CCK antagonist. It details its binding characteristics, its impact on intracellular signaling cascades, and the experimental methodologies employed to elucidate these interactions.
Introduction to Cholecystokinin and its Receptors
Cholecystokinin (CCK) is a neuropeptide and gut hormone that plays a pivotal role in regulating a variety of physiological processes, including digestion, satiety, and nociception. It exerts its effects through two G-protein coupled receptors (GPCRs): the CCK-A (alimentary) receptor and the CCK-B (brain) receptor, now more commonly referred to as CCK1 and CCK2 receptors, respectively. The CCK1 receptor is predominantly found in the periphery, particularly in the pancreas, gallbladder, and gastrointestinal tract, while the CCK2 receptor is the primary subtype in the central nervous system, although it is also present in the stomach.
Upon activation by CCK, both receptor subtypes couple to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway ultimately mediates the physiological effects of CCK.
This compound: A Non-Selective CCK Antagonist
This compound functions as a competitive antagonist at both CCK1 and CCK2 receptors, meaning it binds to the same site as the endogenous ligand, CCK, but does not elicit a biological response. Instead, it blocks the receptor, preventing CCK from binding and initiating the downstream signaling cascade. While characterized as non-selective, its affinity for both receptor subtypes is relatively low, placing it in the micromolar to millimolar range.[1][4] This low potency is a distinguishing feature compared to more recently developed, highly potent and selective CCK receptor antagonists.
Binding Affinity and Potency
The affinity and potency of this compound have been determined through various in vitro assays. The following table summarizes key quantitative data from the literature. It is important to note that variations in experimental systems, such as tissue source, radioligand used, and assay conditions, can contribute to differences in the reported values.
| Parameter | Receptor/System | Value | Reference |
| IC50 | Rat pancreatic islets (predominantly CCK1) | 0.8 mM | |
| IC50 | HT29 cells (inhibition of [3H]-thymidine incorporation) | 6.5 mM | |
| IC50 | Granulocyte-macrophage progenitor cells | 76.82 µM | |
| EC50 | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | |
| Potency Comparison | CCK2 Receptor | ~1,000,000-fold less potent than L-365,260 |
Molecular Mechanism of Action: Interference with Intracellular Signaling
By competitively inhibiting the binding of CCK to its receptors, this compound effectively uncouples the receptor from its associated G-protein, thereby attenuating the downstream signaling cascade. This blockade prevents the activation of phospholipase C and the subsequent production of IP3 and DAG. Consequently, the mobilization of intracellular calcium and the activation of protein kinase C are inhibited.
Signaling Pathway of CCK and its Antagonism by this compound
Caption: this compound competitively antagonizes CCK at its receptor, blocking downstream signaling.
Key Experimental Protocols
The characterization of this compound as a CCK antagonist has been reliant on a suite of in vitro pharmacological assays. The following sections detail the generalized methodologies for these key experiments.
Radioligand Binding Assay
This assay directly measures the ability of a compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki or IC50).
Experimental Workflow for a Radioligand Binding Assay
Caption: Workflow for determining the binding affinity of this compound to CCK receptors.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing CCK receptors (e.g., rat pancreas, CHO cells transfected with human CCK1 or CCK2 receptors) are homogenized in a suitable buffer and centrifuged to isolate the membrane fraction containing the receptors. The protein concentration of the membrane preparation is determined.
-
Binding Reaction: The membrane preparation is incubated in a reaction buffer containing a fixed concentration of a radiolabeled CCK analog (e.g., [¹²⁵I]Bolton-Hunter labeled CCK-8) and a range of concentrations of unlabeled this compound.
-
Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes while allowing the unbound ligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. A competition binding curve is generated, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of an antagonist to inhibit the agonist-induced production of inositol phosphates, a key second messenger in the CCK signaling pathway.
Methodology:
-
Cell Culture and Labeling: Cells expressing CCK receptors are cultured and incubated with [³H]-myo-inositol to radiolabel the cellular phosphoinositide pools.
-
Pre-incubation with Antagonist: The labeled cells are pre-incubated with various concentrations of this compound.
-
Stimulation with Agonist: The cells are then stimulated with a fixed concentration of a CCK agonist (e.g., CCK-8) in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Extraction of Inositol Phosphates: The reaction is terminated, and the water-soluble inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate isomers are separated using anion-exchange chromatography, and the radioactivity of each fraction is quantified by liquid scintillation counting.
-
Data Analysis: The amount of [³H]-inositol phosphate accumulation is plotted against the concentration of this compound to determine its inhibitory potency (IC50).
Intracellular Calcium Mobilization Assay
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing CCK receptors are cultured on microplates and loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.
-
Pre-incubation with Antagonist: The dye-loaded cells are pre-incubated with various concentrations of this compound.
-
Agonist Stimulation and Fluorescence Measurement: A baseline fluorescence reading is taken before the addition of a CCK agonist. Upon agonist addition, the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response is measured for each concentration of this compound. The data is then used to generate a dose-response curve and calculate the IC50 for the inhibition of the calcium response.
Conclusion
This compound serves as a foundational tool in the study of CCK receptor pharmacology. Its mechanism of action is well-established as a competitive antagonist at both CCK1 and CCK2 receptors. By blocking the binding of endogenous CCK, this compound effectively inhibits the Gq/11-mediated signaling cascade, preventing the production of inositol phosphates and the subsequent mobilization of intracellular calcium. While its low potency has led to its replacement in many clinical applications, its non-selective profile and established in vivo activity continue to make it a valuable pharmacological probe for investigating the physiological and pathophysiological roles of the CCK system. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and the development of novel CCK receptor modulators.
References
- 1. This compound antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. This compound (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide's Potentiation of Opioid Analgesia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has demonstrated a significant capacity to enhance the analgesic effects of opioids. This guide provides a comprehensive overview of the core mechanisms underlying this potentiation. By antagonizing the anti-opioid effects of CCK, this compound effectively increases the efficacy of opioid analgesics, a phenomenon supported by extensive preclinical and clinical data. This document details the experimental protocols used to evaluate this interaction, presents quantitative data from key studies, and illustrates the intricate signaling pathways involved. The information herein is intended to serve as a technical resource for researchers and professionals in the fields of pain management and drug development, offering insights into the therapeutic potential of targeting the CCK system to optimize opioid therapy.
Introduction
Opioids remain a cornerstone of pain management; however, their clinical utility is often limited by the development of tolerance and undesirable side effects. The endogenous neuropeptide cholecystokinin (CCK) has been identified as a key player in counteracting opioid-induced analgesia.[1][2] CCK, through its receptors (primarily CCK-B), exerts an anti-opioid effect, thereby diminishing the analgesic efficacy of both endogenous and exogenous opioids.[1][2][3]
This compound, by acting as a CCK antagonist, blocks these anti-opioid signals, leading to a potentiation of the analgesic effects of opioids like morphine. This guide explores the multifaceted mechanisms of this interaction, from behavioral observations in animal models to the molecular crosstalk between the opioid and CCK signaling cascades.
Experimental Protocols
The potentiation of opioid analgesia by this compound has been demonstrated across various experimental paradigms. Below are detailed methodologies for key assays used in these investigations.
Nociceptive Threshold Assays in Rodents
These assays are fundamental in preclinical studies to quantify the analgesic effects of pharmacological agents.
-
Tail-Flick Test: This test measures the latency of a rodent to flick its tail away from a radiant heat source, primarily assessing spinal nociceptive reflexes.
-
Apparatus: Tail-flick analgesiometer.
-
Procedure: A focused beam of light is applied to the ventral surface of the rat's tail. The time taken for the rat to withdraw its tail is recorded. A cut-off time (e.g., 15 seconds) is established to prevent tissue damage.
-
Drug Administration: Morphine (or other opioids) and this compound are typically administered via subcutaneous (s.c.), intraperitoneal (i.p.), or intrathecal (i.t.) routes at predetermined time points before testing.
-
Data Analysis: The latency to tail flick is measured at baseline and at various time points post-drug administration. The percentage of maximal possible effect (%MPE) is often calculated.
-
-
Hot-Plate Test: This assay evaluates the response to a thermal stimulus applied to the paws and is considered to involve supraspinal pain processing.
-
Apparatus: Hot-plate analgesiometer.
-
Procedure: The animal is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., paw licking, jumping) is recorded. A cut-off time is employed to prevent injury.
-
Drug Administration: Similar to the tail-flick test, drugs are administered prior to placing the animal on the hot plate.
-
Data Analysis: The latency to respond is recorded, and the analgesic effect is often expressed as an increase in this latency compared to baseline.
-
-
Von Frey Test: This method assesses mechanical allodynia, a condition where a normally non-painful stimulus is perceived as painful.
-
Apparatus: A set of calibrated von Frey filaments.
-
Procedure: Animals are placed on a mesh platform allowing access to the plantar surface of their paws. Filaments of increasing force are applied to the paw until a withdrawal response is elicited.
-
Drug Administration: Drugs are administered before the assessment of the paw withdrawal threshold.
-
Data Analysis: The paw withdrawal threshold (in grams or millinewtons) is determined and compared across treatment groups.
-
Clinical Pain Models
Human studies have also been instrumental in confirming the analgesic-potentiating effects of this compound.
-
Postoperative Pain Model: This model assesses the efficacy of analgesics in a real-world clinical setting.
-
Patient Population: Patients experiencing pain after a surgical procedure, such as the removal of impacted third molars.
-
Procedure: Patients receive intravenous (i.v.) administration of an opioid (e.g., morphine) with or without this compound upon reporting a certain level of pain.
-
Data Collection: Pain intensity is rated by the patients using a visual analog scale (VAS) at baseline and at regular intervals after drug administration. Side effects are also monitored.
-
Data Analysis: Changes in pain scores from baseline are compared between treatment groups.
-
Quantitative Data on this compound's Enhancement of Opioid Analgesia
The following tables summarize key quantitative findings from both preclinical and clinical studies, illustrating the significant potentiation of opioid analgesia by this compound.
Table 1: Preclinical Studies on this compound and Morphine in Rodents
| Study Reference | Animal Model | Pain Assay | Morphine Dose | This compound Dose | Key Finding |
| Kellstein et al., 1991 | Rat | Tail-Flick | 1 µg (i.t.) | 64 ng (i.t.) | Co-administration for 6 days inhibited the development of tolerance to morphine. |
| Watkins et al., 1984 | Rat | Tail-Flick | N/A (endogenous opioids) | N/A | This compound potentiated analgesia produced by endogenous opiates. |
| Unnamed Study | Rat | Behavioral Activation | 5, 15, or 45 mg/kg | 0.02 mg/kg | This compound potentiated the hypokinesia induced by morphine. |
Table 2: Clinical Studies on this compound and Opioids in Humans
| Study Reference | Pain Model | Opioid | This compound Dose | Key Finding |
| McCleane, 1998 | Chronic Benign Pain | Sustained-release morphine | Not specified | Median VAS scores decreased from 8 (baseline) and 7 (placebo) to 6 with this compound (P = 0.002). |
| Price et al., 1989 | Postoperative Dental Pain | 4 mg Morphine (i.v.) | 0.05 mg (i.v.) | Significantly increased the magnitude and duration of morphine's analgesic activity. |
| Unnamed Study | Cancer Pain | Individualized opioid dose | 50 mg | No difference in pain perception between full opioid dose + placebo and half opioid dose + this compound, suggesting augmentation. |
| Price et al., 1986 | Experimental Thermal Pain | Small doses of morphine | 50-100 µg (i.v.) | Potentiated both the magnitude and duration of morphine-induced analgesia. |
Signaling Pathways and Molecular Mechanisms
The interaction between the opioid and CCK systems is a complex interplay of signaling cascades. This compound's mechanism of action is rooted in its ability to disrupt the anti-opioid effects of CCK at the molecular level.
Opioid Receptor Signaling
Opioid receptors, primarily the μ-opioid receptor (MOR), are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Upon activation by an opioid agonist, the following key events occur:
-
Inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
Reduced activity of protein kinase A (PKA).
-
Modulation of ion channels, including the opening of inwardly rectifying potassium channels and the closing of voltage-gated calcium channels, which leads to neuronal hyperpolarization and reduced neurotransmitter release.
CCK Receptor Signaling and its Anti-Opioid Effects
CCK receptors, particularly the CCK-B subtype found in the central nervous system, are also GPCRs. However, they typically couple to Gq proteins, initiating a distinct signaling cascade:
-
Activation of phospholipase C (PLC).
-
Production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
-
Increased intracellular calcium and activation of protein kinase C (PKC).
The anti-opioid effects of CCK are mediated through several mechanisms, including the direct interaction and heteromerization of MOR and CCK-B receptors. This interaction can dampen the signaling efficacy of the MOR. Furthermore, the activation of the PLC/PKC pathway by CCK can counteract the inhibitory effects of opioid signaling.
This compound's Mechanism of Action: Restoring Opioid Efficacy
This compound, by binding to and blocking CCK receptors, prevents the activation of the anti-opioid signaling cascade. This has several key consequences that lead to the enhancement of opioid analgesia:
-
Prevention of MOR-CCKBR Heteromerization: By occupying the CCK-B receptor, this compound may sterically hinder its interaction with the MOR, thus preserving the opioid receptor's signaling integrity.
-
Inhibition of Downstream Anti-Opioid Signaling: this compound blocks the CCK-induced activation of the Gq/PLC/PKC pathway, thereby removing a key source of opposition to the Gi/o-mediated effects of opioids.
-
Prevention of Opioid Tolerance: Chronic opioid use can lead to an upregulation of the CCK system, contributing to tolerance. By antagonizing CCK receptors, this compound can prevent or even reverse this tolerance, maintaining the analgesic efficacy of opioids over time. The role of β-arrestin-2 in opioid tolerance is a complex and evolving area of research, with some studies suggesting its involvement in desensitization and others indicating that tolerance can develop independently of β-arrestin-2 activation. This compound's primary mechanism in this context appears to be the blockade of the counter-regulatory CCK system.
Conclusion
This compound's ability to enhance opioid analgesia is a well-documented phenomenon with a clear mechanistic basis. By antagonizing the CCK system, this compound effectively removes a natural brake on the opioid system, leading to increased analgesic efficacy and a potential reduction in the development of tolerance. The data and experimental frameworks presented in this guide underscore the therapeutic potential of CCK antagonists as adjuncts to opioid therapy. Further research into more selective CCK antagonists and their long-term effects is warranted to fully realize the clinical benefits of this approach in pain management. This technical guide provides a foundational understanding for scientists and researchers aiming to build upon this promising area of drug development.
References
- 1. The cholecystokinin antagonist this compound enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spinal co-administration of cholecystokinin antagonists with morphine prevents the development of opioid tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neural circuit mechanisms of the cholecystokinin (CCK) neuropeptide system in addiction - PMC [pmc.ncbi.nlm.nih.gov]
Foundational Research on Proglumide for Nonalcoholic Steatohepatitis (NASH): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nonalcoholic steatohepatitis (NASH) is a progressive liver disease characterized by hepatic steatosis, inflammation, and fibrosis, with the potential to advance to cirrhosis and hepatocellular carcinoma (HCC). Current therapeutic options are limited, highlighting the urgent need for novel treatment strategies. Proglumide, a cholecystokinin (CCK) receptor antagonist, has emerged as a promising candidate for NASH therapy. This technical guide synthesizes the foundational preclinical and clinical research on this compound for NASH, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing associated signaling pathways and workflows.
Introduction: The Role of Cholecystokinin in NASH Pathogenesis
High-fat diets, a key contributor to NASH, lead to elevated systemic levels of the gut peptide cholecystokinin (CCK).[1] CCK receptors, particularly the CCK-B receptor, are upregulated in the livers of mice with diet-induced NASH.[2] These receptors are expressed on various liver cells, including hepatic stellate cells, which are the primary mediators of liver fibrosis.[1][2] Activation of these receptors by CCK stimulates collagen production, contributing to the fibrotic progression of NASH.[2] Furthermore, CCK has been shown to have mitogenic actions that may play a role in the development of HCC. This compound, by acting as a non-selective antagonist of both CCK-A and CCK-B receptors, offers a targeted approach to interrupt these pathological processes.
This compound's Multifaceted Mechanism of Action in NASH
This compound's therapeutic effects in NASH are not limited to CCK receptor antagonism. Foundational research has elucidated a multi-pronged mechanism of action that includes modulation of the farnesoid X receptor (FXR) and alteration of the gut microbiome.
Antagonism of Cholecystokinin Receptors
The primary mechanism of this compound is the blockade of CCK receptors on hepatic stellate cells, which inhibits the signaling cascade that leads to collagen deposition and fibrosis. By preventing CCK from binding to its receptors, this compound effectively reduces the pro-fibrotic signaling in the liver.
Partial Agonism of the Farnesoid X Receptor (FXR)
A novel finding is that this compound also functions as a partial agonist of the farnesoid X receptor (FXR), a nuclear receptor that plays a critical role in bile acid metabolism and hepatic lipid homeostasis. In murine models of NASH, FXR expression is downregulated, and this compound treatment has been shown to restore its expression to normal levels. This interaction with the FXR-FGFR4 axis may contribute to this compound's ability to increase bile flow and decrease bile acid concentration, effects not observed with other CCK receptor antagonists.
Modulation of the Gut Microbiome
This compound therapy has been demonstrated to alter the gut microbiome in a murine NASH model, leading to a less hepatotoxic microbial signature with an increase in beneficial bacteria. This modulation of the gut-liver axis represents another potential avenue through which this compound exerts its beneficial effects in NASH.
Quantitative Data from Preclinical and Clinical Studies
Preclinical Data: Murine Model of Diet-Induced NASH
A key preclinical study utilized a choline-deficient, ethionine-supplemented (CDE) high-fat diet to induce NASH in mice.
| Parameter | Control (CDE Diet) | This compound-Treated (CDE Diet) | Outcome | Reference |
| Biochemical Markers | ||||
| Alanine Aminotransferase (ALT) | Elevated | Near Normal | Significant Reduction | |
| Aspartate Aminotransferase (AST) | Elevated | Near Normal | Significant Reduction | |
| Total Bilirubin | Elevated | Near Normal | Significant Reduction | |
| Histological Scores | ||||
| Inflammation | Significantly Increased | Significantly Decreased | Amelioration of Inflammation | |
| Fibrosis | Significantly Increased | Significantly Decreased | Reversal of Fibrosis | |
| Steatosis | Significantly Increased | Significantly Decreased | Reduction of Steatosis | |
| Hepatocellular Carcinoma (HCC) Incidence | 35% | 0% | Prevention of HCC |
Clinical Data: Phase I/II Human Study
An open-label, single ascending dose study was conducted in 18 human participants with clinical NASH over a 12-week period.
| Cohort | This compound Dose | Median % Change in ALT | Median % Change in FibroScan Score | Reference |
| 1 | 800 mg/day | +8.42 | +8.13 | |
| 2 | 1,200 mg/day | -5.05 | -5.44 | |
| 3 | 1,600 mg/day | -22.23 (p < 0.05) | -28.87 | |
| Hepatic Steatosis (All Cohorts) | Significantly Decreased (p < 0.05) |
Experimental Protocols
Murine NASH Model Protocol
-
Animal Model: Female C57BL/6 mice.
-
Diet: A choline-deficient, ethionine-supplemented (CDE) diet with 75% saturated fat was used to induce NASH.
-
Treatment Groups:
-
Prevention Study: Mice were fed the CDE diet and concurrently received either regular drinking water or water supplemented with this compound for 12 or 18 weeks.
-
Reversal Study: Mice were fed the CDE diet for 12 weeks to establish NASH, followed by treatment with this compound in their drinking water for an additional 6 weeks while remaining on the CDE diet.
-
-
Data Collection and Analysis:
-
Biochemical Analysis: Serum levels of ALT, AST, and total bilirubin were measured.
-
Histological Analysis: Liver tissues were stained with Masson's trichrome to assess fibrosis and scored for inflammation, fibrosis, and steatosis.
-
Gene Expression Analysis: Quantitative real-time PCR (qRT-PCR) was used to measure the expression of genes associated with fibrosis, such as collagen-1α1, collagen-4, and TGFβRII.
-
Human Phase I/II Clinical Trial Protocol
-
Study Design: An open-label, single ascending dose study.
-
Participants: 18 individuals with clinical NASH, confirmed by liver ultrasound showing steatosis, elevated hepatic transaminases, and a component of the metabolic syndrome.
-
Cohorts and Dosing:
-
Cohort 1 (n=6): 800 mg/day oral this compound for 12 weeks.
-
Cohort 2 (n=6): 1,200 mg/day oral this compound for 12 weeks.
-
Cohort 3 (n=6): 1,600 mg/day oral this compound for 12 weeks.
-
-
Assessments:
-
Safety and Tolerability: Monitored through blood hematology, chemistries, and symptom surveys at baseline and every 4 weeks.
-
Efficacy Endpoints:
-
Serum liver transaminases (ALT and AST) were measured.
-
Fibrosis and steatosis were assessed using transient elastography (FibroScan) at baseline and week 12.
-
-
Pharmacokinetics: Blood levels of this compound were determined at baseline, week 2, week 4, and week 12.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in NASH
Caption: this compound's dual action on CCK receptor and FXR.
Murine NASH Study Experimental Workflow
Caption: Experimental workflow for the murine NASH study.
Clinical Trial Workflow
Caption: Workflow of the Phase I/II clinical trial of this compound.
Conclusion and Future Directions
The foundational research on this compound presents a compelling case for its continued development as a therapeutic for NASH. Its unique, multi-target mechanism of action, addressing fibrosis, inflammation, and metabolic dysregulation, positions it as a promising candidate in a field with a high unmet medical need. The positive preclinical data, demonstrating both preventative and reversal effects on NASH and the prevention of HCC, are significant. The initial clinical data indicate that this compound is safe and well-tolerated in patients with NASH, with the highest dose showing statistically significant improvements in ALT and hepatic steatosis.
Future research should focus on larger, randomized, placebo-controlled clinical trials to definitively establish the efficacy of this compound in improving NASH histology and long-term outcomes. Further investigation into the specific changes in the gut microbiome induced by this compound and their correlation with clinical response would also be of significant value. The potential of this compound as a preventative therapy for NASH-associated HCC warrants dedicated long-term studies. As the NASH therapeutic landscape continues to evolve, this compound stands out as a promising agent with a solid scientific rationale and encouraging early-phase clinical results.
References
Proglumide as a Modulator of Neurotransmission in the Central Nervous System: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proglumide, a non-selective antagonist of cholecystokinin (CCK) receptors, has emerged as a significant modulator of neurotransmission within the central nervous system (CNS). Initially developed for the treatment of peptic ulcers, its ability to interact with both CCK-A and CCK-B receptors has led to extensive research into its effects on various neurotransmitter systems, most notably the dopaminergic and opioidergic pathways. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, its modulation of key neurotransmitter systems, and its potential therapeutic applications in CNS disorders. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to serve as a resource for researchers and drug development professionals.
Introduction
This compound is a racemate of (R)- and (S)-proglumide that acts as a non-selective antagonist at both cholecystokinin receptor type A (CCK-A) and type B (CCK-B)[1]. These receptors are widely distributed throughout the central nervous system and are involved in a variety of physiological and pathological processes, including pain perception, anxiety, and reward pathways[2]. By blocking the actions of the neuropeptide cholecystokinin, this compound indirectly modulates the release and activity of other key neurotransmitters, including dopamine and endogenous opioids. This has led to its investigation as a potential therapeutic agent for conditions such as opioid tolerance, chronic pain, and substance use disorders[3][4][5].
Mechanism of Action: CCK Receptor Antagonism
This compound exerts its effects in the CNS primarily by blocking CCK-A and CCK-B receptors. Cholecystokinin is a neuropeptide that often co-localizes with other neurotransmitters, such as dopamine, and acts as a neuromodulator.
Cholecystokinin Receptor Subtypes
-
CCK-A (CCK1) Receptor: Predominantly found in the periphery, particularly the gastrointestinal system, but also present in specific brain regions. It shows a high affinity for sulfated CCK.
-
CCK-B (CCK2) Receptor: The primary CCK receptor subtype in the brain, with high affinity for both sulfated and non-sulfated CCK, as well as gastrin.
Signaling Pathways
Both CCK-A and CCK-B receptors are G-protein coupled receptors (GPCRs), primarily coupling to Gq proteins. Activation of these receptors leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to increased neuronal excitability. There is also evidence that CCK receptors can couple to other G-proteins, such as Gs and Gi, depending on the cell type.
Figure 1: CCK Receptor Signaling Pathway.
Quantitative Data
The following tables summarize key quantitative data regarding the activity of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell/Tissue Type | Effect | Value | Reference |
| IC50 | Human small cell lung cancer cells | Inhibition of 125I-CCK-8 binding | 500,000 nM | |
| EC50 | Isolated rat pancreatic islets | Inhibition of CCK-stimulated insulin release | 1.2 ± 0.4 mM | |
| IC50 | Rat pancreatic islets | Competition for 125I-CCK-33 binding | 0.8 mM |
Table 2: In Vivo Dosing of this compound in Animal Models
| Animal Model | Administration Route | Dose Range | Observed Effect | Reference |
| Rats | Intraperitoneal (i.p.) | 400 mg/kg | Antagonized CCK-induced effects on plasma insulin and glucose | |
| Rats | Microinjection into nucleus accumbens | - | Antagonized intracranial self-stimulation in the caudal nucleus accumbens |
Table 3: this compound Dosing in Human Studies
| Study Population | Administration Route | Dose | Observed Effect | Reference |
| Patients with postoperative pain | Intravenous (i.v.) | 0.05 mg (with 4 mg morphine) | Potentiation of morphine analgesia | |
| Volunteers | Intravenous (i.v.) | 50-100 µg | Potentiation of morphine analgesia | |
| Patients with chronic benign pain | - | - | Enhanced analgesic efficacy of morphine | |
| Patients with cancer pain | - | 50 mg (with half-dose opioid) | Potential as an opioid adjunct |
Modulation of Neurotransmitter Systems
Opioidergic System
This compound has been extensively studied for its ability to potentiate opioid-induced analgesia and to prevent or reverse opioid tolerance. The proposed mechanism involves the blockade of CCK's anti-opioid effects. Endogenous CCK is thought to act as a physiological antagonist to the opioid system, and by inhibiting CCK, this compound enhances the analgesic effects of both endogenous and exogenous opioids.
Figure 2: this compound's Modulation of the Opioid System.
Dopaminergic System
CCK is co-localized with dopamine in mesolimbic and mesocortical neurons, suggesting a close functional relationship. This compound's antagonism of CCK receptors can modulate dopamine release and activity. For instance, in the nucleus accumbens, a key region in the brain's reward circuit, this compound can influence dopamine-mediated behaviors.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on neurotransmission.
Hot Plate Test for Analgesia
This test assesses the analgesic properties of a compound by measuring the latency of a rodent's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., Eddy's Hot Plate)
-
Transparent cylindrical restrainer
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle control solution
-
Opioid analgesic (e.g., morphine) for potentiation studies
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Baseline Latency: Place each animal individually on the hot plate, which is maintained at a constant temperature (typically 52-55°C), and start the timer immediately.
-
Record the latency to the first sign of nocifensive behavior, such as paw licking, flicking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer this compound, vehicle, or a combination of this compound and an opioid via the desired route (e.g., intraperitoneal, intravenous).
-
Post-treatment Latency: At predetermined time points after drug administration, repeat the hot plate test and record the response latencies.
-
Data Analysis: Compare the post-treatment latencies to the baseline latencies and between treatment groups to determine the analgesic effect.
Figure 3: Hot Plate Test Experimental Workflow.
Formalin Test for Nociception
The formalin test is a model of tonic pain that involves the injection of a dilute formalin solution into the paw of a rodent, eliciting a biphasic pain response.
Materials:
-
Formalin solution (e.g., 2.5% in saline)
-
Microsyringe for injection
-
Observation chambers
-
Timer
-
Experimental animals (mice or rats)
-
This compound solution
-
Vehicle control solution
Procedure:
-
Acclimation: Place the animals in the observation chambers for a period of acclimation before the test.
-
Drug Administration: Administer this compound or vehicle prior to the formalin injection.
-
Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution subcutaneously into the plantar surface of one hind paw.
-
Observation and Scoring: Immediately after the injection, observe the animal's behavior and record the amount of time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:
-
Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.
-
Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.
-
-
Data Analysis: Compare the duration of nocifensive behaviors between treatment groups for each phase to assess the analgesic effects of this compound.
In Vivo Microdialysis for Dopamine Measurement
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus for surgery
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Experimental animals (rats)
-
This compound solution
-
Artificial cerebrospinal fluid (aCSF) for perfusion
Procedure:
-
Surgical Implantation: Under anesthesia, use a stereotaxic apparatus to surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens). Allow the animal to recover from surgery.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1.5 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 15 minutes).
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Collection: Continue to collect dialysate samples to measure changes in dopamine levels following drug administration.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites using HPLC with electrochemical detection.
-
Data Analysis: Express the post-treatment dopamine levels as a percentage of the baseline levels and compare between treatment groups.
In Vivo Single-Unit Electrophysiology
This technique is used to record the electrical activity of individual neurons in the brain of an anesthetized or awake animal to assess how a drug modulates neuronal firing.
Materials:
-
Stereotaxic apparatus
-
Recording microelectrodes (e.g., glass micropipettes or tungsten electrodes)
-
Amplifier and data acquisition system
-
Anesthetic (if applicable)
-
Experimental animals (rats)
-
This compound solution
Procedure:
-
Surgical Preparation: Anesthetize the animal and place it in a stereotaxic frame. Perform a craniotomy to expose the brain region of interest (e.g., ventral tegmental area).
-
Electrode Placement: Slowly lower the recording electrode into the target brain region until the characteristic firing pattern of the desired neuron type (e.g., dopaminergic neuron) is identified.
-
Baseline Recording: Record the baseline firing rate and pattern of the neuron.
-
Drug Administration: Administer this compound systemically (e.g., intravenously) or locally via a multi-barreled pipette attached to the recording electrode.
-
Post-drug Recording: Record the changes in the neuron's firing rate and pattern following drug administration.
-
Data Analysis: Analyze the recorded spike trains to determine changes in firing rate, burst firing, and other electrophysiological parameters.
Conclusion
This compound's role as a non-selective CCK receptor antagonist provides a valuable pharmacological tool to investigate the complex interplay of neurotransmitter systems in the CNS. Its ability to modulate opioidergic and dopaminergic pathways highlights its potential for therapeutic applications in pain management and addiction. The experimental protocols and data presented in this guide offer a framework for researchers to further explore the nuanced effects of this compound on central neurotransmission and to advance the development of novel CNS-targeted therapies.
References
- 1. Behavioral neuroscience - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. This compound potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide: Reshaping the Tumor Microenvironment for Enhanced Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The tumor microenvironment (TME) presents a formidable barrier to effective cancer treatment. Its complex interplay of stromal cells, immune cells, and extracellular matrix (ECM) components often fosters tumor growth, metastasis, and resistance to therapy. Proglumide, a nonselective cholecystokinin (CCK) receptor antagonist, has emerged as a promising agent capable of remodeling the TME to be more susceptible to conventional and emerging cancer treatments. This technical guide provides a comprehensive overview of the impact of this compound on the TME, with a focus on its mechanisms of action, supporting quantitative data, detailed experimental protocols, and visualization of key signaling pathways and workflows.
Mechanism of Action
This compound exerts its effects by blocking both cholecystokinin A (CCK-A) and cholecystokinin B (CCK-B) receptors.[1][2] These receptors are overexpressed not only on various cancer cells but also on key components of the TME, such as pancreatic stellate cells (PSCs), which are a type of cancer-associated fibroblast (CAF).[1][3] By antagonizing these receptors, this compound disrupts the signaling cascades that promote a pro-tumorigenic TME.
The primary consequences of CCK receptor blockade by this compound in the TME are:
-
Reduction of Tumor-Associated Fibrosis: this compound induces a plastic change in activated PSCs, causing them to revert to a quiescent state.[3] This leads to a significant decrease in the deposition of collagen and other ECM proteins, thereby reducing the dense fibrotic stroma that physically impedes the infiltration of immune cells and the penetration of therapeutic agents.
-
Modulation of the Immune Landscape: By alleviating the fibrotic barrier, this compound facilitates the influx of cytotoxic CD8+ T-cells into the tumor. Furthermore, it skews the immune cell population from an immunosuppressive M2-polarized macrophage phenotype towards a more anti-tumoral state. This shift from a "cold" to a "hot" immune microenvironment enhances the efficacy of immune checkpoint inhibitors.
Data Presentation
The following tables summarize the quantitative effects of this compound on the tumor microenvironment, compiled from preclinical studies in pancreatic and hepatocellular carcinoma models.
Table 1: Effect of this compound on Tumor Growth and Survival
| Cancer Model | Treatment Group | Tumor Growth Rate Reduction (%) | Survival Benefit | Citation |
| Pancreatic Cancer (mT3-2D) | This compound | 59.4% (vs. PBS control) | - | |
| Pancreatic Cancer (PANC-1) | This compound + Gemcitabine | 70% (vs. PBS control) | Prolonged survival | |
| Hepatocellular Carcinoma (RIL-175) | This compound + anti-PD-1 Ab | Significantly lower tumor volumes vs. control | 100% survival at 4 weeks (vs. 50% in control) |
Table 2: Impact of this compound on Tumor Fibrosis
| Cancer Model | Treatment Group | Method | Fibrosis Reduction (%) | Citation |
| Pancreatic Cancer (mT3-2D) | This compound | Masson's Trichrome | Significant decrease (p < 0.0001) | |
| Pancreatic Cancer (PANC-1) | This compound | Masson's Trichrome | 31% | |
| Pancreatic Cancer (Panc02) | This compound | Masson's Trichrome | 33% | |
| Pancreatic Cancer (PANC-1) | This compound | Second Harmonic Generation (SHG) | 53% |
Table 3: this compound's Effect on Immune Cell Infiltration
| Cancer Model | Treatment Group | Immune Cell Type | Fold Increase (vs. Control) | Citation |
| Hepatocellular Carcinoma (RIL-175) | This compound | CD8+ T-cells | ~2.86 | |
| Hepatocellular Carcinoma (RIL-175) | This compound + anti-PD-1 Ab | CD8+ T-cells | ~4.96 |
Table 4: this compound's Influence on Pancreatic Stellate Cells (PSCs)
| Cell Type | Treatment | Parameter | Reduction | Citation |
| Murine PSCs | This compound | Proline Concentration | Significant (p = 0.0003) | |
| Murine PSCs | This compound | 4-Hydroxyproline Concentration | Significant (p = 0.0001) |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Assessment of Tumor Fibrosis by Masson's Trichrome Staining
This protocol is used to differentiate collagen fibers from other tissue components, allowing for the quantification of fibrosis.
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Hydrate through graded ethanol solutions: 100% (2 changes, 3 minutes each), 95% (2 minutes), 70% (2 minutes).
-
Rinse in distilled water.
-
-
Mordanting:
-
For formalin-fixed tissues, mordant in Bouin's solution at 56-60°C for 1 hour.
-
Wash in running tap water for 5-10 minutes to remove the yellow color.
-
-
Nuclear Staining:
-
Stain in Weigert's iron hematoxylin working solution for 10 minutes.
-
Wash in running tap water for 10 minutes.
-
Rinse in distilled water.
-
-
Cytoplasmic and Muscle Fiber Staining:
-
Stain in Biebrich scarlet-acid fuchsin solution for 10-15 minutes.
-
Rinse in distilled water.
-
-
Differentiation and Collagen Staining:
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is decolorized.
-
Transfer directly to aniline blue solution and stain for 5-10 minutes.
-
-
Final Rinse and Dehydration:
-
Rinse briefly in distilled water.
-
Differentiate in 1% acetic acid solution for 2-5 minutes.
-
Wash in distilled water.
-
Dehydrate rapidly through 95% ethyl alcohol, followed by absolute alcohol.
-
-
Clearing and Mounting:
-
Clear in xylene (2 changes, 3 minutes each).
-
Mount with a synthetic resinous medium.
-
Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
Immunohistochemistry (IHC) for CD8+ T-cell Infiltration
This protocol allows for the visualization and quantification of CD8-positive T-cells within tumor tissue sections.
Procedure:
-
Deparaffinization and Rehydration:
-
As described in the Masson's Trichrome protocol.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a suitable buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 9.0) in a pressure cooker or water bath.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
-
Block non-specific binding with a protein block (e.g., serum from the secondary antibody host species) for 20-30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against CD8 (e.g., rabbit anti-human CD8 monoclonal antibody) at a predetermined optimal dilution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer.
-
-
Chromogen Application:
-
Apply a chromogen substrate solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin to visualize nuclei.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantification:
-
CD8+ T-cells can be quantified by manual counting in multiple high-power fields or by using digital image analysis software.
Flow Cytometry for Tumor-Infiltrating Lymphocytes (TILs)
This protocol outlines the general workflow for isolating and analyzing immune cell populations from solid tumors.
Procedure:
-
Tumor Dissociation:
-
Mechanically mince the fresh tumor tissue into small pieces.
-
Perform enzymatic digestion using a cocktail of enzymes (e.g., collagenase, hyaluronidase, DNase) to obtain a single-cell suspension.
-
-
Cell Filtration and Red Blood Cell Lysis:
-
Filter the cell suspension through a cell strainer (e.g., 70 µm) to remove clumps.
-
Lyse red blood cells using a lysis buffer.
-
-
Cell Staining:
-
Wash and resuspend the cells in a staining buffer (e.g., FACS buffer).
-
Block Fc receptors to prevent non-specific antibody binding.
-
Incubate cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations (e.g., CD45 for total leukocytes, CD3 for T-cells, CD8 for cytotoxic T-cells, and markers for macrophages like CD68 and CD163 for M2 phenotype).
-
-
Data Acquisition and Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to gate on specific cell populations and quantify their proportions.
-
RNA Sequencing (RNA-seq) of the Tumor Microenvironment
This protocol provides a high-level overview of the steps involved in analyzing gene expression changes within the TME.
Workflow:
-
RNA Extraction:
-
Isolate total RNA from bulk tumor tissue or from specific cell populations isolated from the TME.
-
-
Library Preparation:
-
Perform quality control on the extracted RNA.
-
Prepare sequencing libraries, which may include mRNA selection or ribosomal RNA depletion.
-
-
Sequencing:
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
-
Data Analysis:
-
Perform quality control on the raw sequencing data.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis to identify genes and pathways affected by this compound treatment.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: this compound's mechanism in the TME.
Caption: Workflow for fibrosis and IHC analysis.
Conclusion
This compound demonstrates significant potential as a TME-modifying agent in cancer therapy. By targeting CCK receptors, it effectively reduces tumor-associated fibrosis and promotes a more favorable immune microenvironment. This dual action not only impedes tumor progression but also enhances the efficacy of both chemotherapy and immunotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the clinical applications of this compound and similar TME-modulating strategies in oncology. Further investigation is warranted to fully elucidate the intricate molecular pathways affected by this compound and to optimize its use in combination with other anti-cancer agents.
References
- 1. Treatment with a Cholecystokinin Receptor Antagonist, this compound, Improves Efficacy of Immune Checkpoint Antibodies in Hepatocellular Carcinoma | MDPI [mdpi.com]
- 2. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Methodological & Application
Standard Protocol for Oral Administration of Proglumide in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of Proglumide in rat studies, based on established scientific literature. This document includes information on dosage, vehicle, administration technique, and the underlying mechanism of action of this compound.
Introduction
This compound is a non-selective cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptor subtypes.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion.[2] Current research has expanded its application to investigate its role in pain management, oncology, and inflammatory conditions like experimental colitis in rats.[3][4] This protocol outlines a standard procedure for the oral delivery of this compound to rats for research purposes.
Data Presentation
The following table summarizes the dosage and effects of orally administered this compound in a rat model of experimental colitis.
| Dosage (mg/kg) | Frequency | Vehicle | Observed Effect in Experimental Colitis Model |
| 250 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury.[3] |
| 500 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury. |
| 1000 | Two doses over 48 hours | Saline (inferred from control) | Dose-dependent protection against acetic acid-induced colon weight increase, diarrhea, MPO activity, and colonic injury. |
Pharmacokinetics
Pharmacokinetic studies have indicated that the metabolism and kinetics of this compound are comparable in rats and humans. In human subjects, after a single oral dose, the time to reach maximum plasma concentration (Tmax) is approximately 1 hour, with a peak plasma concentration (Cmax) of about 8000 ng/mL. The terminal half-life has been reported to be around 24 hours in one study, while another reported a serum elimination half-life of about 3 hours.
Experimental Protocols
Materials
-
This compound powder
-
Vehicle (e.g., 0.9% sterile saline)
-
Weighing scale
-
Mortar and pestle (if necessary for suspension)
-
Vortex mixer or magnetic stirrer
-
Syringes (1 mL or 3 mL)
-
16-18 gauge, 2-3 inch curved, ball-tipped oral gavage needles
-
Male Sprague-Dawley rats (or other appropriate strain)
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Preparation of this compound Solution/Suspension
This compound is reported to be water-soluble. However, depending on the required concentration, it may be necessary to prepare a fine suspension.
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 250, 500, or 1000 mg/kg) and the weight of the rat, calculate the total mass of this compound needed.
-
Determine the administration volume: A standard oral gavage volume for rats is between 5-10 mL/kg, with a maximum of 20 mL/kg.
-
Prepare the formulation:
-
For a solution, dissolve the calculated amount of this compound in the appropriate volume of sterile saline.
-
For a suspension, finely grind the this compound powder using a mortar and pestle. Gradually add the saline while triturating to create a uniform suspension. Use a vortex mixer or magnetic stirrer to ensure homogeneity before each administration.
-
Oral Gavage Administration Procedure
The following is a standard procedure for oral gavage in rats.
-
Animal Handling and Restraint:
-
Gently restrain the rat. One common method is to hold the rat near the thoracic region while supporting its lower body. The head should be gently tilted upwards to create a straight line from the mouth to the esophagus.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle externally from the tip of the rat's nose to the last rib to estimate the insertion depth.
-
Gently insert the ball-tipped gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and re-attempt. Do not force the needle , as this can cause esophageal or tracheal injury.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly administer the this compound solution/suspension.
-
-
Post-Administration Monitoring:
-
After administration, gently remove the needle and return the rat to its cage.
-
Monitor the animal for at least 15-30 minutes for any signs of distress, such as labored breathing, regurgitation, or changes in behavior.
-
Visualizations
Experimental Workflow for Oral Administration of this compound
References
Proglumide's Analgesic Potential: In Vivo Experimental Design and Protocols
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has garnered significant interest for its potential role in pain management. While exhibiting little to no intrinsic analgesic properties on its own, this compound has been shown to enhance the analgesic effects of opioid medications and may play a role in preventing or reversing opioid tolerance.[1][2][3][4] This document provides detailed application notes and protocols for designing and conducting in vivo experiments to test the analgesic and opioid-potentiating effects of this compound.
The primary mechanism behind this compound's action lies in its ability to block CCK-A and CCK-B receptors.[2] Endogenous CCK is believed to act as a physiological antagonist to the opioid system, and by inhibiting its action, this compound effectively removes a "brake" on opioid-mediated analgesia. This makes it a promising candidate for adjunctive therapy in pain management, potentially allowing for lower effective doses of opioids and mitigating the development of tolerance.
These protocols are designed for preclinical research using rodent models and focus on three widely accepted assays for assessing analgesia: the hot plate test, the tail-flick test, and the acetic acid-induced writhing test.
Experimental Design and Workflow
A well-structured experimental design is crucial for obtaining reliable and interpretable data. The following workflow outlines the key steps for investigating the analgesic effects of this compound.
References
- 1. mu-Opioid receptor activates signaling pathways implicated in cell survival and translational control - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gi/o PROTEIN-COUPLED RECEPTORS INHIBIT NEURONS BUT ACTIVATE ASTROCYTES AND STIMULATE GLIOTRANSMISSION - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 4. pnas.org [pnas.org]
Protocol for Co-administration of Proglumide with Morphine to Study Potentiation
For Researchers, Scientists, and Drug Development Professionals
Application Note
The co-administration of Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, with morphine has been demonstrated to potentiate the analgesic effects of the opioid.[1][2][3][4][5] This potentiation is believed to occur through the blockade of CCK-A and CCK-B receptors, which counteracts the anti-opioid effects of endogenous CCK released upon morphine administration. This application note provides detailed protocols for in vivo studies in rodents to investigate this potentiation, along with data presentation guidelines and visualizations of the experimental workflow and underlying signaling pathways. This compound has also been noted to potentially act as a delta-opioid receptor agonist, which may contribute to its analgesic-modulating effects.
Data Presentation
Table 1: In Vivo Potentiation of Morphine Analgesia by this compound in Rodents
| Animal Model | Analgesic Assay | Morphine Dose (Route) | This compound Dose (Route) | Pre-treatment Time | Observation | Reference |
| Rat | Tail Flick | 4 mg/kg (s.c.) | 0.01-1.0 mg/kg (i.p.) | 15 min | Potentiation of antinociceptive action | |
| Mouse | Straub Tail | 2.0 mg/kg (i.p.) | 0.1 or 10.0 mg/kg (i.p.) | 15 min | Increased percentage of animals displaying Straub tail reaction | |
| Rat | Tail Flick | 1 µg (i.t.) | 20 ng (i.t.) | Acute | Enhanced morphine analgesia |
Table 2: Clinical Studies on Co-administration of this compound and Morphine
| Study Population | Pain Model | Morphine Dose (Route) | This compound Dose (Route) | Key Findings | Reference |
| Healthy Volunteers | Experimental Pain | Small doses (IV) | 50-100 µg (IV) | Potentiated magnitude and duration of analgesia | |
| Post-surgical Patients | Dental Pain | 4 mg (IV) | 0.05 mg (IV) | Significant increase in magnitude and duration of analgesia | |
| Chronic Pain Patients | Chronic Benign Pain | Sustained-release | Not specified | Enhanced analgesia in some patients | |
| Cancer Patients | Cancer Pain | Half of usual dose | 50 mg | Consistent with augmentation of morphine analgesia |
Experimental Protocols
In Vivo Study of Morphine Potentiation by this compound in Rodents
This protocol outlines the co-administration of this compound and morphine in rats or mice to assess the potentiation of morphine-induced analgesia using the hot plate or tail flick test.
Materials:
-
Morphine sulfate (to be dissolved in sterile, pyrogen-free 0.9% saline)
-
This compound (or this compound sodium salt)
-
Vehicle for this compound:
-
For this compound sodium salt: Sterile 0.9% saline.
-
For this compound (less soluble): A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
-
Experimental animals (e.g., male Sprague-Dawley rats or Swiss Webster mice)
-
Hot plate apparatus or Tail flick apparatus
-
Animal restraints (for tail flick)
-
Syringes and needles for administration (e.g., subcutaneous, intraperitoneal, or intravenous)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Drug Preparation:
-
Prepare a stock solution of morphine sulfate in 0.9% saline.
-
Prepare a stock solution of this compound in the appropriate vehicle. The sodium salt of this compound is soluble in water. For less soluble forms, a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.
-
All solutions should be prepared fresh on the day of the experiment.
-
-
Experimental Groups:
-
Group 1: Vehicle (for both drugs)
-
Group 2: Morphine + this compound Vehicle
-
Group 3: this compound + Morphine Vehicle
-
Group 4: Morphine + this compound
-
-
Administration:
-
Administer this compound or its vehicle via the chosen route (e.g., intraperitoneal).
-
After a pre-treatment time of 15-30 minutes, administer morphine or its vehicle via the chosen route (e.g., subcutaneous).
-
-
Analgesic Testing:
-
Hot Plate Test:
-
Place the animal on the hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Record the latency to the first sign of nociception (e.g., licking of the hind paw, jumping).
-
A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.
-
-
Tail Flick Test:
-
Gently restrain the animal.
-
Apply a radiant heat source to a specific portion of the tail.
-
Measure the latency for the animal to flick its tail away from the heat source.
-
A cut-off time should also be implemented.
-
-
-
Data Analysis:
-
Record the latency times for each animal.
-
Calculate the mean latency and standard error of the mean (SEM) for each group.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the groups.
-
Mandatory Visualizations
Caption: Experimental workflow for studying this compound's potentiation of morphine analgesia.
Caption: this compound blocks CCK receptors, preventing the anti-analgesic effects of CCK.
References
- 1. Stimulation of either cholecystokinin receptor subtype reduces while antagonists potentiate or sensitize a morphine-induced excitatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of systemic morphine analgesia in humans by this compound, a cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cholecystokinin antagonist this compound enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the CNS Effects of Proglumide via Single-Unit Recording
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide is a widely recognized antagonist of cholecystokinin (CCK) receptors, specifically targeting both CCK-A and CCK-B subtypes.[1] While initially developed for gastrointestinal applications, its ability to modulate neuronal activity in the central nervous system (CNS) has garnered significant interest.[1][2] this compound's antagonism of CCK receptors, which are extensively distributed in the brain, allows it to influence various neurochemical systems, including dopaminergic and opioidergic pathways.[3] This makes it a valuable tool for investigating the role of CCK in neuropsychiatric disorders and for exploring its potential as an adjunctive therapy, for instance, in enhancing opioid analgesia.
Single-unit recording is a powerful electrophysiological technique that allows for the direct measurement of the action potentials (spikes) from individual neurons with high temporal and spatial resolution. This method is indispensable for elucidating the effects of pharmacological agents like this compound on the firing patterns of specific neuronal populations. By implanting microelectrodes into targeted brain regions, researchers can observe real-time changes in neuronal firing rates and patterns following the administration of this compound, providing critical insights into its mechanism of action within the CNS.
These application notes provide a detailed experimental framework for utilizing single-unit recording to study the CNS effects of this compound in an animal model, focusing on the ventral tegmental area (VTA), a key region in the brain's reward circuitry and a site of CCK-dopamine interaction.
Experimental Protocols
Animal Preparation and Anesthesia
-
Animal Model: Adult male Sprague-Dawley rats (250-350g) are a suitable model for this study.
-
Anesthesia: Anesthesia is induced with an intraperitoneal (i.p.) injection of urethane (1.5-1.9 g/kg). The depth of anesthesia should be monitored regularly by checking for the absence of the pedal withdrawal reflex. Supplemental doses of urethane (0.5 g/kg i.p.) can be administered as needed.
-
Stereotaxic Surgery: Once a stable plane of anesthesia is achieved, the rat is placed in a stereotaxic frame. The scalp is incised to expose the skull. It is crucial to ensure the skull is level by adjusting the incisor bar until the dorsal-ventral readings for bregma and lambda are within 0.1 mm of each other.
Electrode Implantation in the Ventral Tegmental Area (VTA)
-
Craniotomy: A small craniotomy is performed over the VTA. The stereotaxic coordinates for the VTA in rats are approximately: Anteroposterior (AP): -5.8 mm from bregma, Mediolateral (ML): +0.6 mm from the midline.
-
Electrode: A single-barreled glass micropipette or a metal microelectrode (e.g., tungsten) is used for recording. The choice of electrode will depend on the specific requirements of the experiment.
-
Electrode Placement: The recording electrode is slowly lowered into the VTA to the target depth (Dorsoventral (DV): -8.0 mm from the skull surface). The final placement should be guided by the characteristic electrophysiological signature of dopaminergic neurons (slow, irregular firing with broad action potentials).
Single-Unit Recording Procedure
-
Signal Acquisition: The microelectrode is connected to a high-impedance headstage and then to an amplifier. The neuronal signals are amplified and filtered to isolate the spiking activity of single neurons.
-
Data Acquisition System: The amplified and filtered signal is digitized using an analog-to-digital converter and recorded on a computer for offline analysis. A sampling rate of 20-40 kHz is recommended for accurately capturing spike waveforms.
-
Baseline Recording: Once a stable single-unit recording is established, a baseline firing rate should be recorded for a period of at least 10-20 minutes before any drug administration.
This compound Administration
-
Route of Administration: this compound can be administered systemically via intraperitoneal (i.p.) injection or directly into the CNS via intracerebroventricular (i.c.v.) injection.
-
Dose-Response: A dose-response curve should be generated to determine the optimal dose of this compound for the desired effect. Previous studies have used i.p. doses of up to 150 mg/kg and i.c.v. doses in the microgram range.
-
Recording Post-Administration: Following this compound administration, the neuronal firing rate should be recorded for a sufficient duration (e.g., 60-120 minutes) to observe the full time course of the drug's effect.
Data Analysis
-
Spike Sorting: The recorded data is subjected to spike sorting to isolate the action potentials of a single neuron from background noise and the activity of other neurons. This process typically involves filtering the data, detecting spikes that cross a set threshold, extracting features of the spike waveform, and clustering spikes with similar features.
-
Firing Rate Analysis: The primary outcome measure is the change in the neuron's firing rate. This is typically calculated by dividing the number of spikes by the time interval (bin size, e.g., 1-minute bins). The post-drug firing rate is then compared to the baseline firing rate to determine the effect of this compound. Statistical analysis, such as a repeated-measures ANOVA, can be used to assess the significance of any changes.
-
Burst Analysis: In addition to the overall firing rate, changes in bursting activity (the occurrence of high-frequency clusters of spikes) can also be analyzed, as this is a characteristic firing pattern of dopaminergic neurons.
Data Presentation
Quantitative Data Summary
| Parameter | Typical Value/Range | Reference |
| Animal Model | Adult Male Sprague-Dawley Rat (250-350g) | |
| Anesthesia | Urethane (1.5-1.9 g/kg, i.p.) | |
| VTA Coordinates (from Bregma) | AP: -5.8 mm, ML: +0.6 mm, DV: -8.0 mm | |
| Recording Electrode | Glass micropipette or Tungsten microelectrode | |
| Amplifier Gain | ~51.5 dB | |
| Filtering Bandwidth | 300-3000 Hz or 500 Hz - 0.95*Nyquist | |
| Sampling Rate | 20-40 kHz | |
| Spike Detection Threshold | 2-4 x Standard Deviation of filtered signal | |
| This compound Dose (i.p.) | Up to 150 mg/kg | |
| This compound Dose (i.c.v.) | 2-10 µg | |
| Baseline Recording Duration | 10-20 minutes | |
| Post-Drug Recording Duration | 60-120 minutes | |
| Firing Rate Bin Size | 1 minute |
Mandatory Visualizations
CCK-B Receptor Signaling Pathway
Caption: CCK-B receptor signaling cascade and this compound's point of antagonism.
Experimental Workflow
References
Proglumide: A Pharmacological Tool for Cholecystokinin Receptor Blockade
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide is a non-peptide, competitive antagonist of cholecystokinin (CCK) receptors, exhibiting low affinity for both CCK-A and CCK-B subtypes.[1][2] Historically used for the treatment of peptic ulcers, its ability to block CCK receptors has made it a valuable pharmacological tool in a variety of research settings. These applications range from investigating the physiological roles of CCK in the gastrointestinal and central nervous systems to exploring its involvement in pain modulation and cancer biology.[3][4] This document provides detailed application notes and experimental protocols for the use of this compound as a CCK receptor antagonist in both in vitro and in vivo research.
Mechanism of Action
This compound exerts its effects by competitively binding to CCK receptors, thereby preventing the binding of the endogenous ligand, cholecystokinin. This blockade inhibits the downstream signaling cascades typically initiated by CCK receptor activation. CCK receptors are G-protein coupled receptors (GPCRs) that, upon activation, primarily couple to the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The culmination of this pathway leads to various cellular responses, depending on the cell type.
Data Presentation
The following table summarizes the quantitative data for this compound's activity at CCK receptors from various experimental systems.
| Parameter | Value | Species/System | Application | Reference |
| Ki | 0.7 mM | Mouse Pancreatic Acini | Inhibition of CCK-stimulated amylase release | [1] |
| Ki | 1.0 mM | Mouse Pancreas and Brain | Inhibition of 125I-CCK binding | |
| IC50 | 0.8 mM | Rat Pancreatic Islets | Inhibition of CCK-stimulated insulin secretion | |
| IC50 | 6.5 mM | HT-29 Human Colon Cancer Cells | Inhibition of cell proliferation |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and protocols described, the following diagrams are provided in Graphviz DOT language.
Experimental Protocols
In Vitro Protocol: Inhibition of CCK-Stimulated Amylase Release from Pancreatic Acini
This protocol is adapted from studies investigating the effects of this compound on pancreatic acinar cell function.
1. Materials:
-
Male mice
-
Collagenase (Type I)
-
HEPES-Ringer buffer (containing 0.1% bovine serum albumin, pH 7.4)
-
Cholecystokinin-8 (CCK-8)
-
This compound
-
Amylase activity assay kit
2. Preparation of Dispersed Pancreatic Acini: a. Euthanize mice according to approved institutional animal care and use committee (IACUC) protocols. b. Surgically remove the pancreas and place it in ice-cold HEPES-Ringer buffer. c. Mince the pancreas into small fragments and digest with collagenase (e.g., 50 U/mL) in HEPES-Ringer buffer for 30-60 minutes at 37°C with gentle shaking. d. Disperse the acini by gentle pipetting through tips of decreasing orifice size. e. Filter the cell suspension through a nylon mesh (e.g., 150 µm) to remove undigested tissue. f. Wash the acini three times by centrifugation (e.g., 50 x g for 2 minutes) and resuspension in fresh HEPES-Ringer buffer. g. Resuspend the final acinar pellet in fresh buffer and determine the cell concentration.
3. Amylase Release Assay: a. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in HEPES-Ringer buffer. Ensure the final solvent concentration is consistent across all conditions and does not exceed 0.1%. b. In microcentrifuge tubes, pre-incubate aliquots of the acinar suspension with varying concentrations of this compound (e.g., 0.3, 1, 3, 10 mM) or vehicle for 15 minutes at 37°C. c. Stimulate amylase release by adding a submaximal concentration of CCK-8 (e.g., 100 pM). Include a basal (no CCK-8) and a CCK-8 alone control. d. Incubate for 30 minutes at 37°C. e. Terminate the incubation by placing the tubes on ice and centrifuging at 10,000 x g for 1 minute. f. Collect the supernatant and measure amylase activity using a commercial assay kit according to the manufacturer's instructions. g. Express amylase release as a percentage of the total amylase content in the acini.
4. Data Analysis: a. Plot the percentage of amylase release against the concentration of this compound. b. Calculate the IC50 value for this compound's inhibition of CCK-stimulated amylase release.
In Vivo Protocol: Potentiation of Morphine-Induced Analgesia in Rodents
This protocol is based on studies demonstrating this compound's ability to enhance opioid analgesia.
1. Animals:
-
Male Sprague-Dawley rats (200-250 g) or Swiss-Webster mice (20-25 g).
-
Acclimatize animals to the housing facility for at least one week before the experiment.
-
All procedures must be approved by the institutional animal care and use committee (IACUC).
2. Materials:
-
Morphine sulfate
-
This compound
-
Sterile saline (0.9%)
-
Hot plate or tail-flick analgesia meter
3. Drug Preparation: a. Dissolve morphine sulfate in sterile saline to the desired concentration (e.g., 4 mg/mL). b. Prepare this compound solution in sterile saline. Gentle warming and sonication may be required to aid dissolution. Prepare fresh daily.
4. Experimental Procedure: a. Habituate the animals to the testing apparatus (hot plate or tail-flick) for several days prior to the experiment to minimize stress-induced analgesia. b. On the day of the experiment, determine the baseline nociceptive threshold (latency to paw lick/jump on the hot plate or tail withdrawal from the heat source). Set a cut-off time (e.g., 30 seconds) to prevent tissue damage. c. Divide the animals into experimental groups:
- Vehicle (saline) + Vehicle (saline)
- Vehicle (saline) + Morphine
- This compound + Morphine
- This compound + Vehicle (saline) d. Administer this compound (e.g., 150 mg/kg, intraperitoneally) or its vehicle. e. After a pre-treatment time (e.g., 15 minutes), administer morphine (e.g., 4 mg/kg, subcutaneously) or its vehicle. f. Measure the nociceptive threshold at various time points after morphine administration (e.g., 15, 30, 60, 90, and 120 minutes).
5. Data Analysis: a. Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. b. Compare the %MPE between the different treatment groups using appropriate statistical tests (e.g., two-way ANOVA with post-hoc tests). A significant increase in %MPE in the this compound + Morphine group compared to the Vehicle + Morphine group indicates potentiation.
Conclusion
This compound is a versatile and effective pharmacological tool for the blockade of CCK receptors in a wide range of experimental paradigms. Its non-selective antagonism of both CCK-A and CCK-B receptors allows for the broad investigation of the physiological and pathophysiological roles of the CCK system. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this compound in their studies. Careful consideration of the experimental system and the specific research question is crucial for appropriate dose selection and data interpretation.
References
- 1. Effects of this compound on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The cholecystokinin antagonist this compound enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: Methodology for Assessing Proglumide's Impact on Tumor Fibrosis In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive methodology for evaluating the in vivo effects of Proglumide, a cholecystokinin receptor (CCKR) antagonist, on tumor fibrosis. The protocols outlined below are intended for preclinical research using murine models of cancer, particularly pancreatic ductal adenocarcinoma (PDAC), a disease characterized by dense desmoplastic stroma.
Introduction
Tumor fibrosis, a hallmark of the tumor microenvironment (TME) in many cancers, is driven by the excessive deposition of extracellular matrix (ECM) components, such as collagen, by activated cancer-associated fibroblasts (CAFs) or stellate cells.[1] This dense fibrotic stroma can impede the delivery and efficacy of therapeutic agents.[2] this compound, a non-selective CCK receptor antagonist, has emerged as a promising agent to counteract tumor fibrosis.[3][4] It functions by blocking the CCK-A and CCK-B receptors, which are overexpressed on both cancer cells and pancreatic stellate cells (PSCs).[5] Activation of these receptors promotes PSC activation and subsequent collagen production. By inhibiting this signaling pathway, this compound can reduce tumor fibrosis, thereby potentially enhancing the efficacy of chemotherapy and immunotherapy.
These protocols detail the necessary steps to assess the anti-fibrotic effects of this compound in a preclinical setting, from in vivo model selection and drug administration to tissue analysis and data interpretation.
Signaling Pathway and Experimental Workflow
This compound's Mechanism of Action in Reducing Tumor Fibrosis
This compound's primary mechanism in mitigating tumor fibrosis involves the antagonism of cholecystokinin receptors (CCKRs) on pancreatic stellate cells (PSCs). This action inhibits the downstream signaling cascade that leads to PSC activation and collagen synthesis.
Caption: this compound blocks CCK/Gastrin binding to CCK receptors on pancreatic stellate cells, inhibiting their activation and reducing collagen deposition.
Experimental Workflow for In Vivo Assessment
A typical experimental workflow for assessing this compound's impact on tumor fibrosis in vivo involves several key stages, from animal model generation to endpoint analysis.
Caption: Experimental workflow for in vivo assessment of this compound on tumor fibrosis.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the effect of this compound on tumor growth and fibrosis markers.
Table 1: Effect of this compound on Tumor Growth and Survival
| In Vivo Model | Treatment Group | Tumor Growth Reduction vs. Control | Reference |
| Syngeneic Mouse Pancreatic Cancer (mT3-2D cells) | This compound Monotherapy | 59.4% | |
| Syngeneic Mouse Pancreatic Cancer (mT3-2D cells) | Gemcitabine Monotherapy | 60% | |
| Syngeneic Mouse Pancreatic Cancer (mT3-2D cells) | This compound + Gemcitabine | 70% |
Table 2: Effect of this compound on Tumor Fibrosis Markers
| In Vivo Model | Fibrosis Marker | Treatment Group | Reduction in Fibrosis vs. Control | Reference |
| Human Pancreatic Cancer Xenograft (PANC-1) | Fibrillar Collagen (SHG) | This compound | 53% | |
| Human Pancreatic Cancer Xenograft (PANC-1) | Collagen (Masson's Trichrome) | This compound | 31% | |
| Human Pancreatic Cancer Xenograft (PANC-1) | Collagen I (IHC) | This compound | 37% | |
| Syngeneic Mouse Pancreatic Cancer (Panc02) | Fibrosis (Masson's Trichrome) | This compound | 33% | |
| Syngeneic Mouse Pancreatic Cancer (mT3-2D cells) | Intratumoral Fibrosis (Densitometry) | This compound | Statistically significant decrease (p < 0.0001) |
Experimental Protocols
Orthotopic Pancreatic Cancer Mouse Model
This protocol describes the establishment of an orthotopic pancreatic cancer model in mice, which closely mimics the human disease progression.
Materials:
-
Pancreatic cancer cell line (e.g., murine Panc02 or human PANC-1)
-
Immunocompetent mice (e.g., C57BL/6 for Panc02) or immunodeficient mice (e.g., athymic nude for PANC-1)
-
Cell culture medium (e.g., DMEM or RPMI-1640) with supplements
-
Matrigel (optional, to prevent cell leakage)
-
Surgical instruments
-
Anesthetics (e.g., ketamine/xylazine cocktail)
Procedure:
-
Cell Culture: Culture pancreatic cancer cells to ~80% confluency. On the day of surgery, harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL. Keep cells on ice.
-
Animal Preparation: Anesthetize the mouse via intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg). Confirm proper anesthetic depth by lack of pedal withdrawal reflex.
-
Surgical Procedure:
-
Place the anesthetized mouse in a supine position on a sterile field.
-
Make a small laparotomy incision in the upper left abdominal quadrant to expose the spleen and the tail of the pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Using a 30-gauge needle on a Hamilton syringe, slowly inject 10-50 µL of the cell suspension (1 x 10^5 to 5 x 10^5 cells) into the tail of the pancreas.
-
A small fluid bleb should be visible at the injection site.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the peritoneum and skin with sutures or surgical clips.
-
-
Post-Operative Care: Administer post-operative analgesics as per institutional guidelines. Monitor the mice for recovery and signs of distress.
-
Tumor Growth Monitoring: Monitor tumor growth by abdominal palpation or non-invasive imaging (e.g., ultrasound, bioluminescence if using luciferase-expressing cells) starting 7-10 days post-injection.
This compound Administration
This compound can be administered orally via drinking water, a non-invasive and effective method for long-term studies.
Materials:
-
This compound powder
-
Sterile drinking water
-
Light-protected water bottles
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile drinking water to a final concentration of 0.1 mg/mL. This concentration provides an approximate daily dose of 15-30 mg/kg, depending on the water consumption of the mice.
-
Administration:
-
One week after tumor cell injection, randomize mice into control and treatment groups.
-
Provide the control group with normal drinking water.
-
Provide the treatment group with the this compound-containing water.
-
Replace the water bottles with freshly prepared solutions 2-3 times per week.
-
Monitor water consumption to ensure consistent drug intake.
-
-
Treatment Duration: Continue treatment for 3-6 weeks, depending on the experimental endpoint.
Histological Assessment of Fibrosis
This staining method is used to differentiate collagen fibers from other tissue components.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections (5 µm)
-
Bouin's solution
-
Weigert's iron hematoxylin
-
Biebrich scarlet-acid fuchsin solution
-
Phosphomolybdic-phosphotungstic acid solution
-
Aniline blue solution
-
1% Acetic acid solution
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to distilled water.
-
Mordanting: Mordant sections in Bouin's solution for 1 hour at 56°C.
-
Nuclear Staining: Stain with Weigert's hematoxylin for 10 minutes to stain nuclei black.
-
Cytoplasmic Staining: Stain with Biebrich scarlet-acid fuchsin for 10-15 minutes to stain cytoplasm and muscle red.
-
Differentiation: Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes, or until collagen is no longer red.
-
Collagen Staining: Stain with aniline blue for 5-10 minutes to stain collagen blue.
-
Dehydration and Mounting: Dehydrate sections through graded ethanol, clear in xylene, and mount with a resinous medium.
Results: Collagen fibers will be stained blue, nuclei black, and cytoplasm/muscle red.
This method is highly specific for collagen and enhances its natural birefringence under polarized light, allowing for quantification of different collagen fiber types.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Picrosirius red solution (0.1% Sirius red in saturated aqueous picric acid)
-
Acidified water (0.5% acetic acid in water)
Procedure:
-
Deparaffinization and Rehydration: As described for Masson's Trichrome.
-
Staining: Stain sections in Picrosirius red solution for 1 hour.
-
Washing: Wash slides in two changes of acidified water.
-
Dehydration and Mounting: Dehydrate rapidly in 100% ethanol, clear in xylene, and mount.
Results: Under bright-field microscopy, collagen will appear red. Under polarized light, thicker, more organized collagen fibers (Type I) will appear yellow-orange, while thinner, less organized fibers (Type III) will appear green.
Immunohistochemistry (IHC) for Fibrosis Markers
IHC is used to detect the expression of specific proteins involved in fibrosis, such as α-smooth muscle actin (α-SMA), a marker of activated myofibroblasts, and Collagen I.
Materials:
-
FFPE tumor tissue sections (5 µm)
-
Antigen retrieval solution (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-α-SMA, anti-Collagen I)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB chromogen solution
-
Hematoxylin counterstain
Procedure:
-
Deparaffinization and Rehydration: As previously described.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by incubating slides in sodium citrate buffer at 95-100°C for 20 minutes.
-
Peroxidase Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with streptavidin-HRP for 30 minutes.
-
Detection: Apply DAB solution and monitor for color development.
-
Counterstaining: Counterstain with hematoxylin.
-
Dehydration and Mounting: Dehydrate and mount as previously described.
Hydroxyproline Assay for Total Collagen Quantification
This biochemical assay provides a quantitative measure of total collagen content in tissue samples by measuring the amount of hydroxyproline, an amino acid abundant in collagen.
Materials:
-
Tumor tissue homogenates
-
Concentrated NaOH (10 N)
-
Concentrated HCl (10 N)
-
Chloramine-T solution
-
DMAB reagent (Ehrlich's reagent)
-
Hydroxyproline standard
Procedure:
-
Sample Hydrolysis:
-
Homogenize a known weight of tumor tissue in distilled water.
-
Hydrolyze the homogenate in an equal volume of 10 N NaOH at 120°C for 1 hour in a pressure-tight vial.
-
Neutralize the hydrolysate with an equal volume of 10 N HCl.
-
-
Oxidation:
-
Add Chloramine-T solution to each sample and standard, and incubate at room temperature for 25 minutes.
-
-
Color Development:
-
Add DMAB reagent to each well and incubate at 60°C for 90 minutes.
-
-
Measurement:
-
Cool the samples and measure the absorbance at 560 nm.
-
-
Quantification:
-
Calculate the hydroxyproline concentration in the samples based on a standard curve generated from known concentrations of hydroxyproline. Results are typically expressed as µg of hydroxyproline per mg of wet tissue weight.
-
Conclusion
The methodologies described provide a robust framework for investigating the anti-fibrotic effects of this compound in vivo. By employing a combination of orthotopic tumor models, histological staining, immunohistochemistry, and biochemical assays, researchers can obtain comprehensive qualitative and quantitative data on the impact of CCKR antagonism on the tumor microenvironment. These findings are crucial for the continued development of this compound and similar agents as a therapeutic strategy to overcome the challenges posed by tumor fibrosis in cancer treatment.
References
- 1. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CCK Receptor Inhibition Reduces Pancreatic Tumor Fibrosis and Promotes Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Satiety Effects of Cholecystokinin (CCK) Using Proglumide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, to investigate the physiological roles of CCK in satiety. This document outlines the mechanism of action, key experimental protocols, and expected outcomes based on established research.
Introduction
Cholecystokinin (CCK) is a peptide hormone released from the gastrointestinal tract in response to food ingestion, particularly fats and proteins.[1][2] It plays a crucial role in regulating food intake by inducing satiety, the feeling of fullness that leads to the termination of a meal.[2] CCK exerts its effects by binding to two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain) receptors. The satiety effect of peripherally released CCK is primarily mediated by CCK-A receptors located on vagal afferent neurons.[3][4]
This compound is a valuable pharmacological tool for elucidating the specific actions of endogenous and exogenous CCK. By blocking CCK receptors, this compound can be used to investigate whether the satiety induced by a particular stimulus is CCK-dependent. It has been demonstrated that this compound can inhibit the satiety effects of exogenously administered CCK and, in some experimental paradigms, increase food intake when given alone, suggesting a role for endogenous CCK in the regulation of meal size.
Mechanism of Action: CCK-Induced Satiety and its Antagonism by this compound
CCK released from I-cells in the duodenum and jejunum acts as a paracrine signal on vagal afferent terminals. Binding of CCK to CCK-A receptors on these sensory neurons initiates a signaling cascade that transmits satiety signals to the nucleus of the solitary tract (NTS) in the brainstem. This signaling involves the activation of phospholipase C (PLC) and protein kinase A (PKA), leading to neuronal depolarization and the propagation of the satiety signal to higher brain centers.
This compound, as a CCK receptor antagonist, competitively binds to both CCK-A and CCK-B receptors, thereby preventing the binding of CCK and inhibiting its downstream effects. This blockade of CCK signaling on vagal afferents prevents the transmission of the satiety signal to the brain, thus allowing for the study of its role in controlling food intake.
Data Presentation: Quantitative Effects of this compound and CCK on Food Intake in Rats
The following tables summarize the quantitative data from various studies investigating the effects of peripherally and centrally administered CCK and this compound on food intake in rats.
Table 1: Effect of Intraperitoneal (IP) CCK-8 on Food Intake in Rats
| Treatment Group | Dose of CCK-8 | Duration of Food Intake Measurement | % Reduction in Food Intake (compared to control) | Reference |
| Food-deprived rats | 8 µg/kg | 30 minutes | Significant reduction | |
| Food-deprived rats | 40 µg/kg | 30 minutes | Significant reduction | |
| Ad libitum fed rats | 1.8 nmol/kg | 40 minutes | 64% | |
| Ad libitum fed rats | 5.2 nmol/kg | 1 hour | 51% | |
| 48-h fasted rats | 5 µg/kg (4.4 nmol/kg) | Not specified | Significant reduction of hyperphagia |
Table 2: Effect of this compound on CCK-Induced Satiety and Food Intake in Rats
| Experimental Condition | This compound Administration | CCK-8 Administration | Effect on Food Intake | Reference |
| Inhibition of exogenous CCK satiety | IP | IP (various doses) | Inhibited CCK-induced satiety | |
| Effect on endogenous CCK satiety | IP (150 mg/kg) after preload | None | Accelerated gastric emptying by 12.8% | |
| Central antagonism of peripheral CCK | Intracerebroventricular | IP | Attenuated the satiating effect of CCK-8 | |
| Central administration alone | Intracerebroventricular | None | Stimulated an increase in 30-min test meal intake | |
| Reversal of central CCK satiety | Central (into specific brain regions) | Central (into same brain regions) | Significantly reversed CCK-induced satiety |
Experimental Protocols
Protocol 1: Investigating the Effect of this compound on Exogenous CCK-Induced Satiety (Peripheral Administration)
Objective: To determine if this compound can block the satiety-inducing effects of peripherally administered CCK-8.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-350 g)
-
This compound (sodium salt, dissolved in 0.9% saline)
-
Cholecystokinin octapeptide (CCK-8, sulfated, dissolved in 0.9% saline)
-
Sterile 0.9% saline (vehicle control)
-
Standard rat chow
-
Animal balance
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Animal Acclimation: House rats individually and acclimate them to the testing environment and handling for at least 3-5 days.
-
Food Deprivation: Food deprive the rats for a period of 3 to 16 hours prior to the experiment to ensure motivation to eat. Water should be available ad libitum.
-
Drug Preparation: Prepare fresh solutions of this compound, CCK-8, and saline on the day of the experiment.
-
Experimental Groups:
-
Group 1: Vehicle (saline) + Vehicle (saline)
-
Group 2: Vehicle (saline) + CCK-8 (e.g., 8 µg/kg, IP)
-
Group 3: this compound (e.g., 100-200 mg/kg, IP) + Vehicle (saline)
-
Group 4: this compound (e.g., 100-200 mg/kg, IP) + CCK-8 (e.g., 8 µg/kg, IP)
-
-
Injections:
-
Administer the first injection (this compound or vehicle) via the IP route.
-
After a short interval (e.g., 15-30 minutes), administer the second injection (CCK-8 or vehicle) via the IP route.
-
-
Food Presentation: Immediately after the second injection, present a pre-weighed amount of standard rat chow to each rat.
-
Data Collection: Measure the amount of food consumed by each rat at specific time points (e.g., 30 minutes, 1 hour, 2 hours).
-
Analysis: Compare the food intake between the different groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: this compound is expected to significantly attenuate or completely block the reduction in food intake caused by CCK-8 (Group 4 vs. Group 2). This compound alone (Group 3) may or may not significantly increase food intake compared to the control group (Group 1), depending on the experimental conditions.
Protocol 2: Investigating the Role of Endogenous CCK in Satiety Using this compound and a Nutrient Preload
Objective: To determine if this compound can increase food intake following a nutrient preload, suggesting a role for endogenously released CCK in satiety.
Materials:
-
Male Sprague-Dawley rats (250-350 g) with established feeding patterns.
-
This compound (sodium salt, dissolved in 0.9% saline)
-
Nutrient preload (e.g., a small volume of a liquid diet or a palatable food like sweetened condensed milk)
-
Standard rat chow
-
Animal balance
-
Syringes and needles for IP injection
Procedure:
-
Animal Acclimation and Training: Acclimate rats to the experimental cages and train them to consume the nutrient preload readily.
-
Food Deprivation: A short period of food deprivation (e.g., 3-4 hours) can be used to ensure the preload is consumed.
-
Experimental Groups:
-
Group 1: Vehicle (saline) injection following preload
-
Group 2: this compound (e.g., 150 mg/kg, IP) injection following preload
-
-
Procedure:
-
Present the nutrient preload to the rats and allow them to consume it.
-
Immediately after consumption of the preload, administer either this compound or vehicle via IP injection.
-
Present a pre-weighed amount of standard rat chow.
-
-
Data Collection: Measure food intake at regular intervals (e.g., 30, 60, 120 minutes) after the presentation of the chow.
-
Analysis: Compare the cumulative food intake between the this compound and vehicle groups.
Expected Outcome: If endogenous CCK released by the preload contributes to satiety, the this compound-treated group is expected to consume significantly more food than the vehicle-treated group.
Protocol 3: Investigating the Central Effects of this compound on CCK-Induced Satiety
Objective: To determine if centrally administered this compound can block the satiety effects of either peripherally or centrally administered CCK.
Materials:
-
Male Sprague-Dawley rats (250-350 g) surgically implanted with a cannula in a lateral cerebral ventricle.
-
This compound (dissolved in artificial cerebrospinal fluid - aCSF)
-
CCK-8 (dissolved in aCSF for central injection or saline for peripheral injection)
-
aCSF (vehicle control)
-
Standard rat chow
-
Animal balance
-
Microsyringes for intracerebroventricular (ICV) injections
-
Syringes and needles for IP injections
Procedure:
-
Surgical Preparation: Surgically implant a guide cannula into a lateral ventricle of the brain under anesthesia. Allow for a recovery period of at least one week.
-
Animal Acclimation: Acclimate the cannulated rats to the experimental setup and handling.
-
Food Deprivation: Food deprive the rats for a specified period (e.g., 4 hours) before the experiment.
-
Experimental Design (Central this compound vs. Peripheral CCK):
-
Group 1: ICV aCSF + IP saline
-
Group 2: ICV aCSF + IP CCK-8 (e.g., 4 µg/kg)
-
Group 3: ICV this compound (e.g., 10 µg) + IP saline
-
Group 4: ICV this compound (e.g., 10 µg) + IP CCK-8 (e.g., 4 µg/kg)
-
-
Experimental Design (Central this compound vs. Central CCK):
-
Group 1: ICV aCSF + ICV aCSF
-
Group 2: ICV aCSF + ICV CCK-8 (e.g., 50 ng)
-
Group 3: ICV this compound (e.g., 50 µg) + ICV aCSF
-
Group 4: ICV this compound (e.g., 50 µg) + ICV CCK-8 (e.g., 50 ng)
-
-
Injections:
-
Administer the ICV injection of this compound or aCSF over a period of 1-2 minutes.
-
After a short interval (e.g., 5-10 minutes), administer the second injection (IP or ICV) of CCK-8 or vehicle.
-
-
Food Presentation and Data Collection: Immediately present pre-weighed food and measure intake at defined time points (e.g., 30, 60, 120, and 240 minutes).
-
Analysis: Compare food intake across the different treatment groups.
Expected Outcome: Central administration of this compound is expected to increase food intake on its own and to attenuate the satiety-inducing effects of both peripherally and centrally administered CCK-8.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: CCK signaling pathway for satiety and the antagonistic action of this compound.
Caption: Workflow for peripheral administration of this compound and CCK.
References
- 1. This compound, a cholecystokinin antagonist, increases gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin-induced satiety, a key gut servomechanism that is affected by the membrane microenvironment of this receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of CCK signaling from gut to brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vagal Control of Satiety and Hormonal Regulation of Appetite - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Proglumide in Murine Models of Diet-Induced NASH
These application notes provide a comprehensive overview of the use of Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, in preclinical murine models of diet-induced Nonalcoholic Steatohepatitis (NASH). The protocols and data presented are intended for researchers, scientists, and professionals in the field of drug development exploring novel therapeutics for liver diseases.
Introduction
Nonalcoholic Steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by hepatic steatosis, inflammation, and fibrosis, which can progress to cirrhosis and hepatocellular carcinoma (HCC).[1][2] Diets high in saturated fats and cholesterol are significant risk factors for NASH.[2] In response to dietary fats, the gastrointestinal peptide cholecystokinin (CCK) is released, and its levels are often elevated in individuals consuming high-fat diets.[2][3] CCK receptors are expressed on various liver cells, including hepatic stellate cells, which are key mediators of liver fibrosis.
This compound (DL-4-benzamido-N,N-dipropylglutaramic acid) is a CCK receptor antagonist that has demonstrated significant efficacy in preclinical, diet-induced murine models of NASH. Research indicates a dual mechanism of action: not only does it block CCK receptors to reduce inflammation and fibrosis, but it also functions as a partial agonist for the Farnesoid X Receptor (FXR), a critical regulator of bile acid metabolism. This compound treatment has been shown to prevent the onset of NASH, reverse established fibrosis, and even prevent the development of HCC in these models.
Experimental Protocols
Murine Model of Diet-Induced NASH
A widely used and effective model for inducing NASH with fibrosis in mice involves a diet deficient in choline and supplemented with ethionine.
-
Animal Model: Female C57BL/6 mice are commonly used.
-
Diet: A saturated fat, 75% choline-deficient, ethionine-supplemented (CDE) diet is administered to induce NASH. Control mice receive a similar diet with choline added and without ethionine.
-
Duration: The CDE diet is typically administered for 12 to 18 weeks to establish NASH, including significant fibrosis. At 18 weeks, 35% of mice on the CDE diet may develop dysplastic nodules or HCC.
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
This compound Administration Protocol
This compound is water-soluble, making it suitable for administration in drinking water.
-
Preparation: this compound is dissolved in the drinking water provided to the treatment groups.
-
Dosage: A common dosage is 0.1 mg/mL in the drinking water, which corresponds to an approximate daily dose of 30 mg/kg.
-
Study Designs:
-
Prevention Study: Mice are started on the CDE diet and this compound-supplemented drinking water simultaneously for 12 or 18 weeks.
-
Reversal Study: Mice are first fed the CDE diet for a period (e.g., 12 weeks) to establish NASH. Subsequently, they continue the CDE diet but are switched to this compound-supplemented water for an additional period (e.g., 6 weeks).
-
Caption: Experimental workflows for NASH Prevention and Reversal studies.
Biochemical and Histological Analysis
-
Blood Collection: At the time of euthanasia, blood is collected for serum analysis.
-
Biochemical Analysis: Serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), and total bilirubin are measured as indicators of liver injury.
-
Liver Tissue Collection: Livers are harvested, weighed, and fixed in formalin for histological examination or flash-frozen for molecular analysis.
-
Histological Staining: Formalin-fixed, paraffin-embedded liver sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's Trichrome for fibrosis assessment.
-
Histological Scoring: A pathologist, blinded to the treatment groups, should score the liver sections for steatosis, inflammation, and fibrosis based on established criteria (e.g., NAFLD Activity Score - NAS).
Gene Expression Analysis (qRT-PCR)
-
RNA Extraction: Total RNA is extracted from frozen liver tissue using standard methods.
-
qRT-PCR: Quantitative real-time PCR is performed to measure the mRNA expression levels of key genes involved in fibrosis (e.g., Col1a1, Col4a1, TgfbR2) and bile acid metabolism (e.g., Fxr, Fgfr4). Expression levels are typically normalized to a housekeeping gene.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of this compound in the CDE diet-induced murine NASH model.
Table 1: Effect of this compound on Serum Biochemical Markers
| Parameter | CDE Diet Group | CDE Diet + this compound Group | Effect | Reference |
|---|---|---|---|---|
| ALT | Elevated | Significantly Reduced | Normalization of liver enzymes | |
| AST | Elevated | Significantly Reduced | Normalization of liver enzymes |
| Total Bilirubin | Elevated | Significantly Reduced | Suggests improved bile flow | |
Table 2: Effect of this compound on Liver Histology Scores
| Histological Feature | CDE Diet Group | CDE Diet + this compound Group | % Reduction | Reference |
|---|---|---|---|---|
| Inflammation | High | Significantly Reduced | ~42% | |
| Fibrosis | High | Significantly Reduced | ~28.6% |
| Steatosis | High | Significantly Reduced | ~57% | |
Table 3: Effect of this compound on Hepatic Gene Expression
| Gene | Function | CDE Diet Effect | This compound Effect | Reference |
|---|---|---|---|---|
| Col1a1 (Collagen-1α) | Fibrosis | Upregulated | Decreased Expression | |
| Col4a1 (Collagen-4) | Fibrosis | Upregulated | Decreased Expression | |
| TgfbR2 (TGFβ Receptor 2) | Fibrosis Signaling | Upregulated | Decreased Expression |
| Fxr (Farnesoid X Receptor) | Bile Acid Regulation | Downregulated | Restored to Normal Levels | |
Mechanism of Action: Signaling Pathways
This compound ameliorates NASH through a dual mechanism involving both CCK receptor antagonism and FXR agonism.
-
CCK Receptor Blockade: High-fat diets increase CCK, which stimulates CCK-B receptors on hepatic stellate cells, promoting fibrosis. This compound blocks this interaction, thereby exerting an anti-fibrotic effect.
-
FXR Partial Agonism: this compound directly binds to and activates FXR, a nuclear receptor that regulates bile acid, lipid, and glucose metabolism. The CDE diet suppresses FXR expression, while this compound treatment restores it, improving liver function.
-
Microbiome Modulation: this compound therapy has been shown to alter the gut microbiome, increasing the abundance of beneficial bacteria and reducing harmful species, which may contribute to its hepatoprotective effects.
Caption: this compound's dual mechanism in ameliorating diet-induced NASH.
Conclusion
This compound demonstrates significant therapeutic potential for NASH by targeting multiple pathogenic pathways. In murine models, it effectively reduces liver inflammation, steatosis, and fibrosis. Its unique dual-action as a CCK receptor antagonist and an FXR partial agonist, coupled with its ability to modulate the gut microbiome, makes it a compelling candidate for further clinical development. The protocols and data outlined here provide a strong foundation for researchers investigating this compound and similar compounds for the treatment of NASH.
References
- 1. This compound Reverses Nonalcoholic Steatohepatitis by Interaction with the Farnesoid X Receptor and Altering the Microbiome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Cholecystokinin Receptor Antagonist Halts Nonalcoholic Steatohepatitis and Prevents Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety and Dosing Study of a Cholecystokinin Receptor Antagonist in Non‐alcoholic Steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Proglumide Dosing Optimization: A Technical Support Guide for Animal Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing proglumide dosage and minimizing side effects in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective antagonist of cholecystokinin (CCK) receptors, blocking both CCK-A and CCK-B subtypes.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion.[2] this compound is also recognized for its ability to potentiate the analgesic effects of opioids and to prevent or reverse opioid tolerance.[1]
Q2: What are the common side effects of this compound observed in animal and human studies?
A2: The most frequently reported side effects are gastrointestinal in nature and are generally mild and transient.[3] These include nausea, diarrhea, abdominal pain, and loss of appetite.[3] In a clinical study on chronic pancreatitis, some subjects experienced nausea and diarrhea at a dose of 1200 mg/day, which resolved when the dose was reduced to 800 mg/day.
Q3: How can I minimize the gastrointestinal side effects of this compound in my animal model?
A3: The primary strategy for minimizing side effects is dose optimization. If you observe signs of gastrointestinal distress, such as diarrhea, decreased food intake, or weight loss, consider a dose reduction. It is recommended to start with a lower dose and gradually escalate to the desired therapeutic level while closely monitoring the animals. A dose-response study can help identify the optimal therapeutic window with the fewest adverse effects.
Q4: What are some typical dose ranges for this compound in different animal models?
A4: this compound has been administered in a wide range of doses and routes depending on the animal model and the research question. For example, in a study on experimental colitis in rats, oral doses of 250, 500, and 1000 mg/kg were used. In another study investigating gastric emptying in rats, a 150 mg/kg intraperitoneal dose was effective. For potentiating morphine analgesia in rats, much lower doses have been shown to be effective. It is crucial to consult the literature for doses used in similar experimental contexts and to perform dose-range finding studies for your specific model.
Q5: Is this compound administered orally or via other routes in animal studies?
A5: this compound is water-soluble and can be administered orally. It has been effectively used via oral gavage in rat studies. However, intraperitoneal and intravenous administrations have also been reported in the literature, depending on the desired pharmacokinetic profile and experimental design.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Diarrhea or Loose Stool | High dose of this compound | 1. Reduce the dose of this compound by 25-50%. 2. Monitor the animal's fecal consistency daily. 3. If diarrhea persists, consider a washout period before re-initiating at a lower dose. |
| Decreased Food and Water Intake | Gastrointestinal discomfort, nausea | 1. Monitor food and water consumption daily. 2. Reduce the this compound dose. 3. Ensure fresh, palatable food and water are readily available. 4. Consider administering this compound with food if appropriate for the study design. |
| Weight Loss | Reduced caloric intake due to side effects | 1. Weigh the animals regularly (e.g., daily or every other day). 2. If significant weight loss is observed, temporarily discontinue this compound administration. 3. Re-introduce at a lower dose once the animal's weight has stabilized. |
| Lethargy or Reduced Activity | General malaise due to side effects | 1. Observe the animal's general activity level and behavior. 2. Rule out other potential causes of lethargy. 3. If lethargy coincides with this compound administration, consider a dose reduction. |
Quantitative Data Summary
The following tables summarize quantitative data from selected studies on this compound administration in animal and human subjects.
Table 1: this compound Dosage and Effects in Animal Models
| Animal Model | Route of Administration | Dosage | Therapeutic Effect | Observed Side Effects | Citation |
| Rat (Sprague-Dawley) | Oral | 250, 500, 1000 mg/kg | Dose-dependent protection against acetic acid-induced colitis (reduced diarrhea, MPO activity, and colonic injury). | The study noted a reduction in diarrhea as a therapeutic outcome and did not report other adverse effects at these doses. | |
| Dog (Conscious) | Intravenous Infusion | 40 mg/kg/h | Inhibition of caerulein-stimulated pancreatic polypeptide release. | The study did not report any observed side effects. | |
| Mouse | Intraperitoneal | 150 mg/kg | Antagonism of CCK-8 induced elevations in hot plate latency. | The study did not specifically report on side effects. |
Table 2: this compound Dosage and Side Effects in Human Clinical Trials
| Study Population | Route of Administration | Dosage | Observed Side Effects | Citation |
| Patients with Chronic Pancreatitis | Oral | 1200 mg/day | Nausea and diarrhea in 2 out of 8 subjects. Side effects resolved in one subject with dose reduction to 800 mg/day. | |
| Patients with Nonalcoholic Steatohepatitis (NASH) | Oral | 800, 1200, 1600 mg/day | Mild and transient gastrointestinal side effects (nausea, loss of appetite, abdominal pain, constipation) in some participants at 800 and 1200 mg/day. No adverse events were reported at the 1600 mg/day dose. All side effects resolved without discontinuing the drug. |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Rat Model of Experimental Colitis
This protocol is adapted from a study investigating the effects of this compound on acetic acid-induced colitis in rats.
-
Animal Model: Male Sprague-Dawley rats.
-
This compound Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., saline with a small amount of Tween 80) at the desired concentrations (e.g., 25, 50, and 100 mg/mL to deliver 250, 500, and 1000 mg/kg in a volume of 10 mL/kg).
-
Administration:
-
Administer the first dose of this compound or vehicle orally via gavage 1 hour before the induction of colitis.
-
Administer a second dose of this compound or vehicle 25 hours after the first dose.
-
-
Induction of Colitis (Example):
-
Anesthetize the rats.
-
Instill 1 mL of 4% acetic acid intrarectally, followed by a flush of 0.5 mL of air.
-
Keep the rats in a head-down position for 30 seconds.
-
Perform a colonic wash with 1.5 mL of saline.
-
-
Monitoring for Side Effects:
-
Observe the animals daily for clinical signs of distress, including changes in posture, fur condition, activity level, and fecal consistency.
-
Record body weight daily.
-
Monitor food and water intake.
-
-
Efficacy Assessment:
-
After 48 hours, euthanize the animals and collect the colon.
-
Measure colon weight and length.
-
Score the colonic injury based on a validated scoring system.
-
Perform histological analysis and myeloperoxidase (MPO) activity assays on colonic tissue samples.
-
Visualizations
Caption: CCK Receptor Signaling Pathway and this compound's Mechanism of Action.
Caption: General Experimental Workflow for this compound Studies in Animal Models.
References
Proglumide Solubility Troubleshooting for In Vivo Experiments: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the proper dissolution of therapeutic compounds for in vivo studies is a critical first step. Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, presents a common challenge in this area due to its variable solubility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address issues of this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in saline. What is the problem?
A1: The solubility of this compound is highly dependent on its form. The free acid form of this compound is poorly soluble in aqueous solutions like saline. For aqueous preparations, it is crucial to use the This compound sodium salt , which is readily soluble in water up to 100 mM[1][2][3]. Ensure you have procured the correct salt form for your experiments. If you only have the free acid, it will require a non-aqueous or co-solvent formulation for dissolution.
Q2: What are the recommended vehicles for dissolving this compound for intraperitoneal (IP) or intravenous (IV) injections?
A2: Several vehicle formulations have been successfully used for in vivo administration of this compound. The choice of vehicle will depend on the required concentration, the route of administration, and the experimental animal model. Common approaches include using a co-solvent system. For example, a stock solution in an organic solvent like DMSO can be further diluted in a vehicle containing agents like PEG300, Tween-80, or cyclodextrins to maintain solubility and improve tolerability[4].
Q3: Can I use pH adjustment to dissolve this compound?
A3: Yes, pH adjustment can be an effective technique for solubilizing ionizable compounds like this compound. Since this compound is an acidic compound, increasing the pH of the solution will deprotonate the molecule, increasing its solubility in aqueous media. This is the principle behind the high water solubility of its sodium salt. When preparing formulations, especially from the free acid, careful addition of a base to raise the pH can aid dissolution. However, ensure the final pH of the formulation is physiologically compatible for the intended route of administration.
Q4: I've prepared a this compound solution, but it precipitates upon standing. How can I prevent this?
A4: Precipitation after initial dissolution can be due to reaching a supersaturated state or changes in temperature. To address this, you can try gentle heating and/or sonication to aid in complete dissolution. Using a vehicle with co-solvents and surfactants, such as the ones listed in the experimental protocols below, can also help maintain the stability of the solution. Preparing fresh solutions before each experiment is the best practice to avoid issues with precipitation.
Q5: What are the key physicochemical properties of this compound I should be aware of?
A5: this compound is a white crystalline powder with a molecular weight of 334.41 g/mol for the free acid and 356.39 g/mol for the sodium salt. The predicted water solubility of the free acid form is low, around 0.145 mg/mL. In contrast, the sodium salt is highly soluble in water. It is a non-selective antagonist of both CCK-A and CCK-B receptors.
Troubleshooting Guide: this compound Formulation Issues
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| This compound powder does not dissolve in aqueous buffer (e.g., PBS, saline). | Incorrect form of this compound (free acid instead of salt). | 1. Verify that you are using This compound sodium salt , which is water-soluble. 2. If only the free acid is available, proceed to use a co-solvent formulation (see below). |
| Precipitation occurs after adding this compound stock (in DMSO) to an aqueous vehicle. | The final concentration of DMSO is too low to maintain solubility, or the aqueous vehicle is not suitable. | 1. Increase the proportion of co-solvents like PEG300 in the final vehicle. 2. Incorporate a surfactant like Tween-80 to improve stability. 3. Consider using a vehicle containing cyclodextrins (e.g., SBE-β-CD) which can encapsulate the drug and enhance solubility. |
| The prepared this compound solution is cloudy or contains visible particles. | Incomplete dissolution. | 1. Gently warm the solution while stirring. 2. Use a sonicator to aid in the dissolution process. 3. Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particulates before injection. |
| The vehicle itself is causing adverse effects in the animals. | High concentration of organic solvents (e.g., DMSO) or other excipients. | 1. Minimize the concentration of DMSO in the final injection volume (typically aim for <10%). 2. Run a vehicle-only control group in your experiment to assess any effects of the formulation itself. 3. If using corn oil for subcutaneous injections, ensure it is sterile. |
Experimental Protocols
Below are detailed methodologies for preparing this compound solutions for in vivo experiments, based on established protocols.
Protocol 1: Co-Solvent Formulation for Parenteral Injection
This protocol is suitable for achieving a concentration of ≥ 2.17 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
To prepare 1 mL of the final injection solution, follow these steps in order, ensuring the solution is mixed thoroughly after each addition:
-
Take 100 µL of the this compound in DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween-80 and mix thoroughly.
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.
-
-
The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
If any precipitation or phase separation is observed, gentle heating and/or sonication can be used to clarify the solution.
Protocol 2: Cyclodextrin-Based Formulation
This formulation is an alternative for achieving a concentration of ≥ 2.17 mg/mL, with potentially better tolerability.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
To prepare 1 mL of the final injection solution:
-
Take 100 µL of the this compound in DMSO stock solution.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix thoroughly until the solution is clear.
-
-
The final vehicle composition will be 10% DMSO and 90% (20% SBE-β-CD in Saline).
Protocol 3: Corn Oil Formulation for Subcutaneous Injection
This protocol is suitable for subcutaneous administration and can achieve a concentration of ≥ 2.17 mg/mL.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile Corn Oil
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 21.7 mg/mL).
-
To prepare 1 mL of the final injection solution:
-
Take 100 µL of the this compound in DMSO stock solution.
-
Add 900 µL of sterile corn oil.
-
Mix thoroughly until the solution is clear.
-
-
The final vehicle composition will be 10% DMSO and 90% Corn Oil. Note: This formulation may not be suitable for long-term daily injections.
This compound's Mechanism of Action: Signaling Pathway
This compound functions as a non-selective antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B. These are G-protein coupled receptors (GPCRs) that, upon binding with their endogenous ligand CCK, initiate a cascade of intracellular signaling events. This compound competitively blocks this binding, thereby inhibiting these downstream pathways.
The primary signaling pathway activated by CCK receptors involves the Gq alpha subunit of the G-protein complex. Activation of Gq leads to the stimulation of phospholipase Cβ (PLCβ). PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events, in turn, can modulate further downstream pathways, including the mitogen-activated protein kinase (MAPK) and PI3K/AKT signaling cascades, which are involved in processes like cell proliferation and survival.
References
Managing adverse effects like nausea and diarrhea during Proglumide treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing adverse effects, specifically nausea and diarrhea, that may be encountered during experiments involving Proglumide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a nonselective cholecystokinin (CCK) receptor antagonist, meaning it blocks both CCK-A and CCK-B receptors.[1][2][3][4] By inhibiting these receptors, this compound can reduce gastric acid secretion and decrease gastrointestinal motility.[3] It is this action on the digestive system that is thought to be related to its potential adverse effects.
Q2: How common are nausea and diarrhea during this compound treatment in research settings?
A2: Gastrointestinal discomfort, including nausea and diarrhea, is a potential side effect of this compound. However, in clinical studies, these effects have been reported as generally mild and often resolve on their own. For instance, in a Phase 1 trial for chronic pancreatitis, two out of eight subjects experienced nausea and diarrhea at a dose of 1200 mg per day. In another study on non-alcoholic steatohepatitis (NASH), gastrointestinal side effects were the most frequently reported but were mild and did not lead to discontinuation of the drug.
Q3: What is the likely physiological reason for this compound-induced nausea and diarrhea?
A3: Cholecystokinin is a key hormone in regulating digestive processes, including gallbladder contraction and gut motility. By antagonizing CCK receptors, this compound alters these normal physiological processes. This interference with the finely tuned coordination of digestion can manifest as nausea and changes in bowel movements, such as diarrhea.
Q4: Can the dose of this compound be adjusted if nausea or diarrhea occurs?
A4: Yes, dose reduction can be an effective strategy. In a clinical study, adverse effects of nausea and diarrhea in one subject resolved after reducing the daily dose of this compound from 1200 mg to 800 mg. This suggests that these side effects may be dose-dependent.
Q5: Are there any recommended supportive measures for subjects experiencing these adverse effects?
A5: While specific supportive measures for this compound are not extensively detailed in the provided literature, general principles for managing gastrointestinal upset in a research setting can be applied. These include ensuring adequate hydration, especially if diarrhea is present, and monitoring the subject's overall condition closely. Dietary adjustments, such as providing smaller, more frequent meals, may also be beneficial.
Troubleshooting Guide: Managing Nausea and Diarrhea
This guide provides a systematic approach for researchers to manage the onset of nausea and diarrhea in subjects during this compound treatment.
Step 1: Initial Observation and Assessment
-
Action: Upon observing signs of nausea (e.g., changes in feeding behavior, conditioned taste aversion in animal models) or diarrhea, immediately document the severity, frequency, and timing in relation to this compound administration.
-
Rationale: Detailed record-keeping is crucial for identifying patterns and determining the potential link between the treatment and the adverse effects.
Step 2: Veterinary Consultation and Subject Monitoring
-
Action: Consult with the veterinary staff to rule out other potential causes of the symptoms. Increase the frequency of monitoring for the affected subject(s), paying close attention to hydration status, body weight, and general well-being.
-
Rationale: It is important to differentiate between drug-related side effects and other health issues to ensure appropriate care.
Step 3: Dose Adjustment Protocol
-
Action: If the adverse events are suspected to be this compound-related and are impacting the subject's welfare, consider a dose reduction. A potential starting point for reduction is to decrease the total daily dose by one-third, as suggested by clinical data where a reduction from 1200 mg to 800 mg was effective.
-
Rationale: A lower dose may still be effective for the research objectives while minimizing adverse effects.
Step 4: Temporary Discontinuation
-
Action: If symptoms persist or are severe despite a dose reduction, a temporary cessation of this compound administration may be warranted. The protocol should allow for holding the drug for a predefined period (e.g., 7-14 days) to see if the side effects resolve.
-
Rationale: This "washout" period can help confirm if this compound is the causative agent.
Step 5: Re-challenge and Decision Making
-
Action: If the adverse effects resolve during the discontinuation period, a decision can be made, in consultation with the Institutional Animal Care and Use Committee (IACUC), whether to reintroduce the drug at a lower dose or discontinue its use for that subject.
-
Rationale: The primary concern is the welfare of the research subject. Any further treatment must be weighed against the recurrence of adverse effects.
Quantitative Data on Adverse Events
The following table summarizes the incidence of gastrointestinal adverse events reported in a clinical trial of this compound.
| Adverse Event | Dose Cohort 1 (800 mg/day) | Dose Cohort 2 (1200 mg/day) | Dose Cohort 3 (1600 mg/day) | Total (N=18) | Reference |
| Nausea | 1 | 0 | 0 | 1 | |
| Loss of Appetite | 1 | 0 | 0 | 1 | |
| Abdominal Pain | 1 | 1 | 0 | 2 | |
| Constipation | 2 | 1 | 0 | 3 | |
| Total GI Events | 5 | 2 | 0 | 7 |
Note: All reported side effects were mild and resolved without discontinuing the drug. No adverse events were reported in the highest dose cohort.
Experimental Protocols
Protocol for Assessment and Management of Gastrointestinal Adverse Events in Animal Models
-
Baseline Assessment: Before initiating this compound treatment, monitor all animals for a minimum of 72 hours to establish baseline data on food and water consumption, body weight, and fecal consistency.
-
Dosing and Observation:
-
Administer this compound orally at the predetermined dose.
-
Observe animals at 1, 4, 8, and 24 hours post-administration for the first 72 hours of the study.
-
Daily observations should continue thereafter.
-
Record any instances of emesis (if applicable to the species), changes in fecal output and consistency, and signs of abdominal discomfort (e.g., writhing, abdominal pressing).
-
-
Quantitative Assessment of Diarrhea:
-
Collect fecal pellets daily and assess for consistency using a standardized scoring system (e.g., 1=well-formed pellets, 2=soft pellets, 3=unformed feces, 4=watery diarrhea).
-
Measure fecal water content if more precise quantification is needed.
-
-
Management of Adverse Events:
-
If an animal scores a 3 or 4 for diarrhea for more than 48 hours, or if there is a significant reduction in food intake (>25% for 48 hours), initiate the troubleshooting guide.
-
Provide supportive care as directed by veterinary staff, which may include subcutaneous fluid administration to prevent dehydration.
-
-
Reporting:
-
All adverse events, even if they resolve, must be documented in the experimental records.
-
Unexpected or severe adverse events should be reported to the IACUC in accordance with institutional guidelines.
-
Visualizations
Caption: this compound's mechanism of action as a CCK receptor antagonist.
Caption: Troubleshooting workflow for this compound-induced adverse events.
References
- 1. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Facebook [cancer.gov]
Why Proglumide may show weak antagonist activity for CCK-8 in vivo
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting guidance for experiments involving the cholecystokinin (CCK) receptor antagonist, proglumide, particularly concerning its interaction with CCK-8 in vivo.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit weak antagonist activity against CCK-8 in our in vivo models?
A1: this compound is considered a relatively weak antagonist of CCK-8 in vivo for several key reasons.[1][2] Firstly, it possesses a low affinity for both CCK-A (CCK1) and CCK-B (CCK2) receptor subtypes.[3] This means that higher concentrations of this compound are required to effectively compete with CCK-8 for receptor binding compared to more potent antagonists. Secondly, this compound is a non-selective antagonist, meaning it does not differentiate between CCK-A and CCK-B receptors.[4][5] Depending on the tissue and the specific physiological response being measured, the widespread and non-specific binding might lead to a less pronounced or targeted antagonistic effect.
Q2: What are the typical in vivo doses of this compound used to antagonize CCK-8?
A2: Due to its lower potency, relatively high doses of this compound are often required to observe a significant antagonistic effect in vivo. Studies in rodents have used intraperitoneal (i.p.) doses ranging from 150 mg/kg to 400 mg/kg to counteract the effects of exogenously administered or endogenously released CCK-8. For oral administration in humans, doses around 1200 mg/day have been used in clinical trials for other indications. The optimal dose will depend on the animal model, the route of administration, and the specific CCK-8-mediated effect being investigated.
Q3: What are the known pharmacokinetic properties of this compound?
A3: Pharmacokinetic studies in both rats and humans have shown that this compound is rapidly absorbed following oral administration. Peak plasma concentrations are typically reached within an hour. The terminal half-life of this compound has been reported to be approximately 24 hours. The metabolism and kinetics are considered to be comparable between rats and humans.
Q4: Can this compound's weak antagonism be overcome by increasing the dose?
A4: To some extent, yes. Increasing the dose of this compound can lead to a more significant antagonism of CCK-8's effects. However, there is a limit. One study showed that this compound at 150 mg/kg could antagonize a moderate dose of CCK-8, but not a higher dose. This suggests that for a high concentration of the agonist (CCK-8), this compound's competitive antagonism may be surmounted. Researchers should be mindful of potential off-target effects and solubility issues at very high concentrations.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No observable antagonist effect of this compound against CCK-8. | 1. Insufficient Dose: this compound's low potency may require higher doses than anticipated. 2. Timing of Administration: The timing of this compound administration relative to CCK-8 challenge may not be optimal. 3. Route of Administration: The chosen route may result in poor bioavailability. 4. High CCK-8 Dose: The dose of CCK-8 may be too high, overcoming the competitive antagonism. | 1. Dose-Response Study: Perform a dose-response experiment with this compound to determine the effective dose in your model. 2. Optimize Timing: Administer this compound at various time points prior to the CCK-8 challenge (e.g., 15, 30, 60 minutes) to find the optimal window for antagonism. 3. Alternative Routes: Consider alternative administration routes (e.g., intraperitoneal, intravenous) if oral bioavailability is a concern. 4. Adjust CCK-8 Dose: If possible, use a lower, yet still effective, dose of CCK-8. |
| High variability in the antagonist effect between animals. | 1. Inconsistent Dosing: Inaccurate or inconsistent administration of this compound or CCK-8. 2. Animal Strain/Sex Differences: Biological variability between animals. 3. Stress: Animal stress can influence physiological responses. | 1. Standardize Procedures: Ensure precise and consistent dosing techniques for all animals. 2. Control for Variables: Use animals of the same strain, sex, and age. Increase the number of animals per group to improve statistical power. 3. Acclimatization: Allow for an adequate acclimatization period for the animals to their environment and handling. |
| Unexpected or off-target effects observed. | 1. Non-specific Binding: this compound's non-selective nature may lead to effects on both CCK-A and CCK-B receptors in various tissues. 2. High Dose Effects: High concentrations of this compound may have off-target pharmacological effects. | 1. Use of Selective Antagonists: Compare the effects of this compound with those of selective CCK-A (e.g., L-364,718/devazepide) and CCK-B (e.g., L-365,260) antagonists to dissect the receptor subtype involvement. 2. Dose Reduction: If possible, use the lowest effective dose of this compound. |
Data Presentation
Table 1: In Vitro Potency of this compound and Other CCK Receptor Antagonists
| Compound | Receptor Target | IC50 (nM) | Species/Tissue |
| This compound | CCK-A / CCK-B | ~1,000,000 | Guinea Pig Pancreatic Acini |
| L-364,718 (Devazepide) | CCK-A selective | ~5 | Human CCK-A Receptor |
| L-365,260 | CCK-B selective | ~10 | Human CCK-B Receptor |
Note: IC50 values can vary depending on the experimental conditions and tissue used. The value for this compound highlights its significantly lower potency compared to selective antagonists.
Table 2: Example In Vivo Dosing of this compound for CCK-8 Antagonism
| Animal Model | This compound Dose & Route | CCK-8 Dose & Route | Observed Effect | Reference |
| Rat | 400 mg/kg, i.p. | 0.5 nmol/kg, i.v. | Reversed CCK-8-induced increase in plasma insulin and decrease in glucose. | |
| Mouse | 150 mg/kg, i.p. | 0.17 mg/kg, s.c. | Antagonized CCK-8-induced analgesia (hot plate test). |
Experimental Protocols
Key Experiment: In Vivo Antagonism of CCK-8-Induced Effects on Gastric Motility in Rats (Representative Protocol)
This protocol is a representative example compiled from methodologies described in the scientific literature.
1. Animals:
-
Male Sprague-Dawley rats (250-300g).
-
Housed in a temperature-controlled environment with a 12-hour light/dark cycle.
-
Fasted for 18-24 hours before the experiment with free access to water.
2. Materials:
-
This compound (to be dissolved in an appropriate vehicle, e.g., 0.9% saline with a small amount of NaOH to aid dissolution, adjusted to a physiological pH).
-
Cholecystokinin Octapeptide (CCK-8) (dissolved in 0.9% saline).
-
Anesthesia (e.g., urethane, 1.2 g/kg, i.p.).
-
Strain gauge transducer for measuring gastric motility.
-
Data acquisition system.
3. Procedure:
-
Anesthetize the rat and maintain body temperature at 37°C.
-
Perform a laparotomy to expose the stomach.
-
Suture a strain gauge transducer to the serosal surface of the gastric antrum to record circular muscle contractions.
-
Allow the preparation to stabilize for at least 30 minutes.
-
Group 1 (Control): Administer the vehicle for this compound (e.g., saline, i.p.). After 15 minutes, administer the vehicle for CCK-8 (saline, i.v.) and record gastric motility for 30 minutes.
-
Group 2 (CCK-8 only): Administer the vehicle for this compound (i.p.). After 15 minutes, administer a submaximal dose of CCK-8 (e.g., 1 µg/kg, i.v.) and record gastric motility.
-
Group 3 (this compound + CCK-8): Administer this compound (e.g., 150-400 mg/kg, i.p.). After 15 minutes, administer the same dose of CCK-8 (i.v.) and record gastric motility.
-
Group 4 (this compound only): Administer this compound (i.p.). After 15 minutes, administer the vehicle for CCK-8 (saline, i.v.) and record gastric motility.
4. Data Analysis:
-
Quantify gastric motility by measuring the area under the curve of the motility index for a defined period (e.g., 30 minutes) after CCK-8 or vehicle administration.
-
Compare the results between the different groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the CCK-8-induced effect in the this compound + CCK-8 group compared to the CCK-8 only group indicates antagonist activity.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship
References
- 1. researchgate.net [researchgate.net]
- 2. Differential antagonism by this compound of various CCK-mediated effects in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound antagonizes cholecystokinin effects on plasma glucose and insulin in rats in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Cholecystokinin Receptor Antagonist Improves Efficacy of Chemotherapy in Murine Models of Pancreatic Cancer by Altering the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Reasons for Proglumide's failure to potentiate morphine in postoperative pain
Welcome to the Technical Support Center for researchers investigating the interaction between proglumide and morphine in postoperative pain management. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in navigating the complexities of this research area. We address the critical question of why this compound has shown inconsistent results in potentiating morphine analgesia, particularly its failure in certain postoperative settings.
Troubleshooting Guides
This section is designed to help you identify potential reasons for observing a lack of morphine potentiation by this compound in your postoperative pain experiments.
Issue 1: Lack of this compound Efficacy in Potentiating Morphine Analgesia
| Possible Cause | Troubleshooting Steps |
| Inappropriate this compound Dosing (Biphasic Effect) | 1. Review Dose-Response: this compound may exhibit a biphasic, or U-shaped, dose-response curve for morphine potentiation. Low doses may be effective, while higher doses are not.[1] Action: Test a wide range of this compound doses, including very low doses (e.g., in the microgram range). In a study on dental postoperative pain, 0.05 mg of this compound potentiated morphine, whereas 0.5 mg and 5.0 mg did not.[1] |
| Type of Postoperative Pain Model | 1. Consider Surgical Trauma: Major abdominal or gynecological surgery, as in the Lehmann et al. (1989) study where potentiation failed, induces a significant inflammatory and stress response.[2] This may alter the cholecystokinin (CCK) and/or opioid systems in ways not seen in less invasive models like dental surgery.[1] Action: Characterize the inflammatory and stress response in your model. Consider a less invasive surgical model to validate your experimental setup. |
| This compound's Delta-Opioid Agonist Activity | 1. Potential for Complex Interactions: this compound has been shown to have delta-opioid receptor agonist properties. This intrinsic activity could confound its effects as a CCK antagonist, potentially masking potentiation or having other unforeseen effects on nociception. Action: If possible, co-administer a selective delta-opioid antagonist to isolate the effects of CCK antagonism. |
| Pharmacokinetic Variability in Postoperative Patients | 1. Assess Drug Bioavailability: The physiological changes following major surgery can alter drug absorption, distribution, metabolism, and excretion. While this compound generally has good oral bioavailability, its pharmacokinetics might be altered in the immediate postoperative period. Action: If feasible, measure plasma concentrations of this compound and morphine to ensure they are within the expected therapeutic range. |
Logical Troubleshooting Workflow for Lack of Efficacy
Frequently Asked Questions (FAQs)
-
Q1: What is the proposed mechanism for this compound potentiating morphine analgesia?
-
A1: The primary mechanism is through the antagonism of cholecystokinin (CCK) receptors. CCK is a neuropeptide that can act as an endogenous anti-opioid, counteracting the analgesic effects of morphine. By blocking CCK receptors, this compound is thought to inhibit this anti-opioid system, thereby enhancing the analgesic efficacy of morphine.
-
-
Q2: Why did the Lehmann et al. (1989) study fail to show morphine potentiation with this compound in postoperative pain?
-
A2: The exact reasons are not definitively established, but several hypotheses exist:
-
High this compound Doses: The doses used in the study (50 µg, 100 µg, and 50 mg per 3 mg morphine demand) may have been outside the optimal therapeutic window, potentially due to a biphasic dose-response effect.[1]
-
Intense Pain and Inflammation: The major abdominal and gynecological surgeries in this study likely induced a more profound inflammatory and stress response compared to other pain models. This could lead to alterations in the expression or sensitivity of CCK and opioid receptors, rendering this compound ineffective.
-
Different CCK Receptor Subtype Involvement: The specific CCK receptor subtypes (CCKA and CCKB) involved in pain modulation may differ depending on the type and severity of the pain stimulus. It's possible that the CCK receptor subtype mediating the anti-opioid effect in this specific postoperative setting is less sensitive to this compound.
-
-
-
Q3: Are there clinical studies that have successfully demonstrated morphine potentiation by this compound?
-
A3: Yes. A study by Lavigne et al. (1989) showed that a low dose of this compound (0.05 mg) significantly potentiated the analgesic effect of 4 mg of morphine in patients with postoperative pain following the removal of impacted third molars. This highlights the potential importance of the pain model and this compound dosage.
-
-
Q4: What is the significance of this compound's delta-opioid receptor agonism?
-
A4: this compound has been shown to act as a delta-opioid receptor agonist. This means it can directly activate a type of opioid receptor, which could produce its own analgesic or other neuromodulatory effects. This dual activity complicates the interpretation of experimental results, as the observed effects may not be solely due to CCK receptor antagonism.
-
Signaling Pathways
Proposed Interaction of Morphine, CCK, and this compound at the Synaptic Level
Quantitative Data Summary
The following tables summarize the key quantitative findings from the pivotal clinical trials investigating the interaction of this compound and morphine in postoperative pain.
Table 1: Lehmann et al. (1989) - this compound Fails to Potentiate Morphine in Major Surgery
| Treatment Group (per 3mg Morphine Demand) | Number of Patients | Mean Duration of PCA (hours) | Mean Morphine Consumption (µg/kg/hr) |
| Morphine + Placebo | 20 | 17-19 | 24.6 ± 9.5 to 28.0 ± 3.4 |
| Morphine + 50 µg this compound | 20 | 17-19 | 24.6 ± 9.5 to 28.0 ± 3.4 |
| Morphine + 100 µg this compound | 20 | 17-19 | 24.6 ± 9.5 to 28.0 ± 3.4 |
| Morphine + 50 mg this compound | 20 | 17-19 | 24.6 ± 9.5 to 28.0 ± 3.4 |
*Note: The full paper with data for each individual group was not accessible. The abstract reports this range for all subgroups with no statistically significant differences between them.
Table 2: Lavigne et al. (1989) - this compound Potentiates Morphine in Dental Surgery
| Treatment Group | Number of Patients | Pain Reduction (vs. 4mg Morphine alone) | Duration of Enhanced Analgesia |
| 4 mg Morphine | 15 | Baseline | - |
| 8 mg Morphine | 15 | Significant (for first 30 min) | 30 minutes |
| 4 mg Morphine + 0.05 mg this compound | 10 | Significant Increase | Increased Duration |
| 4 mg Morphine + 0.5 mg this compound | 10 | No Significant Difference | No Significant Difference |
| 4 mg Morphine + 5.0 mg this compound | 10 | No Significant Difference | No Significant Difference |
Experimental Protocols
This section provides detailed methodologies for the key clinical trials cited.
Lehmann et al. (1989): A Randomized Double-Blind Postoperative Study
-
Objective: To evaluate the potential of this compound to potentiate morphine analgesia in patients with moderate to severe postoperative pain.
-
Study Design: Randomized, double-blind, placebo-controlled trial.
-
Patient Population: 80 ASA I-III patients (mean age 51 years, mean weight 72 kg) recovering from major abdominal or gynecological surgery.
-
Anesthesia: Balanced anesthesia with midazolam, droperidol, fentanyl, N2O, and enflurane.
-
Intervention: On the first postoperative day, patients self-administered a morphine-proglumide mixture using a patient-controlled analgesia (PCA) device.
-
PCA Settings:
-
Morphine demand dose: 3 mg
-
Infusion rate: 0.36 mg/hr
-
Lockout time: 2 minutes
-
Hourly maximum dose: 15 mg/hr
-
-
Treatment Groups:
-
Morphine + Placebo
-
Morphine + 50 µg this compound per demand
-
Morphine + 100 µg this compound per demand
-
Morphine + 50 mg this compound per demand
-
-
-
Outcome Measures:
-
Morphine consumption
-
Pain scores (0-5 scale, actual and retrospective)
-
Side effects
-
-
Key Finding: No statistically significant differences were found between the groups for any of the outcome measures.
Lavigne et al. (1989): A Study in Acute Postsurgical Dental Pain
-
Objective: To determine if this compound enhances morphine analgesia in patients with postoperative pain after dental surgery.
-
Study Design: Clinical trial with different treatment groups.
-
Patient Population: 60 patients experiencing pain after the removal of impacted third molars.
-
Intervention: At the onset of pain, patients received one of the following intravenous treatments:
-
Treatment Groups:
-
4 mg Morphine
-
8 mg Morphine
-
4 mg Morphine + 0.05 mg this compound
-
4 mg Morphine + 0.5 mg this compound
-
4 mg Morphine + 5.0 mg this compound
-
-
-
Outcome Measures:
-
Pain reduction from baseline
-
Duration of analgesia
-
Respiratory rate
-
Frequency of side effects
-
-
Key Finding: The addition of 0.05 mg of this compound to 4 mg of morphine resulted in a significant increase in both the magnitude and duration of analgesia compared to 4 mg of morphine alone, without an increase in side effects. Higher doses of this compound did not produce this effect.
Experimental Workflow Comparison
References
- 1. This compound potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Failure of this compound, a cholecystokinin antagonist, to potentiate clinical morphine analgesia. A randomized double-blind postoperative study using patient-controlled analgesia (PCA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing inconsistent findings of Proglumide on food intake and satiety
Welcome to the technical support center for researchers investigating the effects of proglumide on food intake and satiety. This resource provides troubleshooting guidance and detailed information to address the common inconsistencies observed in experimental findings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why do experimental results for this compound's effect on food intake vary so widely across studies?
A1: The variability in this compound's observed effects on food intake is a known issue and can be attributed to several key experimental factors. Inconsistencies often arise from differences in the route of administration, the physiological context of the experiment (e.g., fasted vs. pre-fed animals), and the specific CCK receptor populations being targeted. It is crucial to consider these variables when designing experiments and interpreting results.[1][2]
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a non-selective antagonist for cholecystokinin (CCK) receptors, meaning it has an affinity for both CCK-A and CCK-B receptor subtypes.[3] CCK is a peptide hormone released in the gastrointestinal tract in response to food, and it plays a role in digestion and promoting satiety.[4][5] By blocking these receptors, this compound can interfere with the signaling pathways that regulate hunger and satiety.
Q3: How does the route of administration (central vs. peripheral) influence this compound's effects?
A3: The route of administration is a critical determinant of this compound's effect on food intake.
-
Peripheral administration (e.g., intraperitoneal injection) primarily targets CCK receptors in the gastrointestinal system. Its effect in this context is often to block the satiety-inducing effects of exogenously administered CCK. However, its ability to increase food intake on its own (by blocking endogenous CCK) is less consistent and may depend on the presence of a food preload to stimulate CCK release.
-
Central administration (e.g., injection into the cerebral ventricles) targets CCK receptors within the brain. Studies have shown that central administration of this compound can increase food intake, suggesting a role for central CCK mechanisms in satiety.
Q4: I am not observing an increase in food intake after administering this compound to animals that have been pre-fed. What could be the issue?
A4: This is a common finding and a key area of inconsistency. While this compound can effectively block the reduction in food intake caused by the administration of exogenous CCK, its ability to increase food intake by blocking the effects of CCK released by a food preload is not always observed. Several factors could be at play:
-
Insufficient Endogenous CCK Release: The preload may not have been sufficient to elicit a strong enough CCK-mediated satiety signal for this compound to antagonize effectively.
-
Timing of Administration: The timing of this compound administration relative to the preload and the test meal is critical.
-
Redundant Satiety Signals: Other satiety signals, independent of the CCK pathway, may be compensating and masking the effect of CCK antagonism.
Q5: What are the recommended dosages for this compound in rodent studies?
A5: Dosages can vary significantly based on the route of administration and the specific research question. It is essential to consult the literature and conduct dose-response studies to determine the optimal dose for your experimental conditions. See the data summary table below for examples from various studies.
Summary of Quantitative Data from Selected Studies
| Study (Example) | Animal Model | This compound Dose | Route of Administration | Key Finding |
| Collins et al., 1983 | Rat | 100-400 mg/kg | Intraperitoneal (IP) | Inhibited satiety induced by exogenous CCK-OP; no effect on its own. |
| Shillabeer & Davison, 1984 | Rat | 150 mg/kg | Intraperitoneal (IP) | Increased food intake when administered after a food preload. |
| Reidelberger & O'Rourke, 1989 | Rat | 100-400 mg/kg | Intraperitoneal (IP) | Failed to increase food intake after an ingested preload. |
| Ebenezer & de la Riva, 1997 | Rat | 50 µg | Intracerebroventricular (ICV) | Increased 30-minute test meal intake. |
| Parolaro et al., 1986 | Rat | 50 µg/µl | Central | Reversed CCK-induced satiety. |
| Parolaro et al., 1986 | Rat | 50 mg/ml | Peripheral | Did not modify centrally-induced CCK satiety. |
Experimental Protocols
Below is a generalized, detailed methodology for a typical experiment investigating the effect of peripherally administered this compound on food intake in rats.
Objective: To determine if this compound antagonizes the satiety effect of a food preload.
Materials:
-
Male Wistar rats (250-300g)
-
This compound (sodium salt)
-
Saline solution (0.9% NaCl)
-
Liquid diet (e.g., Ensure)
-
Standard rat chow
-
Gavage needles
-
Injection syringes and needles (for IP injection)
-
Metabolic cages with food hoppers and measurement scales
Procedure:
-
Animal Acclimation:
-
House rats individually in a temperature-controlled environment with a 12:12 hour light-dark cycle.
-
Allow ad libitum access to water and standard chow for at least one week to acclimate to the housing conditions.
-
Handle animals daily to reduce stress.
-
-
Habituation to Experimental Diet:
-
For three days prior to the experiment, provide the liquid diet for a set period (e.g., 4 hours) each day to familiarize the animals with the test meal.
-
-
Experimental Day:
-
Fasting: Food deprive the rats for 18-20 hours overnight, with free access to water.
-
Preload Administration:
-
At the beginning of the light cycle, administer a fixed volume of the liquid diet (e.g., 5 ml) via oral gavage to all animals. This serves as the food preload to stimulate endogenous CCK release.
-
-
Drug/Vehicle Administration:
-
Immediately following the preload, divide the animals into two groups:
-
Control Group: Administer a saline vehicle via intraperitoneal (IP) injection.
-
Treatment Group: Administer this compound (e.g., 150 mg/kg body weight, dissolved in saline) via IP injection.
-
-
-
Test Meal:
-
30 minutes after the IP injection, present the animals with a pre-weighed amount of the liquid diet.
-
-
Food Intake Measurement:
-
Measure the amount of liquid diet consumed at regular intervals (e.g., 30, 60, and 120 minutes). Account for any spillage.
-
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the this compound-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA).
-
Visualizations
References
- 1. Inconsistencies in the assessment of food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound fails to increase food intake after an ingested preload - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin Receptor Antagonist Induces Pancreatic Stellate Cell Plasticity Rendering the Tumor Microenvironment Less Oncogenic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cholecystokinin antagonist, this compound, increases food intake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
Technical Support Center: Enhancing Proglumide's Potency Through Structural Analog Exploration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting experiments aimed at improving the low potency of the cholecystokinin (CCK) receptor antagonist, Proglumide, by exploring its structural analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and evaluation of this compound analogs.
Q1: My amide coupling reaction to synthesize a this compound analog is resulting in a low yield. What are the potential causes and how can I troubleshoot this?
A1: Low yields in amide bond formation are a frequent challenge. Here are common causes and solutions:
-
Incomplete Activation of the Carboxylic Acid: The carboxylic acid group of the glutamic acid backbone needs to be activated for efficient coupling with the amine.
-
Troubleshooting:
-
Ensure your activating agents (e.g., DCC, EDC, HOBt, HATU) are fresh and anhydrous.
-
Consider using a more potent activating agent like HATU for sterically hindered amines or less reactive carboxylic acids.
-
Reaction temperature can be moderately increased (e.g., to 40-50°C) to facilitate activation, but monitor for side reactions.
-
-
-
Poor Nucleophilicity of the Amine: The amine component may not be sufficiently reactive.
-
Troubleshooting:
-
Ensure the amine is not protonated. The reaction should be carried out under basic or neutral conditions. Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) can be beneficial.
-
If the amine is a salt (e.g., hydrochloride), it must be neutralized with a base before the coupling reaction.
-
-
-
Side Reactions: The formation of byproducts can consume starting materials and complicate purification.
-
Troubleshooting:
-
A common side reaction with carbodiimides is the formation of an N-acylurea byproduct. Adding HOBt or NHS can suppress this.
-
For syntheses starting from N-protected glutamic acid, premature deprotection can lead to unwanted polymerization. Ensure your protecting group is stable to the reaction conditions.
-
-
Q2: I am having difficulty purifying my this compound analog using HPLC. What are some common issues and how can I optimize the purification?
A2: HPLC purification of this compound analogs can be challenging due to their structural similarities and potential for impurities. Here are some troubleshooting tips:
-
Poor Peak Shape (Tailing or Fronting):
-
Troubleshooting:
-
Tailing: This can be caused by secondary interactions with the silica backbone of the column. Try adding a small amount of a competing agent, like triethylamine (TEA), to the mobile phase to mask silanol groups. Adjusting the pH of the mobile phase can also help by ensuring the analyte is in a single ionic state.
-
Fronting: This is often a sign of column overload. Reduce the amount of sample injected onto the column.
-
-
-
Inadequate Separation of Analog from Starting Materials or Byproducts:
-
Troubleshooting:
-
Optimize the Gradient: If using a gradient elution, adjust the slope of the gradient to improve resolution. A shallower gradient can often separate closely eluting compounds.
-
Change the Stationary Phase: If resolution is still poor on a C18 column, consider a different stationary phase, such as a phenyl-hexyl or a column with a different pore size.
-
Modify the Mobile Phase: Altering the organic solvent (e.g., switching from acetonitrile to methanol) or changing the pH of the aqueous phase can significantly impact selectivity.
-
-
Q3: My competitive binding assay results are inconsistent or show high non-specific binding. What steps can I take to improve my assay?
A3: Reproducibility and low non-specific binding are crucial for accurate affinity determination. Consider the following:
-
High Non-Specific Binding:
-
Troubleshooting:
-
Reduce Radioligand Concentration: Use a concentration of radioligand at or below its Kd value to minimize binding to non-receptor sites.
-
Optimize Blocking Agents: Include bovine serum albumin (BSA) or other blocking proteins in your assay buffer to reduce binding to the assay tubes and filter plates.
-
Pre-soak Filter Plates: Pre-soaking filter plates with a solution like polyethyleneimine (PEI) can reduce non-specific binding of the radioligand to the filter material.
-
-
-
Inconsistent IC50 Values:
-
Troubleshooting:
-
Ensure Equilibrium: Make sure the incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally.
-
Consistent Reagent Preparation: Use freshly prepared buffers and dilute your compounds accurately. Inconsistent concentrations will lead to variable results.
-
Pipetting Accuracy: Calibrate your pipettes regularly and use proper pipetting techniques, especially for small volumes.
-
-
Quantitative Data on this compound and Analogs
The following table summarizes the inhibitory potency of this compound and some of its structural analogs against CCK receptors. Potency is presented as IC50 (the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled agonist) or pA2 (the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve).
| Compound | Receptor Target(s) | Potency (IC50 / pA2) | Relative Potency to this compound | Reference |
| This compound | CCK-A / CCK-B | IC50: ~6.5 mM (HT29 cells); 76.82 µM (rat bone marrow) | 1x | [1][2] |
| Lorglumide | CCK-A selective | pA2: 7.00 (human gallbladder); IC50: 47.37 µM (rat bone marrow) | - | [2][3] |
| Loxiglumide (CR 1505) | CCK-A selective | IC50: 195 nM (rat pancreas), 77.1 nM (bovine gallbladder); pA2: 6.71 (guinea pig gallbladder) | ~3000x | [4] |
| Dexloxiglumide | CCK-A selective | pA2: 6.95 (human gallbladder) | - | |
| Amiglumide | CCK-A selective | pA2: 6.71 (human gallbladder) | - | |
| 3,4-dichloro-di-n-pentyl analog | CCK | - | ~1300x | |
| Unnamed di-n-alkyl glutaramic acid derivatives | CCK | IC50: ~10⁻⁷ M | up to 4000x | |
| L-365,260 | CCK-B selective | IC50: 0.2 nM (SCLC cells) | - | |
| L-364,718 (Devazepide) | CCK-A selective | IC50: 500 nM (SCLC cells) | - |
Experimental Protocols
Synthesis of a High-Potency this compound Analog: 4-(3,4-dichlorobenzoylamino)-5-(di-n-pentylamino)-5-oxopentanoic acid
This protocol describes a representative method for synthesizing a highly potent this compound analog.
Materials:
-
L-Glutamic acid
-
3,4-Dichlorobenzoyl chloride
-
Di-n-pentylamine
-
Thionyl chloride (SOCl₂)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
N-acylation of L-Glutamic Acid:
-
Suspend L-glutamic acid (1 equivalent) in anhydrous DCM.
-
Add TEA (2.2 equivalents) and cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 3,4-dichlorobenzoyl chloride (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(3,4-dichlorobenzoyl)-L-glutamic acid.
-
-
Amide Coupling:
-
Dissolve N-(3,4-dichlorobenzoyl)-L-glutamic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM and cool to 0°C.
-
Add DCC (1.1 equivalents) and stir at 0°C for 30 minutes, then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
In a separate flask, dissolve di-n-pentylamine (1.2 equivalents) in anhydrous DCM.
-
Filter the activated ester mixture to remove the DCU precipitate.
-
Add the filtrate containing the activated N-(3,4-dichlorobenzoyl)-L-glutamic acid dropwise to the di-n-pentylamine solution at 0°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the final product.
-
Competitive Radioligand Binding Assay for CCK Receptor Affinity
This protocol outlines a general procedure for determining the affinity of this compound analogs for CCK receptors.
Materials:
-
Cell membranes expressing either CCK-A or CCK-B receptors
-
Radiolabeled CCK agonist (e.g., [¹²⁵I]CCK-8)
-
This compound analog test compounds
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Assay Setup:
-
Prepare serial dilutions of the this compound analog test compounds in the assay buffer.
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound solution or vehicle (for total binding) or a saturating concentration of a known non-radiolabeled antagonist (for non-specific binding)
-
Radiolabeled CCK agonist (at a concentration close to its Kd)
-
Cell membrane preparation
-
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to allow the binding to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
CCK Receptor Signaling Pathway
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Reversibility issues of Proglumide's inhibitory effects in perfused pancreas models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the reversibility of proglumide's inhibitory effects in perfused pancreas models.
Frequently Asked Questions (FAQs)
Q1: Is the inhibitory effect of this compound on pancreatic secretion reversible?
Yes, the inhibitory effect of this compound on cholecystokinin (CCK)-stimulated pancreatic secretion is reversible. In isolated mouse pancreatic acini, the inhibition by this compound has been demonstrated to be reversible.[1][2] Studies on isolated perfused rat pancreata have also shown an immediate increase in pancreatic exocrine secretion after the removal of this compound.[3]
Q2: How does the reversibility of this compound compare to its more potent analogs, such as loxiglumide and CR 1392?
This compound exhibits rapid reversibility, which is a key difference compared to some of its more potent analogs.
-
Loxiglumide: In contrast to this compound, the inhibitory effect of loxiglumide is prolonged. In perfused rat pancreas models, the pancreas did not respond to CCK-8 for more than 20 minutes after the cessation of a 20-minute loxiglumide infusion (10 µM). This suggests that loxiglumide binds to CCK receptors in a slowly dissociating state.[3]
-
CR 1392: Similar to loxiglumide, the inhibitory effect of CR 1392 in perfused pancreas models is not immediately reversible. After a 20-minute perfusion with 100 µM CR 1392, the pancreas failed to respond to subsequent CCK-8 stimulation for over 20 minutes.[4]
Q3: What is the mechanism of this compound's inhibitory action?
This compound acts as a competitive antagonist of the cholecystokinin (CCK) receptor. It specifically blocks the binding of CCK to its receptors on pancreatic acinar cells, thereby inhibiting CCK-stimulated amylase release and other exocrine secretions. This compound's antagonism is selective for CCK receptors, as it does not significantly affect secretion stimulated by other secretagogues like cholinergic agonists.
Q4: Does this compound affect basal (unstimulated) pancreatic secretion?
The effect of this compound on basal pancreatic secretion can be complex. While some in vitro studies using dispersed acini show that this compound does not influence basal amylase release at concentrations between 0-3 mM, other in vivo studies in conscious rats have reported that a high dose of this compound (300 mg/kg/h) can increase basal protein output when bile-pancreatic juice is returned to the intestine.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Delayed or incomplete reversal of inhibition after this compound washout. | 1. Use of a this compound analog: You may be using a more potent, slowly dissociating analog like loxiglumide or CR 1392 instead of this compound. 2. Insufficient washout period: While this compound's effects are generally rapidly reversible, an inadequate washout period may not be sufficient to completely clear the antagonist from the receptor sites. 3. High concentration of this compound: At very high concentrations (e.g., 10 mM), this compound may have nonspecific effects that are not as readily reversible. | 1. Verify the compound: Double-check that you are using this compound and not one of its analogs. 2. Extend washout time: Increase the duration of the perfusion with this compound-free buffer. Monitor the pancreatic secretion until it returns to the pre-inhibition baseline. 3. Optimize this compound concentration: Use the lowest effective concentration of this compound to ensure specific and reversible CCK receptor antagonism. |
| Variability in the degree of inhibition by this compound. | 1. Inconsistent CCK stimulation: The level of CCK-stimulated secretion can influence the apparent inhibitory effect of this compound. 2. pH of the this compound solution: The solubility and activity of this compound can be pH-dependent. 3. Viability of the perfused pancreas: A decline in the health of the pancreas preparation during the experiment can lead to inconsistent responses. | 1. Maintain stable CCK concentration: Ensure a constant and consistent infusion rate of the CCK agonist during the experiment. 2. Control solution pH: Prepare this compound solutions in a buffered medium and verify the pH before use. 3. Monitor pancreas viability: Continuously monitor physiological parameters of the perfused pancreas, such as perfusion pressure and glucose utilization, to ensure its viability. |
| This compound appears to have agonist activity. | In some long-term in vivo studies, this compound administered alone for several days has been observed to have a partial agonist effect on pancreatic growth. This is less likely to be observed in acute perfused pancreas experiments focused on secretion. | Be aware of this potential dual activity, especially in chronic study designs. For acute secretion studies, this is not a typical observation. |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and its Analogs
| Compound | Model System | Parameter | Value | Reference |
| This compound | Isolated mouse pancreatic acini | Kᵢ (vs. CCK-stimulated amylase release) | 0.7 mM | |
| This compound | Isolated mouse pancreatic acini | Kᵢ (vs. ¹²⁵I-CCK binding) | 1.0 mM | |
| This compound | Isolated rat pancreatic islets | IC₅₀ (vs. CCK-8-induced insulin secretion) | 1.2 ± 0.4 mM | |
| This compound | Isolated rat pancreatic islets | IC₅₀ (vs. ¹²⁵I-CCK-33 binding) | 0.8 mM | |
| Loxiglumide | Isolated rat pancreatic acini | Potency vs. This compound | ~3000 times more potent | |
| CR 1392 | Isolated rat pancreatic acini | ID₅₀ (vs. CCK-8-stimulated amylase release) | 8.0 ± 0.6 µM | |
| CR 1409 | Isolated rat pancreatic acini | ID₅₀ (vs. CCK-8-stimulated amylase release) | 3.2 ± 0.4 µM |
Experimental Protocols
Key Experiment: Isolated Perfused Rat Pancreas for Reversibility Studies
This protocol provides a general framework. Specific parameters may need to be optimized for individual experimental setups.
1. Animal Preparation:
- Fast a male Wistar rat (200-250g) overnight with free access to water.
- Anesthetize the rat with an appropriate anesthetic (e.g., pentobarbital sodium).
2. Surgical Procedure:
- Perform a midline laparotomy to expose the abdominal organs.
- Cannulate the bile duct at its point of entry into the duodenum for collection of pancreatic juice.
- Ligate the pylorus to prevent contamination of pancreatic juice with gastric and duodenal secretions.
- Isolate the pancreas with its vascular supply (celiac and superior mesenteric arteries) and portal vein drainage.
- Cannulate the aorta at a point that includes the celiac and superior mesenteric arteries for perfusion.
- Cannulate the portal vein for collection of the venous effluent.
3. Perfusion Setup:
- Transfer the isolated pancreas to a perfusion chamber maintained at 37°C.
- Perfuse the pancreas with a Krebs-Ringer bicarbonate buffer (pH 7.4) supplemented with glucose, amino acids, and bovine serum albumin, and gassed with 95% O₂ / 5% CO₂.
- Maintain a constant perfusion flow rate (e.g., 2-3 mL/min).
4. Experimental Design for Reversibility:
- Baseline Period (30 min): Perfuse with buffer alone to establish a stable basal secretion rate.
- Stimulation Period (30-60 min): Introduce a CCK agonist (e.g., CCK-8) into the perfusion medium at a concentration that elicits a submaximal response.
- Inhibition Period (30-60 min): Add this compound to the CCK-containing perfusion medium.
- Washout Period (30-60 min): Switch back to the perfusion medium containing only the CCK agonist (this compound-free) and monitor the recovery of pancreatic secretion.
5. Sample Collection and Analysis:
- Collect pancreatic juice in timed intervals throughout the experiment and measure the volume.
- Analyze the pancreatic juice for protein content and amylase activity.
- Collect the venous effluent to monitor other parameters if needed (e.g., insulin).
Visualizations
Caption: this compound's competitive antagonism of the CCK receptor signaling pathway.
Caption: Experimental workflow for assessing this compound's reversibility.
References
- 1. Experimental studies on islets isolation, purification and function in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of this compound on pancreatic acinar cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Loxiglumide. A new this compound analog with potent cholecystokinin antagonistic activity in the rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of a new this compound analogue CR 1392 on pancreatic exocrine secretion in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating unexpected exacerbation of dyskinesia with Proglumide in rat models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the effects of Proglumide on L-DOPA-induced dyskinesia (LID) in rat models of Parkinson's disease. The content is tailored to address the unexpected exacerbation of dyskinesia that may be observed during such experiments.
Frequently Asked Questions (FAQs)
Q1: What is the conventional hypothesis for the effect of this compound on L-DOPA-induced dyskinesia (LID)?
A1: this compound is a non-selective antagonist of cholecystokinin (CCK) receptors (CCK-A and CCK-B).[1] Cholecystokinin is known to modulate dopamine signaling in the brain.[2] Specifically, CCK can have excitatory effects on midbrain dopaminergic neurons.[3] Therefore, the conventional hypothesis is that by blocking these excitatory effects, this compound would reduce the excessive dopamine signaling associated with LID, thus alleviating dyskinetic movements.
Q2: We observed an unexpected exacerbation of LID in our rat models after administering this compound. Is this a known phenomenon?
A2: While the primary literature does not extensively document a paradoxical exacerbation of LID with this compound, such an outcome is plausible due to the complex pharmacology of this compound and its interaction with multiple neurotransmitter systems implicated in motor control and dyskinesia. This support guide is designed to help you investigate and troubleshoot this unexpected finding.
Q3: What are the potential mechanisms that could explain an exacerbation of LID with this compound?
A3: Several mechanisms could contribute to this paradoxical effect:
-
Dual Receptor Antagonism: this compound blocks both CCK-A and CCK-B receptors.[1] These receptors can have opposing effects on dopamine-mediated motor activity. It is possible that in a dopamine-depleted state, the net effect of blocking both receptor subtypes disrupts the delicate balance of striatal output, leading to worsened dyskinesia.
-
Delta-Opioid Receptor Agonism: Some studies suggest that this compound may also act as a delta-opioid receptor agonist.[4] The opioid system is heavily involved in the pathophysiology of LID. Activation of opioid receptors on striatal neurons could potentially worsen the imbalance between the direct and indirect pathways that underlies dyskinesia.
-
Interaction with Dopamine Receptor Sensitivity: Chronic L-DOPA treatment alters the sensitivity of dopamine D1 and D2 receptors. This compound's modulation of the dopamine system, even if indirect, could further disrupt the function of these supersensitive receptors.
Q4: Could the dose of this compound be a factor in the exacerbation of dyskinesia?
A4: Yes, the dose of this compound is a critical variable. Pharmacological agents can have biphasic or U-shaped dose-response curves. It is possible that the dose used in your experiment falls within a range that produces this unexpected effect. A full dose-response study would be necessary to investigate this possibility.
Troubleshooting Guide
This guide provides steps to take if you observe an unexpected increase in dyskinesia severity with this compound co-administration in your L-DOPA-treated, 6-OHDA-lesioned rat model.
| Problem | Possible Cause | Troubleshooting Steps |
| Increased Abnormal Involuntary Movement (AIMs) Scores | Paradoxical Pharmacological Effect of this compound: As discussed in the FAQs, the dual CCK receptor antagonism or off-target effects like delta-opioid agonism could be responsible. | 1. Verify Dosing: Double-check your calculations and the concentration of your this compound solution. 2. Conduct a Dose-Response Study: Test a range of this compound doses (e.g., lower and higher than your initial dose) to determine if the effect is dose-dependent. 3. Use Selective Antagonists: Consider using selective CCK-A (e.g., Devazepide) and CCK-B (e.g., L-365,260) antagonists to dissect the contribution of each receptor subtype. 4. Investigate Opioid Involvement: Co-administer an opioid antagonist (e.g., Naloxone) with this compound and L-DOPA to see if it reverses the exacerbation. |
| Inconsistent Results Between Animals | Variability in 6-OHDA Lesion: The extent of dopamine denervation can significantly impact the severity of LID and the response to treatment. | 1. Confirm Lesion Extent: Use tyrosine hydroxylase (TH) immunohistochemistry to quantify the degree of dopamine neuron loss in the substantia nigra and striatum for each animal. 2. Correlate Lesion Size with AIMs Scores: Analyze your data to determine if there is a correlation between the extent of the lesion and the severity of the this compound-induced exacerbation of dyskinesia. |
| Altered L-DOPA Efficacy | Pharmacokinetic Interaction: this compound could potentially alter the metabolism or brain penetration of L-DOPA. | 1. Measure Plasma L-DOPA Levels: If possible, collect blood samples at various time points after administration to compare L-DOPA plasma concentrations in animals treated with and without this compound. 2. Assess Striatal Dopamine Levels: Use microdialysis to measure extracellular dopamine levels in the striatum after L-DOPA administration, with and without this compound, to assess pharmacodynamic interactions. |
Quantitative Data Summary
The following tables are templates for organizing your quantitative data to systematically evaluate the unexpected exacerbation of dyskinesia.
Table 1: Abnormal Involuntary Movement (AIMs) Scores
| Treatment Group | N | Axial AIMs (Mean ± SEM) | Limb AIMs (Mean ± SEM) | Orolingual AIMs (Mean ± SEM) | Total AIMs (Mean ± SEM) |
| Vehicle + L-DOPA | |||||
| This compound (Dose 1) + L-DOPA | |||||
| This compound (Dose 2) + L-DOPA | |||||
| This compound (Dose 3) + L-DOPA |
Table 2: Rotational Behavior
| Treatment Group | N | Total Contralateral Rotations (Mean ± SEM) | Net Rotational Asymmetry (Mean ± SEM) |
| Vehicle + L-DOPA | |||
| This compound (Dose 1) + L-DOPA | |||
| This compound (Dose 2) + L-DOPA | |||
| This compound (Dose 3) + L-DOPA |
Experimental Protocols
1. 6-OHDA Rat Model of Parkinson's Disease
-
Animals: Adult male Sprague-Dawley rats (250-300g).
-
Procedure:
-
Anesthetize the rat with isoflurane or a ketamine/xylazine cocktail.
-
Secure the animal in a stereotaxic frame.
-
Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle (MFB). A typical dose is 8 µg of 6-OHDA in 4 µL of 0.9% saline containing 0.02% ascorbic acid.
-
Allow a recovery period of at least 2-3 weeks to ensure complete dopaminergic denervation.
-
Confirm the lesion with an apomorphine-induced rotation test (0.05 mg/kg, s.c.). A stable contralateral rotation of >7 turns/minute is indicative of a successful lesion.
-
2. L-DOPA-Induced Dyskinesia (LID) Induction and this compound Treatment
-
LID Induction:
-
Following the post-lesion recovery period, administer L-DOPA methyl ester (6 mg/kg) and benserazide HCl (12 mg/kg) intraperitoneally (i.p.) daily for 21 days to induce stable dyskinesia.
-
-
This compound Administration:
-
On the test day, dissolve this compound in a suitable vehicle (e.g., saline with a small amount of NaOH to aid dissolution, then pH adjusted).
-
Administer this compound (i.p.) 30 minutes prior to the L-DOPA/benserazide injection.
-
Include a vehicle control group that receives the vehicle for this compound followed by the L-DOPA/benserazide injection.
-
3. Assessment of Abnormal Involuntary Movements (AIMs)
-
Procedure:
-
After L-DOPA administration, place the rat in a transparent observation cage.
-
At 20-minute intervals for at least 3 hours, score the severity of AIMs for 1 minute.
-
Score axial, limb, and orolingual AIMs on a scale of 0 to 4 for each subtype:
-
0: Absent
-
1: Occasional, fleeting movements
-
2: More frequent, but still intermittent movements
-
3: Continuous movements, but of low amplitude
-
4: Continuous, high-amplitude, and disabling movements
-
-
The total AIMs score is the sum of the scores for each subtype.
-
Visualizations
Below are diagrams illustrating the experimental workflow and a hypothesized signaling pathway for the paradoxical exacerbation of dyskinesia by this compound.
Caption: Experimental workflow for inducing and assessing this compound's effect on LID.
Caption: Hypothesized signaling cascade in a direct pathway striatal neuron.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cholecystokinin (CCK): a neuromodulator with therapeutic potential in Alzheimer's and Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: selective antagonism of excitatory effects of cholecystokinin in central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound exhibits delta opioid agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for Proglumide's placebo-amplifying effects in clinical trial design
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for designing and troubleshooting clinical trials that account for the placebo-amplifying effects of proglumide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective antagonist of the cholecystokinin (CCK) receptors, CCK-A and CCK-B.[1] It was initially developed for the treatment of peptic ulcers due to its ability to inhibit gastric acid secretion and motility.[1]
Q2: How does this compound amplify the placebo effect?
A2: this compound's placebo-amplifying effect is believed to be mediated through its interaction with the endogenous opioid system. By blocking CCK receptors, which can have anti-opioid effects, this compound may enhance the analgesic and euphoric effects of endogenously released opioids and dopamine, which are key neurotransmitters in the placebo response pathway.[2]
Q3: What are the primary applications of this compound in a clinical research setting?
A3: this compound is being investigated for several applications, including:
-
Potentiation of opioid analgesia: It has been shown to enhance the pain-relieving effects of opioids like morphine, potentially allowing for lower opioid doses and reducing the development of tolerance.[3][4]
-
Amplification of the placebo response: This effect makes it a unique tool for studying the mechanisms of the placebo effect itself and for designing clinical trials that can better differentiate a drug's true pharmacological effect from the placebo response.
-
Treatment of chronic pain: this compound is being explored as a potential therapeutic agent for chronic pain conditions, such as chronic pancreatitis.
Q4: What are the known side effects of this compound in clinical trials?
A4: this compound is generally well-tolerated. The most commonly reported side effects are mild and transient, including nausea and diarrhea. In some cases, these side effects can be managed by reducing the dosage.
Troubleshooting Guides
Issue 1: High Variability in Placebo Response Across Study Participants
-
Question: We are observing high variability in the placebo response in our clinical trial with this compound, making it difficult to assess the true treatment effect. What could be the cause and how can we mitigate this?
-
Answer:
-
Potential Cause: The placebo response is inherently variable among individuals due to psychological and physiological differences. This compound, by amplifying this response, may exacerbate this variability.
-
Troubleshooting Steps:
-
Stratification of Participants: At baseline, assess psychological factors known to influence the placebo response (e.g., expectancy, motivation, and prior experiences with treatments). Stratify randomization based on these factors to ensure a balanced distribution between treatment arms.
-
Standardized Instructions: Provide all participants with the same information and instructions regarding the potential for pain relief. The manner in which a treatment is presented can significantly influence the placebo effect.
-
"Run-in" Period: Consider including a single-blind placebo run-in period before randomization. This can help to identify and exclude subjects with extreme placebo responses, thereby reducing variability in the main trial.
-
-
Issue 2: Difficulty in Distinguishing this compound's Analgesic Effect from its Placebo-Amplifying Effect
-
Question: How can we design a trial to differentiate the intrinsic analgesic properties of this compound from its ability to enhance the placebo effect?
-
Answer:
-
Potential Cause: this compound may have a modest direct analgesic effect in addition to its placebo-amplifying properties.
-
Troubleshooting Steps: A four-arm study design can be employed:
-
Arm 1 (Placebo + Placebo): Establishes the baseline placebo response.
-
Arm 2 (this compound + Placebo): Measures the combined effect of this compound's intrinsic analgesia and the amplified placebo response.
-
Arm 3 (Active Comparator + Placebo): Measures the effect of a standard analgesic.
-
Arm 4 (Active Comparator + this compound): Assesses the potentiation of the active comparator by this compound. By comparing the outcomes across these arms, the different effects can be statistically dissected.
-
-
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound's Potentiation of Morphine Analgesia (Hot Plate Test in Mice)
Objective: To determine if this compound enhances the analgesic effect of morphine in a thermal pain model.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Morphine sulfate
-
Saline solution (0.9% NaCl)
-
Hot plate apparatus set to 55°C ± 0.5°C
-
Transparent glass cylinder to confine the mice on the hot plate
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Place each mouse individually on the hot plate and start a stopwatch. Record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage.
-
Drug Administration:
-
Group 1 (Control): Administer saline intraperitoneally (i.p.).
-
Group 2 (Morphine): Administer a sub-analgesic dose of morphine (e.g., 2 mg/kg, i.p.).
-
Group 3 (this compound): Administer this compound (e.g., 10 mg/kg, i.p.).
-
Group 4 (Morphine + this compound): Administer this compound 15 minutes prior to the administration of morphine.
-
-
Post-Treatment Latency: At a predetermined time after drug administration (e.g., 30 minutes post-morphine), place each mouse back on the hot plate and measure the response latency as in step 2.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each group: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Compare the %MPE between groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Troubleshooting:
-
High variability in baseline latencies: Ensure consistent handling of the animals and a stable, quiet testing environment.
-
No significant potentiation observed: The doses of morphine or this compound may be suboptimal. Conduct a dose-response study for each drug individually before testing their interaction. The timing of drug administration may also need to be optimized.
Protocol 2: Clinical Trial Design to Evaluate the Placebo-Amplifying Effect of this compound in Chronic Pain
Title: A Randomized, Double-Blind, Placebo-Controlled, Four-Arm Study to Evaluate the Placebo-Amplifying Effects of this compound in Patients with Chronic Low Back Pain.
Objectives:
-
Primary: To assess the ability of this compound to enhance the analgesic effect of a placebo.
-
Secondary: To evaluate the safety and tolerability of this compound in this patient population.
Study Design:
-
A four-arm, parallel-group, randomized, double-blind, placebo-controlled trial.
-
Arm A (Double Placebo): Participants receive a placebo for this compound and a placebo for the active analgesic.
-
Arm B (this compound + Placebo): Participants receive this compound and a placebo for the active analgesic.
-
Arm C (Active Analgesic + Placebo): Participants receive a standard non-opioid analgesic (e.g., naproxen) and a placebo for this compound.
-
Arm D (this compound + Active Analgesic): Participants receive this compound and the active analgesic.
Participant Population: Adults with a diagnosis of chronic low back pain for at least 3 months.
Interventions:
-
This compound: 400 mg, orally, three times daily.
-
Active Analgesic: Naproxen 500 mg, orally, twice daily.
-
Placebo: Matched in appearance, taste, and smell to this compound and naproxen.
Duration: 12 weeks of treatment with a 4-week follow-up.
Outcome Measures:
-
Primary: Change from baseline in the weekly average of the 24-hour Numeric Pain Rating Scale (NPRS) score at week 12.
-
Secondary:
-
Patient Global Impression of Change (PGIC).
-
Roland-Morris Disability Questionnaire (RMDQ).
-
Incidence of adverse events.
-
Statistical Analysis: The primary analysis will compare the change in NPRS scores between Arm B and Arm A to determine the placebo-amplifying effect. Comparisons between other arms will assess the intrinsic analgesic effect of this compound and its potentiation of the active analgesic.
Data Presentation
Table 1: Summary of this compound Dosages in Human Clinical Trials
| Indication | Dosage | Route of Administration | Study Population | Reference |
| Potentiation of Morphine Analgesia | 0.05 mg | Intravenous | Post-operative pain patients | |
| Chronic Benign Pain (with Morphine) | Not specified | Not specified | Patients on chronic morphine | |
| Chronic Pancreatitis | 1200 mg/day (400 mg, 3x daily) | Oral | Patients with chronic pancreatitis |
Table 2: Preclinical Data on this compound's Effect on Gastric Emptying
| Treatment | Dose | Effect on Gastric Emptying | Animal Model | Reference |
| This compound | 150 mg/kg (i.p.) | Significantly accelerated emptying of liquid food | Rat | |
| This compound | 400 mg/kg (i.p.) | Reversed CCK8-induced changes in plasma insulin and glucose | Rat |
Visualizations
Caption: Experimental workflow for a clinical trial investigating this compound's placebo-amplifying effects.
Caption: Simplified signaling pathway of CCK and opioid interaction in pain modulation.
References
Validation & Comparative
Proglumide versus L-364,718: a comparison of CCK antagonist efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two prominent cholecystokinin (CCK) receptor antagonists, Proglumide and L-364,718 (also known as Devazepide). By presenting supporting experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to equip researchers with the necessary information to make informed decisions in their work.
At a Glance: Key Differences
| Feature | This compound | L-364,718 (Devazepide) |
| Selectivity | Non-selective antagonist of CCK-A (CCK1) and CCK-B (CCK2) receptors. | Potent and selective antagonist of the CCK-A (CCK1) receptor. |
| Potency | Lower potency, with inhibitory constants (Ki) in the millimolar (mM) range for CCK-A receptors. | Extremely high potency, with inhibitory constants (Ki) in the nanomolar (nM) to picomolar (pM) range for CCK-A receptors. |
| Chemical Class | A glutamic acid derivative. | A benzodiazepine derivative. |
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the potency of this compound and L-364,718 in various experimental models.
Table 1: In Vitro Receptor Binding Affinity and Potency
| Compound | Receptor | Preparation | Radioligand | Ki (Inhibitory Constant) | IC50 (Half-maximal Inhibitory Concentration) | Reference |
| This compound | CCK-A | Isolated rat pancreatic acini | ¹²⁵I-CCK-8 | 0.5 mM | - | [1] |
| L-364,718 | CCK-A | Isolated rat pancreatic acini | ¹²⁵I-CCK-8 | 0.25 nM | - | [1] |
| L-364,718 | Rat Pancreatic CCK | - | - | - | 81 pM | [2] |
| L-364,718 | Bovine Gallbladder CCK | - | - | - | 45 pM | [2] |
| L-364,718 | Guinea Pig Brain CCK | - | - | - | 245 nM | [2] |
Table 2: In Vitro Inhibition of CCK-Stimulated Amylase Release
| Compound | Preparation | Potency Comparison | Reference |
| This compound | Isolated rat pancreatic acini | L-364,718 is approximately 2,000,000-fold more potent. | |
| This compound | Isolated rat pancreatic acini | Loxiglumide (a this compound analog) is ~3000-fold more potent than this compound, and ~1000-fold less potent than L-364,718. | |
| This compound | Dispersed mouse pancreatic acini | Inhibited CCK-stimulated amylase release in a dose-dependent manner (0.3-10 mM). |
Table 3: In Vivo Antagonist Potency
| Compound | Model | Effect | Potency Ranking | Reference |
| This compound | Rat | Inhibition of CCK-8 stimulated pancreatic protein output. | L-364,718 > lorglumide > this compound | |
| L-364,718 | Rat | Inhibition of CCK-8 stimulated pancreatic protein output. | L-364,718 > JMV167 > JMV179 > lorglumide > this compound |
Experimental Protocols
In Vitro CCK Receptor Binding Assay (Competitive Binding)
Objective: To determine the binding affinity (Ki) of this compound and L-364,718 for CCK receptors.
Methodology:
-
Preparation of Pancreatic Acini: Pancreatic acini are prepared from rat pancreas by enzymatic digestion with collagenase, followed by mechanical dissociation. The acini are then purified and resuspended in an appropriate buffer.
-
Incubation: A constant concentration of radiolabeled CCK agonist (e.g., ¹²⁵I-Bolton-Hunter-CCK-8) is incubated with the pancreatic acini in the presence of increasing concentrations of the unlabeled antagonist (this compound or L-364,718).
-
Separation of Bound and Free Radioligand: The incubation is terminated by centrifugation or filtration to separate the acini (with bound radioligand) from the supernatant (containing free radioligand).
-
Quantification: The radioactivity of the pellet (bound fraction) is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the antagonist. The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vitro Inhibition of CCK-Stimulated Amylase Release
Objective: To assess the functional antagonist activity of this compound and L-364,718 by measuring their ability to inhibit CCK-stimulated amylase secretion from pancreatic acini.
Methodology:
-
Preparation of Pancreatic Acini: As described in the binding assay protocol.
-
Pre-incubation with Antagonist: The pancreatic acini are pre-incubated with various concentrations of this compound or L-364,718 for a specified period.
-
Stimulation with CCK Agonist: A submaximal concentration of a CCK agonist (e.g., CCK-8) is added to the acini suspension to stimulate amylase release.
-
Incubation: The mixture is incubated at 37°C for a defined time.
-
Measurement of Amylase Activity: The incubation is stopped, and the acini are separated from the supernatant by centrifugation. The amylase activity in the supernatant is measured using a colorimetric or fluorometric assay.
-
Data Analysis: The results are expressed as the percentage of amylase release relative to the maximal stimulation by the CCK agonist. The antagonist potency is determined by the rightward shift of the CCK-8 dose-response curve in the presence of the antagonist.
In Vivo Inhibition of Pancreatic Secretion in Anesthetized Rats
Objective: To evaluate the in vivo efficacy of this compound and L-364,718 in inhibiting CCK-stimulated pancreatic secretion.
Methodology:
-
Animal Preparation: Male rats are anesthetized, and the pancreatic duct is cannulated for the collection of pancreatic juice. A jugular vein is also cannulated for intravenous infusions.
-
Basal Secretion: Basal pancreatic secretion is collected for a period to establish a baseline.
-
Stimulation and Antagonist Administration: A continuous intravenous infusion of a CCK agonist (e.g., CCK-8 or caerulein) is administered to stimulate pancreatic secretion. Once a steady-state of stimulated secretion is achieved, the antagonist (this compound or L-364,718) is administered intravenously.
-
Sample Collection: Pancreatic juice is collected at regular intervals, and the volume and protein concentration are measured. Amylase activity can also be determined.
-
Data Analysis: The inhibitory effect of the antagonist is calculated as the percentage reduction in the stimulated pancreatic secretion.
Signaling Pathways
The following diagrams illustrate the signaling pathways activated by CCK receptors and the points of inhibition by this compound and L-364,718.
Caption: CCK receptor signaling and points of antagonism.
Caption: Workflow for comparing antagonist efficacy.
Conclusion
The experimental data unequivocally demonstrates that L-364,718 is a significantly more potent and selective CCK-A receptor antagonist compared to this compound. The difference in potency is several orders of magnitude, as evidenced by in vitro binding and functional assays. This compound's non-selective nature, targeting both CCK-A and CCK-B receptors, may be advantageous in specific research contexts where broad CCK antagonism is desired. However, for studies requiring high potency and specific blockade of the CCK-A receptor, L-364,718 is the superior choice. The selection between these two antagonists should be guided by the specific aims of the research, considering the required potency, selectivity, and the biological system under investigation.
References
Differentiating the Central and Peripheral Effects of Proglumide in Pain Modulation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proglumide, a non-selective cholecystokinin (CCK) receptor antagonist, has garnered significant interest for its potential role in pain modulation. Initially developed for the treatment of peptic ulcers, its ability to potentiate opioid analgesia and potentially exert intrinsic analgesic effects has opened new avenues for its therapeutic application in various pain states. This guide provides a comprehensive comparison of the central and peripheral effects of this compound in pain modulation, supported by experimental data and detailed methodologies.
This compound exerts its effects by blocking both CCK-A and CCK-B receptor subtypes.[1] CCK-A receptors are predominantly found in the periphery, particularly in the gastrointestinal system, while CCK-B receptors are abundant in the central nervous system (CNS).[2] The interaction of this compound with these receptors at different levels of the nervous system is key to understanding its multifaceted role in analgesia.
Mechanism of Action: Central vs. Peripheral
The analgesic and opioid-potentiating effects of this compound are attributed to its antagonism of CCK receptors, which are known to have anti-opioid activity. By blocking these receptors, this compound can enhance the effects of endogenous and exogenous opioids.
Central Effects
In the central nervous system, CCK, particularly through CCK-B receptors, acts as a functional antagonist to the endogenous opioid system. It can reduce the analgesic efficacy of opioids and contribute to the development of opioid tolerance.[3] this compound, by blocking central CCK-B receptors, is thought to counteract these effects, thereby potentiating opioid-induced analgesia and potentially reversing tolerance.
Peripheral Effects
In the periphery, CCK receptors are present on sensory neurons and are involved in the modulation of nociceptive signals.[4] this compound's antagonism of peripheral CCK receptors, likely a combination of CCK-A and CCK-B subtypes, may directly reduce the transmission of pain signals from the periphery to the central nervous system. This is particularly relevant in inflammatory and neuropathic pain states where peripheral sensitization plays a significant role.
Signaling Pathway of this compound in Pain Modulation
Preclinical Data: Differentiating Central and Peripheral Analgesic Effects
Direct preclinical studies comparing the dose-response of intrathecal versus peripheral this compound administration for analgesia are limited. However, available data from different experimental models provide insights into its site-specific effects.
Peripheral Analgesic Effects of this compound
| Experimental Model | Animal Model | Administration Route | Dose | Pain Measure | Key Findings | Reference |
| Formalin Test | Diabetic Rats | Local Peripheral (ipsilateral) | 100 µg | Flinching Behavior (Phase 2) | This compound alone produced dose-dependent antinociception. | [5] |
Inferred Central Analgesic Effects of this compound
| Experimental Model | Animal Model | Administration Route | This compound Dose | Opioid Used | Key Findings | Reference |
| Various Pain Models | Rats | Systemic, Intrathecal, or Intracerebral | Not specified | Morphine | This compound potentiated morphine analgesia. | |
| Not specified | Rats | Not specified | Not specified | Morphine | This compound seemed to reverse morphine tolerance. |
Clinical Data: this compound in Pain Management
Clinical studies have primarily focused on this compound's efficacy in chronic pancreatitis and as an adjunct to opioid therapy.
This compound for Chronic Pancreatitis
A Phase 1 open-label study investigated the safety and efficacy of oral this compound in patients with chronic pancreatitis and moderate to severe pain.
| Pain Assessment Tool | Baseline Score (Mean ± SEM) | Score after 12 weeks of this compound (Mean ± SEM) | Percentage Decrease | P-value |
| Numeric Rating Scale | 7.6 ± 0.5 | 3.6 ± 1.0 | 53% | p=0.007 |
| COMPAT-SF | 32.2 ± 2.2 | 22.5 ± 4.1 | 30% | P=0.02 |
| NIH-PROMIS | 66.3 ± 1.6 | 56.5 ± 4.1 | 15% | P=0.01 |
This compound as an Adjunct to Opioid Analgesia
| Study Type | Patient Population | This compound Dose | Opioid | Key Findings | Reference |
| Double-blind crossover | Cancer pain | 50 mg with half analgesic dose | Patient's usual opioid | No difference in pain perception compared to full analgesic dose plus placebo, suggesting augmentation of morphine analgesia. | |
| Prospective, placebo-controlled, double-blind, cross-over | Chronic benign pain | Not specified | Sustained-release morphine | Significant reduction in median visual analog scale scores with this compound compared to placebo. | |
| Clinical trial | Acute postsurgical pain | 0.05 mg, 0.5 mg, or 5 mg (IV) | 4 mg Morphine (IV) | 0.05 mg this compound significantly increased the magnitude and duration of morphine analgesia. | |
| Volunteer study | Healthy volunteers | 50-100 µg (IV) | Small doses of morphine | This compound potentiated both the magnitude and duration of morphine-induced analgesia. |
Experimental Protocols
Intrathecal Catheterization in Rats for Central Administration Studies
This protocol is a standard method for delivering drugs directly to the spinal cord to study their central effects on pain.
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized.
-
Surgical Procedure: An incision is made over the cisterna magna. A polyethylene catheter (PE-10) is inserted through the dura and advanced caudally to the lumbar region of the spinal cord.
-
Catheter Exteriorization: The external end of the catheter is tunneled subcutaneously and exteriorized at the back of the neck.
-
Post-operative Care: Animals are allowed to recover for several days before drug administration.
-
Drug Administration: A microsyringe is used to inject the drug solution directly into the intrathecal space via the exteriorized catheter, followed by a small volume of saline to flush the catheter.
Formalin Test for Peripheral Inflammatory Pain
The formalin test is a widely used model of tonic, localized inflammatory pain.
-
Animal Acclimation: Rats or mice are placed in a testing chamber for a period of acclimation.
-
Formalin Injection: A small volume (e.g., 50 µL) of dilute formalin solution (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.
-
Behavioral Observation: The animal's behavior is observed for a set period (e.g., 60 minutes). The amount of time spent licking, flinching, or favoring the injected paw is recorded.
-
Phases of Nociception: The test has two distinct phases: an early, acute phase (0-5 minutes) and a late, tonic phase (15-60 minutes), which is thought to reflect central sensitization and inflammation.
-
Drug Administration: Test compounds can be administered systemically or locally before the formalin injection to assess their analgesic effects.
Comparison with Alternatives
Other CCK Receptor Antagonists
| Drug | Selectivity | Known Effects in Pain Modulation | Central vs. Peripheral Focus |
| This compound | Non-selective (CCK-A and CCK-B) | Potentiates opioid analgesia; intrinsic analgesic effects in some models. | Both central and peripheral effects are implicated. |
| Lorglumide | CCK-A selective | Enhances morphine-induced inhibition of C-fiber evoked discharges in the dorsal horn. | Primarily studied for its peripheral effects, but central actions are not ruled out. |
| Devazepide | CCK-A selective | Limited direct data on pain, but its selectivity suggests a primary peripheral site of action. | Primarily peripheral. |
| L-365,260 | CCK-B selective | Limited efficacy in augmenting morphine analgesia in some human studies. | Primarily central. |
Other Pain Modulation Therapies
| Therapy | Mechanism of Action | Primary Site of Action | Comparison with this compound |
| Opioids (e.g., Morphine) | Mu-opioid receptor agonist | Primarily central, but also peripheral receptors | This compound is often used as an adjunct to enhance opioid efficacy and reduce tolerance. |
| NSAIDs (e.g., Ibuprofen) | COX enzyme inhibition | Primarily peripheral | This compound may offer a different mechanism for pain relief, particularly in neuropathic or centralized pain states where inflammation is not the sole driver. |
| Gabapentinoids (e.g., Gabapentin, Pregabalin) | Bind to α2δ subunit of voltage-gated calcium channels | Central | Both target central mechanisms of pain, but through different receptor systems. This compound's additional peripheral action may offer broader efficacy. |
Conclusion
This compound demonstrates a unique dual mechanism of action in pain modulation, with evidence supporting both central and peripheral effects. Its ability to antagonize CCK receptors in the CNS leads to the potentiation of opioid analgesia, a clinically significant finding for improving the management of severe pain and potentially mitigating opioid tolerance. Peripherally, this compound appears to exert direct analgesic effects by blocking CCK receptors on sensory neurons, which is particularly relevant for inflammatory and neuropathic pain conditions.
While the existing preclinical and clinical data are promising, further research is warranted to fully elucidate the relative contributions of its central and peripheral actions in different pain states. Head-to-head comparative studies with dose-response analyses of central versus peripheral administration are needed to provide a more definitive understanding. Nevertheless, this compound stands as a compelling candidate for a multi-modal approach to pain management, offering a distinct advantage over therapies with a singular site of action.
References
- 1. britishpainsociety.org [britishpainsociety.org]
- 2. Antinociceptive effects of intrathecal Neuropeptide B/W receptor 1 agonists in mouse acute nociception, peripheral neuropathy, and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cholecystokinin and Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Proglumide in Hepatocellular Carcinoma: A Comparative Analysis of Monotherapy versus Combination with PD-1 Inhibition
For Immediate Release
A comprehensive analysis of preclinical data reveals the enhanced therapeutic efficacy of combining the cholecystokinin receptor (CCK-BR) antagonist, proglumide, with programmed cell death protein 1 (PD-1) antibody therapy in hepatocellular carcinoma (HCC). This comparison guide synthesizes key findings from murine studies, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to inform researchers, scientists, and drug development professionals.
Executive Summary
The combination of this compound and a PD-1 antibody demonstrates a synergistic effect in the treatment of HCC in a murine model. This combination therapy leads to a significant reduction in tumor growth and a marked improvement in survival compared to either this compound or PD-1 antibody monotherapy. The enhanced efficacy is attributed to the remodeling of the tumor microenvironment by this compound, which includes a reduction in fibrosis and an increase in the infiltration of cytotoxic CD8+ T-cells, thereby sensitizing the tumor to immune checkpoint inhibition.
Data Presentation
The following tables summarize the quantitative data from a key preclinical study comparing this compound monotherapy, PD-1 antibody monotherapy, and their combination in a syngeneic murine HCC model (RIL-175 cells in C57BL/6 mice).
Table 1: Tumor Volume Reduction
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | % Reduction vs. Control |
| Control (PBS) | ~1800 | - |
| This compound | ~900 | ~50% |
| PD-1 Antibody | ~1000 | ~44% |
| Combination | ~400 | ~78% |
Data are approximated from graphical representations in the cited literature. A significant change in tumor volume was observed in the combination therapy group compared to control mice (p < 0.05).[1][2]
Table 2: Survival Rate
| Treatment Group | Survival Rate at 4 Weeks |
| Control (PBS) | 50% |
| This compound | Not explicitly stated, but improved over control |
| PD-1 Antibody | Not explicitly stated, but improved over control |
| Combination | 100% |
*A significant survival benefit was observed in mice treated with the combination therapy (p < 0.01).[1][2]
Table 3: Modulation of the Tumor Microenvironment
| Treatment Group | Intratumoral CD8+ T-cell Infiltration (% increase vs. Control) | Reduction in Tumoral Fibrosis |
| Control (PBS) | - | - |
| This compound | 186% | Significant |
| PD-1 Antibody | 98% | No significant change |
| Combination | 396% | Most pronounced reduction |
The combination therapy resulted in a synergistic increase in intratumoral CD8+ T-cells.[2] Both this compound and the combination therapy significantly decreased tumoral fibrosis.
Experimental Protocols
The primary in vivo experiments were conducted using a syngeneic murine model of HCC.
Animal Model and Tumor Implantation
-
Animal Strain: Female C57BL/6 mice.
-
Cell Line: RIL-175 murine HCC cells.
-
Implantation: 100,000 RIL-175 cells were injected subcutaneously into the flank of each mouse.
Treatment Regimen
Once tumors became palpable (approximately one week post-implantation), mice were randomized into four treatment groups (n=10 per group):
-
Control: Phosphate-buffered saline (PBS) administered intraperitoneally on days 0, 7, and 14.
-
This compound Monotherapy: this compound was administered in the drinking water at a concentration of 0.1 mg/mL.
-
PD-1 Antibody Monotherapy: A PD-1 antibody (50 μg) was administered intraperitoneally on days 0, 7, and 14.
-
Combination Therapy: Co-administration of this compound in the drinking water (0.1 mg/mL) and the PD-1 antibody (50 μg, intraperitoneally) on days 0, 7, and 14.
Efficacy Assessment
-
Tumor Volume: Tumor size was measured regularly (e.g., twice weekly) using calipers, and tumor volume was calculated using the formula: (length × width²) / 2.
-
Survival: Mice were monitored daily, and survival was recorded. The study was concluded when control tumors reached a predetermined size as per IACUC guidelines.
-
Immunohistochemistry for CD8+ T-cells: At the end of the study, tumors were excised, fixed in 4% paraformaldehyde, and embedded in paraffin. Tissue sections were stained with an anti-CD8 antibody to identify and quantify the infiltration of cytotoxic T-lymphocytes.
-
Fibrosis Staining: Tumor sections were stained with Masson's trichrome to visualize and quantify the extent of collagen deposition (fibrosis) within the tumor microenvironment.
Mandatory Visualization
Signaling Pathways and Mechanism of Action
The following diagram illustrates the proposed mechanism of action for the combination therapy. This compound, by blocking the CCK-B receptor on hepatic stellate cells and potentially on HCC cells, reduces fibrosis and remodels the tumor microenvironment. This "cold" tumor then becomes more accessible to immune cells. The PD-1 antibody, in turn, blocks the inhibitory PD-1/PD-L1 signaling between tumor cells and T-cells, unleashing the anti-tumor activity of the infiltrating CD8+ T-cells.
Caption: this compound and PD-1 antibody synergistic mechanism.
Experimental Workflow
The diagram below outlines the key steps in the preclinical evaluation of this compound and PD-1 antibody therapies in the HCC murine model.
Caption: In vivo experimental workflow for HCC treatment study.
Conclusion
The preclinical evidence strongly supports the combination of this compound with PD-1 antibody therapy as a promising strategy for the treatment of HCC. This compound's ability to remodel the tumor microenvironment by reducing fibrosis and increasing CD8+ T-cell infiltration appears to be the key to unlocking a more robust response to immune checkpoint inhibition. These findings warrant further investigation and provide a strong rationale for the clinical translation of this combination therapy in HCC patients.
References
A Comparative Analysis of Proglumide Derivatives' Binding Affinity to Cholecystokinin Receptors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the binding affinities of various Proglumide derivatives to cholecystokinin (CCK) receptors. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the experimental workflow to facilitate a deeper understanding of the structure-activity relationships of these compounds.
This compound, a non-selective antagonist for both CCK-A and CCK-B receptors, has served as a foundational molecule for the development of more potent and selective derivatives.[1] Research into these analogues has revealed significant improvements in binding affinity and receptor subtype selectivity, offering valuable insights for the design of novel therapeutic agents targeting the CCK system.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and its derivatives are typically determined through competitive radioligand binding assays, with results expressed as the half-maximal inhibitory concentration (IC50) or the equilibrium dissociation constant (Ki). The following table summarizes the reported binding affinities for several key this compound analogues against CCK-A and CCK-B receptors from various tissue sources.
| Compound | CCK Receptor Subtype | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound Analogue 10 | CCK-B | Human Small Cell Lung Cancer Cells | 500,000 | [2] |
| Lorglumide (CR 1409) | CCK-A (Peripheral) | Mouse Pancreatic Membranes | 13.7 | [3] |
| CCK-B (Central) | Mouse Brain Membranes | 2,600 | [3] | |
| Loxiglumide (CR 1505) | CCK-A | Rat Pancreatic Membranes | 195 | [4] |
| CCK-A | Bovine Gallbladder Membranes | 77.1 | ||
| CCK-B/Gastrin | Guinea Pig Cerebral Cortex Membranes | 12,363 | ||
| CCK-B/Gastrin | Guinea Pig Parietal Cells | 15,455 |
Note: Lower IC50 values indicate higher binding affinity.
Studies have demonstrated that modifications to both the di-n-alkyl group and the benzoyl moiety of the this compound structure significantly influence binding potency. For instance, the 3,4-dichloro-di-n-pentyl derivative of this compound was found to be 1,300 times more potent than the parent compound. Derivatives such as Lorglumide (CR 1409) and Loxiglumide (CR 1505) have been shown to be thousands of times more potent than this compound. Furthermore, some analogues exhibit significant selectivity for peripheral CCK-A receptors over central CCK-B receptors.
Experimental Protocols
The determination of binding affinities for this compound derivatives predominantly relies on competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the this compound derivative) to displace a radiolabeled ligand from the CCK receptor.
Competitive Radioligand Binding Assay Protocol
1. Preparation of Pancreatic Acini:
-
Pancreatic acini are prepared from guinea pig or rat pancreas by enzymatic digestion with collagenase.
-
The tissue is minced and incubated in a buffer solution containing collagenase until dispersed into individual acini.
-
The acini are then washed and resuspended in an incubation buffer.
2. Radioligand and Competitor Preparation:
-
A radiolabeled CCK analogue, typically 125I-CCK-8, is used as the tracer.
-
A range of concentrations of the unlabeled this compound derivatives are prepared for the competition assay.
3. Incubation:
-
The pancreatic acini are incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound derivative).
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a set period to allow the binding to reach equilibrium.
4. Separation of Bound and Free Radioligand:
-
After incubation, the mixture is centrifuged to separate the acini (with bound radioligand) from the supernatant (containing free radioligand).
-
Alternatively, the mixture is rapidly filtered through a glass fiber filter, which traps the acini with the bound radioligand.
5. Measurement of Radioactivity:
-
The radioactivity of the pellet or the filter is measured using a gamma counter.
6. Data Analysis:
-
The amount of radioligand bound to the receptors is plotted against the concentration of the unlabeled competitor.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a typical competitive radioligand binding assay used to determine the binding affinity of this compound derivatives.
Caption: Workflow of a competitive radioligand binding assay.
Signaling Pathways and Logical Relationships
The interaction of this compound derivatives with CCK receptors competitively inhibits the binding of the endogenous ligand, cholecystokinin. This antagonism blocks the downstream signaling pathways typically activated by CCK.
Caption: Antagonistic action of this compound derivatives on CCK receptor signaling.
References
- 1. mdpi.com [mdpi.com]
- 2. CCK antagonists interact with CCK-B receptors on human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potency of CR 1409, a new this compound analog, on cholecystokinin-mediated behaviors and receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical and pharmacological profiles of loxiglumide, a novel cholecystokinin-A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Proglumide's Action on Pancreatic Acini: A Cross-Species Comparison (Rat, Mouse, Guinea Pig)
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Proglumide's Performance as a Cholecystokinin Receptor Antagonist.
This compound, a non-selective cholecystokinin (CCK) receptor antagonist, has been instrumental in elucidating the physiological roles of CCK in the pancreas across various species. This guide provides a comparative analysis of this compound's action on pancreatic acini from rats, mice, and guinea pigs, supported by experimental data.
Quantitative Comparison of this compound's Potency
This compound acts as a competitive antagonist at CCK receptors in all three species, albeit with a relatively low potency. Its inhibitory effects on CCK-stimulated amylase secretion and receptor binding have been characterized, with the most comprehensive quantitative data available for the mouse.
| Species | Parameter | Value | Remarks |
| Mouse | Ki (Inhibition of Amylase Secretion) | 0.7 mM[1] | Competitive and reversible inhibition of cholecystokinin (CCK)-stimulated amylase release.[1][2] |
| Ki (Receptor Binding) | 1.0 mM[1] | Competitive inhibition of 125I-CCK binding to its receptor.[1] | |
| Rat | Potency (Relative) | ~3000x less potent than Loxiglumide | This compound is a competitive CCK antagonist in rat pancreatic acini. The analog loxiglumide is approximately 3000 times more potent than this compound in inhibiting CCK-stimulated amylase release. |
| Guinea Pig | Potency (Relative) | Lower than its derivatives | This compound is a competitive CCK receptor antagonist, causing a rightward shift in the dose-response curve for CCK-stimulated amylase secretion. Its derivatives have been shown to be more potent. The analog CR-1409 is about 1000 times more potent than this compound in vivo in the guinea pig biliary tract. |
Experimental Protocols
The following methodologies are standard for investigating the effects of this compound on pancreatic acini.
Isolation of Pancreatic Acini
A common procedure for isolating pancreatic acini from rodents involves enzymatic digestion followed by mechanical dissociation.
Measurement of Amylase Secretion
The functional consequence of CCK receptor antagonism by this compound is typically assessed by measuring its effect on amylase secretion from isolated acini.
-
Pre-incubation: Isolated acini are pre-incubated in a physiological buffer.
-
Stimulation: Acini are then incubated with varying concentrations of a CCK agonist (e.g., CCK-8) in the presence or absence of different concentrations of this compound.
-
Sample Collection: After a set incubation period, the acini are centrifuged, and the supernatant containing secreted amylase is collected.
-
Amylase Assay: The amylase activity in the supernatant is measured using a spectrophotometric assay.
-
Data Analysis: The results are typically expressed as a percentage of total amylase content and plotted as dose-response curves to determine inhibitory constants (e.g., IC50 or Ki).
Signaling Pathway of CCK in Pancreatic Acini and this compound's Point of Intervention
CCK initiates a signaling cascade upon binding to its G-protein coupled receptor on the surface of pancreatic acinar cells. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC). The rise in intracellular Ca2+ is a key trigger for the fusion of zymogen granules with the apical membrane, resulting in the secretion of digestive enzymes like amylase. This compound competitively binds to the CCK receptor, thereby preventing CCK from initiating this signaling cascade.
Concluding Remarks
This compound serves as a specific, albeit weak, competitive antagonist of CCK receptors in the pancreatic acini of rats, mice, and guinea pigs. While quantitative data on its potency is most readily available for mice, qualitative and relative potency data from studies on its analogs in rats and guinea pigs suggest a similar mechanism and order of magnitude of action. The consistent antagonistic effect across these species underscores the conserved nature of the CCK signaling pathway in pancreatic exocrine secretion. Researchers should consider the relatively low potency of this compound when designing experiments and may opt for its more potent analogs for studies requiring a high degree of receptor blockade.
References
Proglumide Bioequivalence: A Comparative Pharmacokinetic Analysis in Healthy vs. Cirrhotic Patients
A comprehensive analysis of proglumide's pharmacokinetic profile reveals no significant differences between healthy individuals and patients with liver cirrhosis, supporting its potential for safe administration in this patient population. This guide provides a detailed comparison of key pharmacokinetic parameters, experimental methodologies, and the drug's mechanism of action.
A pivotal study assessing the safety and pharmacokinetics of orally administered this compound demonstrated comparable absorption and distribution profiles between healthy volunteers and individuals with Child-Pugh stage A or B cirrhosis.[1][2] The research indicates that the presence of hepatic impairment does not significantly alter the way the body processes this compound, a cholecystokinin (CCK) receptor antagonist investigated for its therapeutic potential in nonalcoholic steatohepatitis (NASH) and liver fibrosis.[1][2]
Comparative Pharmacokinetic Data
The pharmacokinetic parameters of this compound were evaluated in healthy control subjects and patients with varying degrees of liver cirrhosis. The data, summarized below, show no statistically significant differences in key metrics, suggesting bioequivalence across the study groups.[1]
| Pharmacokinetic Parameter | Healthy Controls | Child-Pugh A Cirrhosis | Child-Pugh B Cirrhosis |
| Peak Serum Concentration (Cmax) | 7847 ng/mL | 9721 ng/mL | 10,635 ng/mL |
| Time to Peak Concentration (Tmax) | ~1 hour | ~1 hour | ~1 hour |
| Serum Elimination Half-Life (T1/2) | ~3.0 hours | ~3.0 hours | ~3.0 hours |
| Elimination Rate Constant (Kel) | 0.22/h | 0.21/h | 0.24/h |
Experimental Protocol
The bioequivalence of this compound was established through a single-dosing, translational study. The methodology employed is detailed below.
Study Design: A single-dosing study was conducted with cohorts of healthy controls and subjects with confirmed Child-Pugh stage A or B cirrhosis.
Drug Administration: A single oral dose of this compound was administered to all participants.
Sample Collection: Baseline blood and urine samples were collected prior to drug administration. Subsequent samples were collected at various time points up to 24 hours post-ingestion to analyze drug concentrations over time.
Analytical Method: this compound concentrations in serum and urine were quantified using mass spectroscopy.
Mechanism of Action: this compound in Liver Disease
This compound functions as a cholecystokinin (CCK) receptor antagonist. In the context of liver disease, CCK receptors are overexpressed in nonalcoholic steatohepatitis (NASH) and hepatocellular carcinoma (HCC). By blocking these receptors, this compound is thought to interfere with the signaling pathways that contribute to liver fibrosis and inflammation. Animal models have shown that this compound can reduce fibrosis, inflammatory chemokines, and cytokines, thereby creating a less carcinogenic liver microenvironment.
The presented data strongly indicate that the pharmacokinetic profile of this compound is not significantly impacted by the presence of liver cirrhosis. This suggests that dose adjustments may not be necessary for this patient population, paving the way for further clinical trials to evaluate the efficacy of this compound as a therapeutic agent for cirrhotic patients and those with hepatocellular carcinoma.
References
Proglumide's Modulation of Morphine Analgesia: A Comparative Analysis of Preclinical and Clinical Evidence
For Immediate Release
A comprehensive review of preclinical and clinical research reveals a complex but promising role for the cholecystokinin (CCK) antagonist, Proglumide, in enhancing the analgesic effects of morphine. While preclinical studies in animal models consistently demonstrate a potentiation of morphine-induced pain relief and a reduction in tolerance, clinical findings in human subjects present a more nuanced picture, with outcomes varying by dosage and pain context. This guide provides an objective comparison of the existing data for researchers, scientists, and drug development professionals.
Executive Summary
This compound, by blocking the anti-opioid effects of the neuropeptide cholecystokinin, has been investigated as an adjunct to morphine therapy. The central hypothesis is that by inhibiting CCK, which is often released in response to opioids and can counteract their analgesic properties, this compound can increase the efficacy of morphine, potentially allowing for lower doses and mitigating the development of tolerance.
Preclinical evidence in rodent models is robust, showing that this compound can significantly enhance morphine's pain-relieving effects and prevent or even reverse acute tolerance.[1] Clinical trials, however, have yielded mixed results. Some studies report a significant potentiation of morphine analgesia at very specific, low doses of this compound in acute postoperative and experimental pain settings.[2][3] Conversely, other clinical investigations, particularly in postoperative settings using different dosing regimens, have found no significant enhancement of morphine's effects.[4] Studies in chronic pain patients have suggested a benefit for some individuals.[5]
This guide will dissect the experimental data, protocols, and underlying signaling pathways to provide a clear comparative framework.
Quantitative Data Comparison
The following tables summarize the quantitative outcomes from key preclinical and clinical studies, highlighting the differences in dosages, models, and efficacy.
Table 1: Preclinical Data Summary - this compound's Effect on Morphine Analgesia in Rats
| Study Focus | Animal Model | Pain Assay | This compound Administration (Dose) | Morphine Administration (Dose) | Key Quantitative Finding |
| Analgesic Potentiation | Rat | Tail-Flick | Intrathecal (20 ng) | Intrathecal (1 µg) | Co-administration significantly enhanced the analgesic effect of morphine. |
| Tolerance Prevention | Rat | Tail-Flick | Intrathecal (64 ng daily) | Intrathecal (1 µg daily) | Co-administration for 6 days inhibited the development of tolerance to morphine. |
| Tolerance Reversal | Rat | Not Specified | Not Specified | Subcutaneous (4 mg/kg) | This compound was shown to partially block or reverse acute tolerance to morphine. |
| Behavioral Effects | Rat | Motility Test | Intraperitoneal (0.02 mg/kg) | Subcutaneous (5-45 mg/kg) | This compound potentiated the hypokinesia (reduced movement) induced by morphine. |
Table 2: Clinical Data Summary - this compound's Effect on Morphine Analgesia in Humans
| Study Focus | Patient Population | Pain Model | This compound Administration (Dose) | Morphine Administration (Dose) | Key Quantitative Finding |
| Analgesic Potentiation | Healthy Volunteers | Experimental Heat Pain | 50-100 µg, IV | Small doses, IV | Potentiated both the magnitude and duration of morphine analgesia. |
| Analgesic Potentiation | 60 Patients | Postoperative (Dental) | 0.05 mg, IV (Higher doses ineffective) | 4 mg, IV | The 0.05 mg dose significantly increased the magnitude and duration of morphine analgesia without increasing side effects. |
| No Potentiation | 80 Patients | Postoperative (Major) | 50 µg, 100 µg, or 50 mg per demand | 3 mg per demand (PCA) | No statistically significant differences in morphine consumption, pain scores, or side effects were observed. |
| Chronic Pain | 36 Patients with Chronic Benign Pain | Chronic Pain | 2-week course (dose not specified) | Sustained-release morphine | Median Visual Analog Scale (VAS) scores decreased from 7 (placebo) to 6 (this compound). |
| Cancer Pain | 43 Patients with Cancer Pain | Chronic Cancer Pain | 50 mg | Half of usual analgesic dose | No difference in pain perception was detected between half-dose morphine + this compound and full-dose morphine + placebo. |
Experimental Protocols
Detailed methodologies are crucial for interpreting the divergent results between studies.
Preclinical Protocol: Rat Tail-Flick Assay for Tolerance
A common preclinical model to assess analgesic tolerance involves the following steps:
-
Animal Subjects: Male Sprague-Dawley rats are used.
-
Baseline Nociception: The rat's tail is exposed to a radiant heat source. The time taken for the rat to "flick" its tail away (tail-flick latency) is recorded as a baseline measure of its pain threshold. A cut-off time is established to prevent tissue damage.
-
Drug Administration:
-
Control Group: Receives daily intrathecal injections of morphine (e.g., 1 µg) for a set period (e.g., 6 days).
-
Treatment Group: Receives daily intrathecal co-administration of morphine (1 µg) and this compound (e.g., 64 ng).
-
-
Tolerance Assessment: On each day, following drug administration, the tail-flick latency is measured again.
-
Data Analysis: Tolerance is defined as a significant decrease in the tail-flick latency in the morphine-only group over the days of the experiment. The absence of this decrease in the this compound co-treatment group indicates prevention of tolerance.
Clinical Protocol: Postoperative Pain Study
A typical clinical trial evaluating this compound in a postoperative setting is structured as follows:
-
Patient Recruitment: Patients scheduled for a specific surgery (e.g., removal of impacted third molars) are enrolled.
-
Study Design: A randomized, double-blind, placebo-controlled design is employed.
-
Treatment Groups: Patients are randomly assigned to receive one of several intravenous treatments upon reporting pain, for example:
-
Group A: Morphine (4 mg) + Placebo
-
Group B: Morphine (8 mg) + Placebo
-
Group C: Morphine (4 mg) + this compound (0.05 mg)
-
Group D: Morphine (4 mg) + this compound (0.5 mg)
-
-
Pain Assessment: Pain intensity is measured at baseline and at regular intervals post-administration using a validated scale, such as a Visual Analog Scale (VAS) or a numerical rating scale.
-
Outcome Measures: The primary outcomes are the change in pain scores over time and the duration of analgesia. Secondary outcomes may include the need for rescue medication and the incidence of side effects (e.g., respiratory depression, nausea).
Visualizing the Mechanisms and Workflows
To better understand the underlying biology and experimental design, the following diagrams are provided.
References
- 1. Potentiation of opiate analgesia and apparent reversal of morphine tolerance by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound prevents and curtails acute tolerance to morphine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potentiation of systemic morphine analgesia in humans by this compound, a cholecystokinin antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound potentiates morphine analgesia for acute postsurgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cholecystokinin antagonist this compound enhances the analgesic efficacy of morphine in humans with chronic benign pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Proglumide Derivatives for Enhanced Pancreatic Receptor Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various Proglumide derivatives, focusing on their binding affinity for pancreatic cholecystokinin (CCK) receptors. This compound, a nonselective CCK receptor antagonist, has served as a lead compound for the development of more potent and selective antagonists.[1][2] This document summarizes key experimental data, outlines detailed methodologies for receptor binding assays, and visualizes relevant biological pathways and experimental workflows to aid in the evaluation and selection of these compounds for research and therapeutic development.
Data Presentation: Comparative Binding Affinity of this compound Derivatives
The affinity of this compound and its derivatives for pancreatic CCK receptors, primarily the CCK-A (alimentary) subtype, is a critical determinant of their pharmacological activity. The following table summarizes the inhibitory potency of several key derivatives. The data, compiled from various studies, is presented as IC50 values, which represent the concentration of the antagonist required to inhibit 50% of the specific binding of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8). Lower IC50 values indicate higher binding affinity.
| Compound | Structure-Activity Relationship Highlights | Inhibitory Potency (IC50) for Pancreatic CCK-A Receptors | Relative Potency vs. This compound |
| This compound | Parent compound | ~1 mM | 1x |
| Lorglumide | Di-n-pentyl groups and 3,4-dichloro substitution on the benzoyl ring | ~10⁻⁷ M | ~4,000x |
| Loxiglumide | 3,4-dichloro substitution on the benzoyl ring and modified alkyl chain | ~195 nM (rat pancreatic membranes) | ~3,000x |
| Dexloxiglumide | The R-isomer of loxiglumide | More potent than loxiglumide | >3,000x |
| Di-n-pentyl, 3,4-dichloro derivative | Optimal di-n-alkyl chain length (pentyl) and electron-withdrawing groups on the benzoyl moiety | Not specified, but highly potent | ~1,300x |
Note on Data Comparability: The presented values are compiled from multiple studies. Direct comparison should be made with caution as experimental conditions can vary. Structure-activity relationship studies have demonstrated that the potency of this compound derivatives is significantly influenced by the nature of the di-n-alkyl group and substitutions on the benzoyl moiety. Specifically, di-n-pentyl groups are more effective than n-hexyl, n-butyl, or n-propyl groups. Furthermore, the addition of two electron-withdrawing groups, such as in the 3,4-dichloro derivatives, substantially increases potency compared to single electron-withdrawing or electron-donating groups.
Experimental Protocols: Key Methodologies
The evaluation of this compound derivatives' affinity for pancreatic CCK receptors is predominantly carried out using competitive radioligand binding assays. Below is a detailed protocol for such an assay.
Competitive Radioligand Binding Assay for CCK-A Receptor Affinity
1. Preparation of Pancreatic Acinar Cell Membranes:
-
Tissue Source: Pancreatic tissue from a suitable animal model (e.g., rat, guinea pig).
-
Homogenization: The tissue is minced and homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors to prevent receptor degradation.
-
Centrifugation: The homogenate is subjected to a series of centrifugations to isolate the plasma membranes. A low-speed spin removes nuclei and cellular debris, followed by a high-speed spin to pellet the membranes containing the CCK receptors.
-
Resuspension and Storage: The final membrane pellet is resuspended in a suitable buffer and can be stored at -80°C for future use. Protein concentration is determined using a standard protein assay (e.g., Bradford or BCA).
2. Competitive Binding Assay:
-
Reaction Mixture: The assay is typically performed in a 96-well plate format. Each well contains:
-
A fixed concentration of a radiolabeled CCK analog (e.g., ¹²⁵I-CCK-8).
-
Varying concentrations of the unlabeled this compound derivative (the competitor).
-
A specific amount of the prepared pancreatic membrane protein.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂, bacitracin, and bovine serum albumin).
-
-
Incubation: The plates are incubated at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Separation of Bound and Free Radioligand: Following incubation, the bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the free radioligand passes through.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
3. Measurement and Data Analysis:
-
Radioactivity Counting: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis:
-
Total Binding: Measured in the absence of any competitor.
-
Non-specific Binding: Measured in the presence of a high concentration of unlabeled CCK to saturate all specific binding sites.
-
Specific Binding: Calculated as Total Binding - Non-specific Binding.
-
IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. A sigmoidal dose-response curve is generated, and the IC50 value is determined as the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Ki Calculation: The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
-
Mandatory Visualizations
Signaling Pathway of the Pancreatic CCK-A Receptor
The binding of cholecystokinin (CCK) to its G-protein coupled receptor (GPCR) on pancreatic acinar cells initiates a signaling cascade that leads to the secretion of digestive enzymes. This compound and its derivatives act by competitively antagonizing this initial binding step.
Caption: CCK-A Receptor Signaling Pathway in Pancreatic Acinar Cells.
Experimental Workflow for Competitive Binding Assay
The following diagram illustrates the logical flow of the experimental steps involved in determining the receptor affinity of a this compound derivative.
Caption: Workflow for a Competitive Radioligand Binding Assay.
References
Proglumide's Antipsychotic Potential in Schizophrenia: A Comparative Analysis Against Placebo
An examination of clinical trial data reveals that proglumide, a cholecystokinin (CCK) antagonist, has not demonstrated significant antipsychotic activity when compared to placebo in patients with schizophrenia. This guide synthesizes findings from key clinical studies, presenting the experimental data, protocols, and proposed mechanisms of action to provide a comprehensive overview for researchers and drug development professionals.
Clinical Efficacy: this compound vs. Placebo
Clinical investigations into the efficacy of this compound as an adjunctive treatment for schizophrenia have consistently shown a lack of superiority over placebo. The primary outcome measures in these studies typically involved standardized psychiatric rating scales to assess changes in the positive and negative symptoms of schizophrenia.
A key double-blind, placebo-controlled, randomized study involving 32 patients with persistent schizophrenic symptoms found no significant difference between this compound and placebo. Although patients in both groups showed improvement over the 8-week trial, the addition of this compound to ongoing neuroleptic medication did not result in a greater reduction of symptoms compared to the placebo group.[1] Similarly, a preliminary dose-ranging trial with refractory schizophrenic patients reported no overall improvement at any tested dose of this compound.[2] Another double-blind, placebo-controlled study with four schizophrenic patients also concluded that this compound had no effect on their psychosis ratings.
| Study | Patient Population | Intervention | Duration | Key Findings |
| Bruno et al. (1992) [1] | 32 patients with persistent schizophrenic symptoms | This compound (15 mg/day) + neuroleptics vs. Placebo + neuroleptics | 8 weeks | No significant difference in improvement of positive and negative symptoms between the this compound and placebo groups. Both groups showed significant improvement over time. |
| Hicks et al. (1989) | 11 refractory schizophrenic patients | This compound (dose-ranging from 0.5-1024 mg/day) + neuroleptics | 4-8 weeks | No overall improvement was observed in the patient group at any dose. Modest improvement or worsening was seen in individual patients. |
| Cohen et al. (1985) | 4 schizophrenic patients | This compound + neuroleptics vs. Placebo + neuroleptics | N/A | This compound was without effect on the patients' psychosis ratings. |
Experimental Protocols
The clinical trials assessing this compound's antipsychotic effects have generally followed a robust double-blind, placebo-controlled design. The following provides a generalized experimental workflow based on the methodologies described in the cited studies.
Mechanism of Action: The CCK-Dopamine Hypothesis
This compound functions as a cholecystokinin (CCK) receptor antagonist, blocking both CCK-A and CCK-B receptor subtypes. The rationale for investigating this compound in schizophrenia stems from the co-localization of CCK and dopamine in mesolimbic and mesocortical neurons, which are implicated in the pathophysiology of the disorder. Preclinical research suggested that CCK might enhance central dopaminergic activity. Therefore, it was hypothesized that by antagonizing CCK receptors, this compound could potentially modulate dopamine hyperactivity, a key element of the dopamine hypothesis of schizophrenia.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Proglumide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to maintaining a secure laboratory environment and preventing environmental contamination. This guide provides essential, step-by-step procedures for the proper disposal of proglumide, a cholecystokinin antagonist. Adherence to these guidelines will help your institution remain compliant with safety regulations and build a culture of responsible chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) to minimize exposure risks. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields | Protects against accidental splashes and dust formation.[2] |
| Hand Protection | Chemical-impermeable gloves | Prevents skin contact with the compound.[2] |
| Respiratory Protection | Full-face respirator | Use if exposure limits are exceeded or if irritation is experienced.[2] |
| Protective Clothing | Fire/flame resistant and impervious clothing | Provides an additional barrier against skin exposure.[2] |
Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid the inhalation of any dust or vapors. In case of accidental contact, refer to the material's Safety Data Sheet (SDS) for specific first-aid measures.
Step-by-Step Disposal Protocol for this compound
This compound is not listed on the FDA's "flush list," meaning it should not be disposed of by flushing down a sink or toilet. The primary and most preferred method for the disposal of unused or expired medications is through a designated drug take-back program. If such a program is not accessible, the following procedure for disposal in household trash is recommended by the FDA and DEA.
Experimental Protocol: Deactivation and Disposal of this compound
-
Preparation: In a designated and well-ventilated area, assemble the this compound waste, a sealable plastic bag, and an unappealing, inert substance such as cat litter, used coffee grounds, or dirt. Do not crush tablets or capsules.
-
Deactivation: Carefully empty the this compound from its original container(s) into the sealable plastic bag. Add a substantial amount of the unappealing substance to the bag to mix with the chemical. This step makes the drug less attractive for accidental ingestion or intentional misuse and helps to absorb any residual moisture.
-
Sealing and Containment: Securely seal the plastic bag to prevent any leakage of the mixture.
-
Final Disposal: Place the sealed bag containing the this compound mixture into a durable, opaque trash receptacle that is inaccessible to unauthorized personnel or wildlife.
-
Container Decontamination: Before recycling or disposing of the empty this compound container, remove or scratch out all personal or identifying information from the label to protect privacy.
Environmental Considerations:
It is imperative to prevent this compound from entering soil, surface water, or drains. Improper disposal can lead to the contamination of ecosystems. Pharmaceuticals in surface waters have been shown to have potential impacts on aquatic organisms.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Proglumide
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for the handling of Proglumide. It is intended to be a primary resource for laboratory safety and chemical management, offering procedural guidance to ensure the safe and effective use of this compound in a research environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as a matter of standard laboratory practice and to mitigate any potential risks associated with handling a biologically active compound, the following personal protective equipment is recommended.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Recommended Equipment | Specifications |
| Eye/Face Protection | Safety Goggles with side-shields | Must conform to EN 166 (EU) or NIOSH (US) standards. |
| Skin Protection | Impervious Laboratory Coat | Fire/flame resistant material is advised. |
| Chemical Resistant Gloves | Nitrile gloves are a suitable option. | |
| Respiratory Protection | Full-face Respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. |
Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.
Handling Procedures:
-
Ventilation: Handle this compound in a well-ventilated area.
-
Avoid Contact: Take measures to prevent contact with skin and eyes.
-
Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled. Wash hands thoroughly after handling.
Storage Conditions:
-
Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Emergency Procedures
In the event of accidental exposure, the following first-aid measures should be taken immediately.
Table 2: First-Aid Measures for this compound Exposure
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician if irritation persists. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
While specific disposal guidelines for this compound are not extensively detailed, general principles for the disposal of non-hazardous pharmaceutical waste in a laboratory setting should be followed. The primary goal is to prevent environmental contamination and ensure the safety of personnel.
Waste Segregation and Collection:
-
Identify Waste: All materials contaminated with this compound, including unused product, empty containers, and contaminated PPE, should be considered chemical waste.
-
Containerize: Collect waste in a designated, clearly labeled, and sealed container. The container should be appropriate for chemical waste and prevent leakage.
Disposal Pathway:
-
Consult Institutional Guidelines: Follow your institution's specific procedures for chemical waste disposal. This may involve an internal waste management team or a licensed external contractor.
-
Incineration: For many pharmaceutical compounds, incineration at a licensed facility is the preferred method of disposal to ensure complete destruction.[1][2]
-
Avoid Sewer Disposal: Do not dispose of this compound down the drain, as this can lead to environmental contamination.[2]
Quantitative Safety and Experimental Data
While specific Occupational Exposure Limits (OELs) for this compound have not been established, clinical studies provide valuable insights into its safety profile in humans.
Table 3: Pharmacokinetic Data of this compound in Healthy Humans [3]
| Parameter | Value |
| Peak Plasma Concentration (Cmax) | 7847 ng/mL |
| Time to Peak Plasma Concentration (Tmax) | ~1 hour |
| Serum Elimination Half-life (T½) | 3 hours |
A study involving oral administration of this compound to healthy individuals and those with hepatic impairment reported no adverse events related to the drug.[3]
Experimental Protocol: Quantification of this compound in Biological Samples
A published study outlines a method for the quantification of this compound in serum and urine using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
Sample Preparation:
-
Internal Standard Preparation: A 1 mg/mL stock solution of 4-nitrobenzoic acid (4-NBA) in methanol is prepared. A working solution is made by diluting this stock to a final concentration of 150 ng/mL in methanol.
-
This compound Standard Preparation: A 1 mg/mL stock solution of this compound in methanol is prepared. This is further diluted to create calibration standards.
-
Sample Extraction: The specific extraction procedure from serum or urine is not detailed in the abstract but would typically involve protein precipitation or liquid-liquid extraction.
UPLC-MS Analysis:
-
Instrumentation: An Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 100 mm) coupled with a triple quadrupole mass spectrometer.
-
Detection: The quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard (4-NBA).
Safety and Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
